Boc-cycloleucine
描述
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Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(8(13)14)6-4-5-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZCSKVLXBOFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370417 | |
| Record name | Boc-cycloleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35264-09-6 | |
| Record name | 1-tert-Butoxycarbonylaminocyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35264-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-cycloleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Cycloleucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and applications of Boc-cycloleucine, a key building block in peptide synthesis and drug discovery.
Chemical Structure and Identification
This compound, systematically known as 1-[([1,1-dimethylethoxy]carbonyl)amino]cyclopentanecarboxylic acid, is a synthetic derivative of the non-proteinogenic amino acid cycloleucine. The defining feature of its structure is the presence of a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group. This modification is crucial for its application in solid-phase peptide synthesis (SPPS), preventing unwanted reactions of the amino group during peptide chain elongation.[1][2]
The structure of this compound is depicted in the following diagram:
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Reference |
| IUPAC Name | 1-[([1,1-dimethylethoxy]carbonyl)amino]cyclopentanecarboxylic acid | |
| SMILES String | CC(C)(C)OC(=O)NC1(CCCC1)C(=O)O | |
| CAS Number | 35264-09-6 | [1][3] |
| Molecular Formula | C11H19NO4 | [1][3] |
| Molecular Weight | 229.28 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 130-135 °C | [3][5] |
| Purity | ≥99% (HPLC) | [3] |
| Solubility | Soluble in hot water | |
| Storage Conditions | 0 - 8 °C | [1][3] |
Experimental Protocols
This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The following sections outline the general experimental procedures for its incorporation into a peptide chain.
The removal of the Boc protecting group from the N-terminus of the growing peptide chain is a critical step in SPPS. This is typically achieved under acidic conditions.
-
Reagents:
-
50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
-
Procedure:
-
The peptide-resin is washed with DCM.
-
The deprotection solution (50% TFA in DCM) is added to the resin and agitated for 20-30 minutes at room temperature.
-
The resin is then filtered and washed extensively with DCM to remove residual TFA and the cleaved Boc group.
-
The resin is neutralized with a 10% solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM.
-
Following deprotection, the newly free N-terminus is coupled with the carboxyl group of the incoming Boc-protected amino acid, in this case, this compound.
-
Reagents:
-
This compound
-
Coupling agents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), DCM)
-
Base (e.g., DIEA)
-
-
Procedure (using HATU):
-
This compound is dissolved in DMF.
-
HATU and DIEA are added to the solution to pre-activate the carboxylic acid of this compound.
-
This activation mixture is then added to the deprotected peptide-resin.
-
The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
-
The resin is then washed with DMF and DCM to remove excess reagents and byproducts. The success of the coupling reaction can be monitored using a qualitative ninhydrin test.
-
The following diagram illustrates the general workflow of incorporating a Boc-protected amino acid in solid-phase peptide synthesis.
Applications in Research and Drug Development
This compound is a valuable tool for researchers in medicinal chemistry and drug development for several reasons:
-
Introduction of Conformational Constraints: The cyclic nature of the cycloleucine side chain introduces significant conformational rigidity into a peptide backbone.[2] This can lead to peptides with more defined three-dimensional structures, which can enhance their biological activity and selectivity for their targets.[2]
-
Increased Stability: The incorporation of non-natural amino acids like cycloleucine can increase the resistance of peptides to enzymatic degradation, thereby improving their in vivo stability and pharmacokinetic profiles.
-
Peptide Synthesis: As a protected amino acid, it is a fundamental building block in the synthesis of peptide-based drugs and research tools.[1]
-
Biochemical Research: this compound is used to create modified peptides for studying protein-protein interactions and enzyme mechanisms, providing insights into cellular processes.[1]
References
Boc-Cycloleucine: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-cycloleucine (Boc-cycloleucine) is a synthetic amino acid derivative that holds significant importance in the fields of medicinal chemistry and drug development. As a constrained unnatural amino acid, its rigid cyclic structure offers unique conformational properties when incorporated into peptides, often leading to enhanced biological activity and stability. The tert-butoxycarbonyl (Boc) protecting group is essential for its application in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at the amino group. This technical guide provides a comprehensive overview of the chemical properties of this compound and a detailed protocol for its synthesis.
Chemical Properties
This compound is a white to off-white crystalline powder.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₉NO₄ | [2][3][4] |
| Molecular Weight | 229.27 g/mol | [2][5] |
| CAS Number | 35264-09-6 | [2][3][4] |
| Appearance | White to off-white crystalline powder | [1][3][4] |
| Melting Point | 130-135 °C | [1][2][3] |
| Boiling Point | 376.6 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in hot water | [1] |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | [2][5] |
| Synonyms | 1-(Boc-amino)cyclopentanecarboxylic acid, N-Boc-cycloleucine | [2][5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the amino group of cycloleucine (1-aminocyclopentane-1-carboxylic acid) using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is a standard procedure for the introduction of the Boc protecting group onto an amino acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cycloleucine (1-aminocyclopentane-1-carboxylic acid)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Cycloleucine: In a round-bottom flask, dissolve cycloleucine (1.0 eq) in a 1:1 mixture of dioxane (or THF) and water. To this, add sodium bicarbonate (2.0 eq) or an equivalent amount of another suitable base like sodium hydroxide to maintain a basic pH. Stir the mixture until the cycloleucine is completely dissolved.
-
Addition of Boc₂O: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 to 1.2 eq) portion-wise or as a solution in dioxane (or THF).
-
Reaction: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the organic solvent (dioxane or THF) using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify it to a pH of 2-3 by the slow addition of 1M HCl. The product, this compound, will precipitate out of the solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound as a white solid.
Signaling Pathways and Biological Relevance
Cycloleucine, the precursor to this compound, is known to interact with several biological pathways. It acts as an inhibitor of S-adenosyl-methionine (SAM)-mediated methylation reactions and as an antagonist at the glycine site of the NMDA receptor.[6][7] Furthermore, studies have shown that cycloleucine can affect amino acid transport systems and influence the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[8][9]
The following diagram illustrates the key known interactions of cycloleucine in biological systems.
Caption: Key biological interactions of cycloleucine.
Experimental Workflow: Synthesis and Application
The general workflow for the synthesis of this compound and its subsequent use in peptide synthesis is a multi-step process that begins with the unprotected amino acid and culminates in the incorporation of this constrained residue into a peptide chain.
The diagram below outlines the logical progression of this experimental workflow.
Caption: Synthesis and application workflow of this compound.
Conclusion
This compound is a valuable reagent for chemical biologists and medicinal chemists. Its well-defined chemical properties and straightforward synthesis make it readily accessible for incorporation into peptide-based drug discovery programs. The conformational constraints imposed by the cycloleucine residue can lead to peptides with improved pharmacological profiles, making it a key tool in the design of novel therapeutics. This guide provides the essential technical information for researchers to effectively utilize this compound in their work.
References
- 1. echemi.com [echemi.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-tert-Butoxycarbonylaminocyclopentanecarboxylic acid | C11H19NO4 | CID 2734645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Evidence that cycloleucine affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Characteristics of N-Boc-Cycloleucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of N-Boc-cycloleucine (N-tert-butoxycarbonyl-1-aminocyclopentane-1-carboxylic acid), a key building block in peptide synthesis and drug discovery. Understanding these properties is crucial for its effective handling, application in synthesis, and formulation development.
Core Physical and Chemical Properties
N-Boc-cycloleucine is a white to off-white crystalline powder at room temperature. The incorporation of the tert-butoxycarbonyl (Boc) protecting group enhances the lipophilicity of the parent amino acid, cycloleucine, thereby increasing its solubility in a range of organic solvents. This modification is critical for its utility in solid-phase and solution-phase peptide synthesis.
Data Presentation: Physical Characteristics of N-Boc-Cycloleucine
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline powder/solid | [1] |
| Melting Point | 130 - 135 °C | [1] |
| Molecular Formula | C₁₁H₁₉NO₄ | [2] |
| Molecular Weight | 229.27 g/mol | [2] |
| Solubility | Soluble in hot water and various organic solvents | [1] |
| Optical Rotation | Data not available in the public domain |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the key physical characteristics of N-Boc-cycloleucine.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.[3] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[3]
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry N-Boc-cycloleucine is packed into a capillary tube to a height of 1-2 mm.[4][5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[3][6]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[3]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[6]
-
Replicate Analysis: The determination should be repeated at least once with a fresh sample to ensure reproducibility.[4]
Solubility Assessment
The solubility of N-Boc-cycloleucine in various solvents is a critical parameter for its use in chemical reactions and for purification processes. The shake-flask method is a common and reliable technique for determining equilibrium solubility.[7][8]
Protocol: Shake-Flask Method for Equilibrium Solubility
-
Preparation of Saturated Solution: An excess amount of solid N-Boc-cycloleucine is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, dichloromethane, dimethylformamide).[7][9] The excess solid ensures that equilibrium with a saturated solution is achieved.
-
Equilibration: The vials are sealed and agitated in a constant temperature shaker (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[7][10]
-
Sample Separation: After equilibration, the vials are allowed to stand, and the undissolved solid is separated from the supernatant by centrifugation or filtration through a syringe filter (e.g., 0.22 µm).[7][9]
-
Quantification: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of the dissolved N-Boc-cycloleucine is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][9]
-
Calculation: A calibration curve, generated from standard solutions of known concentrations, is used to determine the concentration of N-Boc-cycloleucine in the sample. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.[9]
Specific Rotation Measurement
As N-Boc-cycloleucine is a derivative of a chiral molecule, its optical activity is a key physical property. Specific rotation is a standardized measure of this activity.[11][12]
Protocol: Polarimetric Determination of Specific Rotation
-
Solution Preparation: A precise mass of N-Boc-cycloleucine is dissolved in a known volume of a specified solvent (e.g., chloroform, methanol) to create a solution of known concentration (c, in g/mL).[13][14]
-
Polarimeter Setup: The polarimeter is turned on and allowed to warm up. A blank measurement is taken with a polarimeter cell filled only with the pure solvent to zero the instrument.[13]
-
Sample Measurement: The prepared solution of N-Boc-cycloleucine is transferred to the polarimeter cell, ensuring no air bubbles are present. The observed optical rotation (α) is then measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).[11][13][15] The path length (l) of the cell in decimeters is also recorded.[11]
-
Calculation of Specific Rotation: The specific rotation, [α]Tλ, is calculated using the following formula:[14][15]
[α]Tλ = α / (l × c)
The result is reported with the temperature, wavelength, and solvent used.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the characterization of the physical properties of N-Boc-cycloleucine.
Caption: Workflow for the determination of key physical characteristics of N-Boc-cycloleucine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-tert-Butoxycarbonylaminocyclopentanecarboxylic acid | C11H19NO4 | CID 2734645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. pennwest.edu [pennwest.edu]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
The Strategic Integration of Boc-1-aminocyclopentane-1-carboxylic Acid in Advanced Peptide Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the quest for therapeutic peptides with enhanced stability, conformational rigidity, and potent biological activity is paramount. Non-proteinogenic amino acids have emerged as critical building blocks in achieving these desired properties. Among these, Boc-1-aminocyclopentane-1-carboxylic acid (Boc-Ac5c-OH) has garnered significant attention. Its unique cyclic structure imparts conformational constraints on peptide backbones, leading to peptidomimetics with improved pharmacological profiles. This technical guide provides a comprehensive overview of the applications of Boc-1-aminocyclopentane-1-carboxylic acid, focusing on its role in peptide synthesis, its impact on the biological activity of peptide analogs, and detailed experimental protocols for its incorporation.
Physicochemical Properties and Stereoisomers
Boc-1-aminocyclopentane-1-carboxylic acid is a derivative of the non-proteinogenic amino acid cycloleucine.[1] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function makes it suitable for use in solid-phase peptide synthesis (SPPS).[2][3] The cyclopentane ring introduces conformational rigidity, which can be instrumental in locking a peptide into a bioactive conformation.[4] Various stereoisomers of aminocyclopentane carboxylic acid exist, and their specific chirality is crucial for biological activity.[5]
Table 1: Physicochemical Properties of Boc-1-aminocyclopentane-1-carboxylic Acid and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity | Optical Rotation ([α]D) |
| 1-N-Boc-Aminocyclopentanecarboxylic acid | 35264-09-6 | C11H19NO4 | 229.27 | White powder | ≥98% | Not specified |
| (1R,2R)-Boc-aminocyclopentane carboxylic acid | 245115-25-7 | C11H19NO4 | 229.28 | White powder | ≥98% (NMR) | -40 ± 2º (c=1 in MeOH) |
| (1S,2S)-Boc-aminocyclopentane carboxylic acid | 143679-80-5 | C11H19NO4 | 229.28 | White solid | ≥96% (HPLC) | +38 to +48º (c=1 in MeOH) |
| BOC-(1R,3S)-3-aminocyclopentane carboxylic acid | 161660-94-2 | C11H19NO4 | 229.27 | Not specified | 98.0% | Not specified |
| BOC-(1S,3R)-3-Aminocyclopentane carboxylic acid | 261165-05-3 | C11H19NO4 | 229.3 | Solid | ≥95% | Not specified |
Core Applications in Peptide and Medicinal Chemistry
The primary application of Boc-1-aminocyclopentane-1-carboxylic acid lies in its use as a building block for the synthesis of peptidomimetics and other bioactive molecules.[2][3] Its incorporation into peptide sequences can lead to:
-
Enhanced Proteolytic Stability: The sterically hindered nature of the α,α-disubstituted cyclopentane ring can protect adjacent peptide bonds from enzymatic cleavage, thereby increasing the half-life of the peptide in biological systems.
-
Conformational Constraint: The cyclic structure reduces the conformational flexibility of the peptide backbone. This can pre-organize the peptide into a specific secondary structure, such as a β-turn or a helical motif, which may be required for high-affinity receptor binding.[4]
-
Improved Receptor Selectivity and Affinity: By locking the peptide into a bioactive conformation, the binding affinity and selectivity for a specific receptor subtype can be significantly enhanced.
A notable example of its application is in the development of analogs of morphiceptin, a selective μ-opioid receptor agonist.[5] Substitution of the proline residue in morphiceptin with 2-aminocyclopentane carboxylic acid has been explored to understand the structure-activity relationship of this opioid peptide.[5]
Experimental Protocols
Synthesis of Peptides Containing 1-Aminocyclopentane-1-carboxylic Acid via Boc-SPPS
The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating Boc-1-aminocyclopentane-1-carboxylic acid using a Boc/Bzl protection strategy.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-protected amino acids (including Boc-1-aminocyclopentane-1-carboxylic acid)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Piperidine (for Kaiser test)
-
Ninhydrin (for Kaiser test)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage (requires specialized apparatus and safety precautions)
Procedure:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell the Merrifield resin in DCM in a reaction vessel.
-
Couple the first Boc-protected amino acid to the resin according to standard protocols (e.g., cesium salt method).
-
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin thoroughly with DCM and then DMF.
-
-
Neutralization:
-
Treat the resin with a 5-10% solution of DIPEA in DMF for 5-10 minutes to neutralize the TFA salt of the N-terminal amine.
-
Wash the resin with DMF.
-
-
Amino Acid Coupling (Incorporation of Boc-Ac5c-OH):
-
In a separate vessel, pre-activate Boc-1-aminocyclopentane-1-carboxylic acid (3-4 equivalents relative to resin loading) with a coupling reagent such as DIC/HOBt or HBTU in DMF. Due to the steric hindrance of Boc-Ac5c-OH, a more potent activating agent like HBTU is recommended.[6]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Longer coupling times or double coupling may be necessary for sterically hindered amino acids.[6]
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and Boc deprotection, wash the resin with DCM and dry it.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA. (Caution: This step is hazardous and requires specialized equipment and safety protocols).
-
Precipitate the crude peptide with cold diethyl ether.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile mixture with a small amount of TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC to confirm its identity and purity.[7]
-
Caption: Workflow for the incorporation of Boc-1-aminocyclopentane-1-carboxylic acid into a peptide sequence using Boc-SPPS.
Case Study: Morphiceptin Analogs and Opioid Receptor Signaling
Morphiceptin (Tyr-Pro-Phe-Pro-NH2) is a tetrapeptide that acts as a selective agonist for the μ-opioid receptor.[8] In a study exploring the structure-activity relationship of morphiceptin, proline at position two was replaced with the four stereoisomers of 2-aminocyclopentane carboxylic acid (β-Ac5c).[5]
Table 2: Biological Activity of Morphiceptin Analogs Containing 2-Aminocyclopentane Carboxylic Acid
| Analog (Position 2) | Receptor Activity | Qualitative Potency |
| (R,S)-β-Ac5c | μ- and δ-opioid receptor agonist | Active at both receptors with a slight preference for the μ-receptor.[5] |
| (S,R)-β-Ac5c | μ-opioid receptor | Minimal activity.[5] |
| (S,S)-β-Ac5c | μ-opioid receptor | Minimal activity.[5] |
| (R,R)-β-Ac5c | μ-opioid receptor | Minimal activity.[5] |
This study highlights the critical role of stereochemistry in the biological activity of peptidomimetics containing Boc-1-aminocyclopentane-1-carboxylic acid derivatives. The (R,S)-β-Ac5c analog was found to be active at both μ- and δ-opioid receptors, suggesting that this particular conformation is recognized by both receptor subtypes.[5]
The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein (Gi/o).[9] Activation of the μ-opioid receptor by an agonist, such as the morphiceptin analog, initiates a signaling cascade that leads to analgesic effects.[10]
Caption: Simplified signaling pathway of the μ-opioid receptor activated by a morphiceptin analog containing 2-aminocyclopentane carboxylic acid.
Conclusion
Boc-1-aminocyclopentane-1-carboxylic acid is a valuable synthetic tool for medicinal chemists and drug development professionals. Its incorporation into peptide scaffolds offers a robust strategy for enhancing proteolytic stability and introducing conformational constraints, which can lead to peptidomimetics with improved potency and receptor selectivity. The case of morphiceptin analogs demonstrates the profound impact that the stereochemistry of this cyclic amino acid can have on biological activity. As the demand for more stable and effective peptide-based therapeutics continues to grow, the strategic application of building blocks like Boc-1-aminocyclopentane-1-carboxylic acid will undoubtedly play a pivotal role in the future of drug design and development.
References
- 1. Cycloleucine | C6H11NO2 | CID 2901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids with Potential Biological Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Purification and characterization of antimicrobial peptides from the skin of the North American green frog Rana clamitans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morphiceptin - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 10. researchgate.net [researchgate.net]
The Unseen Architect: How Boc-Cycloleucine Shapes Peptide Conformation for Advanced Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide science and drug discovery, the quest for molecules with enhanced stability, specificity, and therapeutic efficacy is perpetual. A key strategy in this pursuit lies in the conformational control of peptides, a domain where non-proteinogenic amino acids play a pivotal role. Among these, Boc-cycloleucine (Boc-1-aminocyclopentane-1-carboxylic acid) has emerged as a powerful tool for sculpting peptide backbones, driving the formation of desirable secondary structures and paving the way for novel therapeutics. This technical guide delves into the core principles of how this compound influences peptide conformation, providing a comprehensive overview of its synthesis, conformational effects, and applications, supported by detailed experimental protocols and quantitative data.
The Foundation: Synthesis of this compound and its Incorporation into Peptides
The journey of utilizing this compound begins with its synthesis and subsequent incorporation into a peptide sequence. The tert-butyloxycarbonyl (Boc) protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), the predominant method for assembling peptides in the laboratory.[1][2]
Synthesis of Boc-1-aminocyclopentane-1-carboxylic Acid
The precursor, 1-aminocyclopentane-1-carboxylic acid, is commercially available or can be synthesized through various established routes. The Boc-protection of the amino group is a straightforward process, typically involving the reaction of the amino acid with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.
Experimental Protocol: Boc Protection of 1-aminocyclopentane-1-carboxylic acid
-
Dissolve 1-aminocyclopentane-1-carboxylic acid in a mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃) and di-tert-butyl dicarbonate ((Boc)₂O) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for approximately 12 hours.
-
After the reaction is complete, wash the mixture with ethyl acetate to remove impurities.
-
Acidify the aqueous layer with 1N HCl.
-
Extract the product, N-Boc-1-aminocyclopentane-1-carboxylic acid, with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the final product.
Solid-Phase Peptide Synthesis (SPPS) with this compound
The incorporation of this compound into a growing peptide chain follows the standard principles of Boc-chemistry SPPS. This cyclical process involves the repeated deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.[1]
Experimental Protocol: Boc-SPPS Cycle for Incorporating this compound
-
Resin Preparation: Start with a suitable solid support, such as Merrifield or PAM resin, to which the C-terminal amino acid of the desired peptide is attached.[3]
-
Deprotection: Swell the peptide-resin in dichloromethane (DCM). Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.[3] Wash the resin with DCM and isopropanol.
-
Neutralization: Treat the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to neutralize the protonated N-terminus. Wash the resin thoroughly with DCM.[1]
-
Coupling: Dissolve the incoming Boc-amino acid (in this case, this compound) and a coupling reagent (e.g., HBTU, HATU) in a suitable solvent like N,N-dimethylformamide (DMF). Add DIEA to activate the carboxylic acid. Add this solution to the neutralized peptide-resin and agitate for 1-2 hours.[1] The efficiency of this step is critical and can be monitored using tests like the Kaiser test.
-
Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid in the sequence.
Sculpting the Backbone: Conformational Effects of Cycloleucine
The defining characteristic of cycloleucine is its cyclic side chain, which is integrated with the alpha-carbon of the amino acid. This structural feature imposes significant steric constraints on the peptide backbone, severely restricting the permissible values of the phi (Φ) and psi (Ψ) dihedral angles. This restriction in conformational freedom is the primary mechanism by which cycloleucine influences peptide secondary structure.
Helical Induction
One of the most well-documented effects of incorporating cycloleucine is the induction and stabilization of helical structures, particularly α-helices and 3₁₀-helices. The constrained dihedral angles of cycloleucine favor the helical region of the Ramachandran plot. Studies have shown that peptides containing 1-aminocyclopentanecarboxylic acid (Ac₅c), the core structure of cycloleucine, exhibit a strong propensity to form right-handed 3₁₀-helices in shorter peptides and can promote the formation of α-helices in longer sequences.[4]
Quantitative Comparison of Helical Propensity
While direct comparative studies providing a single, universally applicable value are complex and sequence-dependent, the available data suggests that the helical-inducing potential of cycloleucine is comparable to, and in some contexts, may exceed that of α-aminoisobutyric acid (Aib), another potent helix-promoting non-proteinogenic amino acid.
| Constrained Amino Acid | Typical Φ Angle Range | Typical Ψ Angle Range | Predominant Secondary Structure Induced |
| Cycloleucine (Ac₅c) | -90° to -50° | -50° to -20° | 3₁₀-helix, α-helix |
| Aminoisobutyric Acid (Aib) | -60° ± 20° | -30° ± 20° | 3₁₀-helix, α-helix |
| Alanine (Ala) | -150° to -50° | +100° to +170° (β-sheet), -70° to -30° (α-helix) | Flexible, can adopt various structures |
Note: The dihedral angle ranges are approximate and can vary depending on the specific peptide sequence and experimental conditions.
Beta-Turn Formation
In addition to promoting helices, this compound can also be strategically employed to induce and stabilize β-turns. A β-turn is a crucial secondary structure element that allows a peptide chain to reverse its direction. By placing this compound at specific positions within a peptide sequence, typically at the i+1 or i+2 position of a four-residue turn, its conformational constraints can favor the tight turn geometry. This is particularly valuable in the design of cyclic peptides and peptidomimetics where a well-defined turn is essential for maintaining the overall macrocyclic structure and biological activity.
Experimental Analysis of Peptide Conformation
A combination of spectroscopic and crystallographic techniques is employed to elucidate the three-dimensional structure of peptides containing this compound.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful and rapid method for assessing the overall secondary structure content of a peptide in solution. The technique measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum provides a characteristic signature for different secondary structures.
-
α-helices typically show a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm.
-
β-sheets exhibit a negative band around 218 nm and a positive band near 195 nm.
-
Random coil or unstructured peptides have a strong negative band around 200 nm.
Experimental Protocol: Determining Helicity using CD Spectroscopy
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a known concentration (typically in the micromolar range).
-
Data Acquisition: Record the CD spectrum of the peptide solution in a quartz cuvette with a defined path length (e.g., 0.1 cm) over a wavelength range of approximately 190-260 nm.
-
Data Analysis: The mean residue ellipticity [θ] at 222 nm is commonly used to estimate the percentage of α-helicity using the following equation:
% Helicity = ( [θ]₂₂₂ - [θ]c ) / ( [θ]h - [θ]c ) * 100
where [θ]₂₂₂ is the experimentally observed mean residue ellipticity at 222 nm, [θ]c is the ellipticity of a random coil, and [θ]h is the ellipticity of a pure α-helix of a given length.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution. For peptides containing this compound, NMR is invaluable for determining the precise backbone conformation and identifying specific hydrogen bonds that stabilize secondary structures.
Key NMR experiments for peptide conformational analysis include:
-
¹H-¹H Correlation Spectroscopy (COSY): Identifies scalar-coupled protons within the same amino acid residue.
-
¹H-¹H Total Correlation Spectroscopy (TOCSY): Establishes correlations between all protons within a spin system (i.e., within a single amino acid residue).
-
Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY): Detects through-space interactions between protons that are close in proximity (typically < 5 Å), providing crucial distance restraints for structure calculation. Characteristic NOE patterns can identify helical and turn structures.
The analysis of coupling constants (e.g., ³J(HN,Hα)) can provide information about the backbone dihedral angle Φ.
X-ray Crystallography
For peptides that can be crystallized, X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state. This technique can definitively determine the bond lengths, bond angles, and dihedral angles of the peptide backbone and side chains, offering unambiguous evidence for the presence of specific secondary structures induced by this compound. The resulting atomic coordinates are often deposited in the Protein Data Bank (PDB) for public access.[5]
Applications in Drug Discovery and Development
The ability of this compound to enforce specific, stable conformations in peptides has significant implications for drug discovery. By pre-organizing a peptide into its bioactive conformation, the entropic penalty of binding to a target receptor is reduced, often leading to enhanced binding affinity and biological activity.
Case Study: Inhibition of a Signaling Pathway
Many peptide hormones and neurotransmitters that activate GPCRs adopt a helical conformation upon binding to their receptor. A linear, flexible peptide may only transiently adopt this active conformation, leading to weaker binding. By incorporating this compound into the peptide sequence, the helical conformation can be stabilized in solution, increasing the population of the bioactive conformer and thereby enhancing its ability to bind to and inhibit the GPCR.
Conclusion
This compound stands as a testament to the power of synthetic chemistry in shaping biological function. Its ability to rigidly constrain the peptide backbone provides a predictable and effective means of inducing and stabilizing desired secondary structures. For researchers and drug developers, this translates into a valuable tool for designing peptides with improved pharmacological properties. As our understanding of the intricate relationship between peptide conformation and biological activity continues to grow, the strategic application of constrained amino acids like this compound will undoubtedly play an increasingly important role in the development of the next generation of peptide-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
Unlocking New Frontiers in Drug Discovery: A Technical Guide to Constrained Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of unnatural amino acids (UAAs) into proteins represents a significant leap forward in chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, researchers can endow proteins with novel functionalities, enhanced stability, and improved therapeutic potential. Among the diverse array of UAAs, constrained unnatural amino acids (cUAAs) have emerged as a particularly powerful tool. These conformationally restricted residues lock peptides and proteins into specific bioactive conformations, offering a potent strategy to enhance binding affinity, increase metabolic stability, and fine-tune pharmacological properties. This in-depth technical guide provides a comprehensive overview of constrained UAAs, from their fundamental principles to practical applications, equipping researchers with the knowledge to leverage this transformative technology.
The Core Principle: Conformational Constraint and its Advantages
The inherent flexibility of linear peptides often leads to a significant entropic penalty upon binding to their targets, resulting in lower binding affinities. Furthermore, this flexibility makes them susceptible to proteolytic degradation, limiting their therapeutic utility. Constrained UAAs address these challenges by introducing cyclic or rigid scaffolds into the peptide backbone or side chains. This pre-organization into a bioactive conformation reduces the entropic cost of binding and shields the peptide from proteases, leading to several key advantages:
-
Enhanced Binding Affinity: By locking the peptide into a conformation that is complementary to its target, cUAAs can dramatically increase binding affinity (lower Kd values).
-
Increased Proteolytic Stability: The rigid structure of cUAAs makes them less recognizable by proteases, leading to a longer in vivo half-life.
-
Improved Selectivity: By presenting a more defined three-dimensional structure, cUAA-containing peptides can exhibit higher selectivity for their intended target over off-target molecules.
-
Reduced Conformational Heterogeneity: Constraining the peptide reduces the number of accessible conformations, simplifying structure-activity relationship (SAR) studies.
A Diverse Toolkit: Types of Constrained Unnatural Amino Acids
The field of constrained UAAs offers a diverse range of chemical structures, each with unique properties and applications. These can be broadly categorized as follows:
-
Side-Chain to Side-Chain Cyclization: This involves the covalent linkage of two amino acid side chains within a peptide. A prominent example is the "stapled peptide," where two olefin-bearing UAAs are cyclized through ruthenium-catalyzed ring-closing metathesis.
-
Backbone to Side-Chain Cyclization: In this approach, the peptide backbone is cyclized to an amino acid side chain, often forming a lactam bridge.
-
Main-Chain to Main-Chain Cyclization (Head-to-Tail): This involves the formation of a cyclic peptide by linking the N-terminus and C-terminus.
-
Bicyclic and Spirocyclic Amino Acids: These UAAs contain rigid, fused ring systems within their structure, imparting a high degree of conformational constraint.
-
α,α-Disubstituted Amino Acids: The presence of two substituents on the α-carbon restricts the rotation around the φ and ψ backbone dihedral angles.
Site-Specific Incorporation: The Amber Suppression Technology
The precise, site-specific incorporation of UAAs into proteins is primarily achieved through the amber suppression technology. This powerful technique repurposes the UAG "amber" stop codon to encode a UAA. This is accomplished by introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair into the expression host. The orthogonal synthetase is engineered to specifically recognize and charge the suppressor tRNA with the desired UAA, and the suppressor tRNA has an anticodon that recognizes the UAG codon.
Experimental Workflow for UAA Incorporation
The general workflow for incorporating a constrained UAA into a target protein using amber suppression is as follows:
Detailed Experimental Protocol: Site-Specific Incorporation of a Constrained UAA in Mammalian Cells
The following is a generalized protocol for the site-specific incorporation of a constrained UAA into a target protein in mammalian cells using the amber suppression method.[1] This protocol assumes the availability of plasmids encoding the orthogonal aminoacyl-tRNA synthetase and suppressor tRNA, as well as the gene of interest with an in-frame amber (UAG) codon at the desired position.
Materials:
-
Mammalian expression vector for the gene of interest containing a UAG codon at the desired site.
-
Mammalian expression vector for the orthogonal aminoacyl-tRNA synthetase.
-
Mammalian expression vector for the suppressor tRNA.
-
Mammalian cell line (e.g., HEK293T).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Constrained unnatural amino acid (cUAA).
-
Transfection reagent (e.g., Lipofectamine).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Affinity purification resin (e.g., Ni-NTA for His-tagged proteins).
-
SDS-PAGE gels and reagents.
-
Mass spectrometer.
Procedure:
-
Cell Culture:
-
Culture mammalian cells in appropriate medium until they reach 70-90% confluency in a 6-well plate or 10 cm dish.
-
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. Typically, a total of 2.5 µg of plasmid DNA is used for a 6-well plate, with a 1:1:1 ratio of the gene of interest plasmid, synthetase plasmid, and tRNA plasmid.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh culture medium.
-
-
cUAA Supplementation:
-
24 hours post-transfection, replace the medium with fresh medium containing the cUAA at a final concentration of 1 mM (concentration may need to be optimized for different cUAAs).
-
-
Protein Expression:
-
Incubate the cells for an additional 48-72 hours to allow for protein expression.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to the cells and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Purification:
-
Incubate the cleared lysate with the affinity purification resin for 1-2 hours at 4°C with gentle rotation.
-
Wash the resin with wash buffer to remove non-specifically bound proteins.
-
Elute the target protein from the resin using elution buffer.
-
-
Analysis:
-
Analyze the purified protein by SDS-PAGE to confirm its size and purity.
-
Confirm the incorporation of the cUAA by mass spectrometry.
-
Quantitative Impact of Constrained Unnatural Amino Acids
The incorporation of cUAAs can have a profound and quantifiable impact on the biophysical properties of peptides and proteins. The following tables summarize representative data from the literature.
Table 1: Effect of Constrained UAA Incorporation on Protein Thermal Stability
| Protein | Constrained UAA | Position of Incorporation | ΔTm (°C) | Reference |
| Trp-cage | trans-ACPC | N-terminus | +2.5 | [2] |
| FSD | trans-ACPC | Helix terminus | +3.0 | [2] |
Note: ΔTm represents the change in melting temperature compared to the wild-type protein.
Table 2: Effect of Constrained UAA Incorporation on Peptide-Protein Binding Affinity
| Peptide | Constrained UAA | Target Protein | Wild-Type Kd (µM) | cUAA Kd (µM) | Fold Improvement | Reference |
| p53 peptide | Stapled (S,S)-2-(4'-pentenyl)alanine | MDM2 | 5.2 | 0.08 | 65 | Hypothetical Data |
| ACE2-derived peptide | Bicyclic amino acid | SARS-CoV-2 RBD | 15.4 | 0.9 | 17 | Hypothetical Data |
Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates stronger binding. Data in this table is illustrative and based on trends reported in the literature.
Probing Biological Pathways with Constrained Unnatural Amino Acids
The unique properties of cUAAs make them excellent tools for dissecting complex biological processes. For example, they can be used to stabilize specific conformational states of proteins, such as G protein-coupled receptors (GPCRs), to study ligand binding and downstream signaling.
Investigating GPCR Signaling with a Conformationally Locked Agonist
The following diagram illustrates a hypothetical scenario where a cUAA is incorporated into a peptide agonist to lock it in its active conformation, allowing for the specific and sustained activation of a GPCR signaling pathway.
Future Outlook
The field of constrained unnatural amino acids is poised for continued growth and innovation. Advances in synthetic chemistry will undoubtedly lead to the development of novel cUAA structures with even more refined properties. Furthermore, the expansion of the genetic code to include multiple, distinct UAAs in a single protein will open up new avenues for creating highly complex and functional biomolecules. As our ability to engineer proteins with atomic-level precision continues to improve, constrained UAAs will play an increasingly vital role in the development of next-generation therapeutics, diagnostics, and research tools.
References
The Strategic Integration of Boc-Cycloleucine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Non-proteinogenic amino acids represent a powerful tool in this endeavor, with Boc-cycloleucine emerging as a particularly valuable building block. This technical guide provides an in-depth exploration of this compound's role in medicinal chemistry, covering its synthesis, unique structural properties, and diverse applications. We delve into its utility in creating conformationally constrained peptides and peptidomimetics, its crucial function in the development of PET imaging agents targeting cancer metabolism, and its impact on structure-activity relationships. This document consolidates key quantitative data, provides detailed experimental protocols for its synthesis and application, and visualizes relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction: The Significance of Conformational Constraint
Peptides are vital signaling molecules in a vast array of physiological processes, making them attractive starting points for drug design. However, their therapeutic potential is often hampered by poor metabolic stability, low bioavailability, and conformational flexibility, which can lead to non-specific binding and reduced potency. The introduction of sterically constrained, non-natural amino acids is a key strategy to overcome these limitations.
This compound, or 1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, is a synthetic amino acid derivative that plays a pivotal role in this context.[1] Its defining feature is the cyclopentyl ring fused to the α-carbon, which imparts significant conformational rigidity upon the peptide backbone when incorporated into a sequence.[2] The tert-butyloxycarbonyl (Boc) protecting group is essential for its use in standard solid-phase peptide synthesis (SPPS), preventing unwanted reactions of the amino group during peptide chain elongation.[1][3]
This guide will illuminate the multifaceted utility of this compound, from its fundamental synthesis to its application in targeting complex disease pathways.
Physicochemical Properties and Synthesis
This compound is a white solid with a molecular weight of 229.28 g/mol and a melting point in the range of 130-135 °C.[4] Its structure is characterized by the bulky Boc group and the rigid cyclopentane ring, which are key to its function in synthesis and medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 35264-09-6 | [4] |
| Molecular Formula | C₁₁H₁₉NO₄ | [4] |
| Molecular Weight | 229.28 g/mol | [4] |
| Appearance | White powder | [4] |
| Melting Point | 130 - 135 °C | [4] |
| Purity | ≥ 99% (HPLC) | [4] |
| Synonyms | 1-(Boc-amino)cyclopentanecarboxylic acid | [4] |
Core Applications in Medicinal Chemistry
Peptidomimetics and Conformational Constraint
The primary application of this compound is in the design of peptidomimetics. By replacing a native amino acid with cycloleucine, chemists can lock the peptide backbone into a more defined conformation. This pre-organization can lead to:
-
Enhanced Receptor Binding: A rigidified peptide may better fit the binding pocket of its target receptor, leading to higher affinity and potency.
-
Increased Selectivity: A constrained conformation can reduce off-target binding, minimizing side effects.
-
Improved Metabolic Stability: The unnatural cyclic structure can shield adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the molecule's in vivo half-life.[5]
The incorporation of such constrained amino acids is a cornerstone of modern peptide drug design, enabling the transformation of flexible peptides into drug-like candidates.
PET Imaging and Targeting Cancer Metabolism
Cancer cells exhibit altered metabolic pathways to fuel their rapid proliferation. One key adaptation is the upregulation of amino acid transporters to ensure a steady supply of essential nutrients. The L-type Amino Acid Transporter 1 (LAT1), in particular, is overexpressed in a wide variety of human cancers and is responsible for transporting large neutral amino acids like leucine.[6][7] This overexpression makes LAT1 an attractive target for both therapy and diagnostic imaging.
Cycloleucine is a substrate for LAT1. When labeled with a positron-emitting radionuclide, such as Carbon-11, it can be used as a tracer for Positron Emission Tomography (PET) to visualize tumors. Analogs like ¹⁸F-fluciclovine (trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid), a cyclobutane derivative, have been developed and are used clinically for this purpose.[8] These tracers are transported into cancer cells via LAT1, where their accumulation allows for the non-invasive detection and monitoring of tumors.
Key Biological Pathway: LAT1-mTORC1 Signaling
The transport of essential amino acids like leucine and cycloleucine via LAT1 is not just for protein synthesis; it is a critical signaling event that activates the mammalian Target of Rapamycin Complex 1 (mTORC1).[9] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.
Upon transport into the cell by LAT1, leucine activates mTORC1, which in turn promotes protein synthesis and cell growth while inhibiting autophagy.[6][9][10] In cancer cells where LAT1 is overexpressed, this pathway is constitutively active, driving tumor progression.[4] Therefore, molecules containing a cycloleucine scaffold can be used to probe or inhibit this critical cancer-promoting pathway.
Quantitative Data Summary
The incorporation of this compound can significantly impact the biological activity of peptides. The following table summarizes representative quantitative data for LAT1 inhibitors, including compounds that share structural similarities with cycloleucine.
Table 2: Biological Activity of Representative LAT1 Ligands/Inhibitors
| Compound | Assay Type | Target/System | IC₅₀ Value | Reference(s) |
| L-Leucine | [³H]L-leucine uptake | Human 4F2hc-LAT1 | 1.3 µM | [11] |
| JPH203 | [³H]L-leucine uptake | Human 4F2hc-LAT1 | 197 nM | [12] |
| BCH (2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid) | [³H]L-leucine uptake | Human 4F2hc-LAT1 | 72 µM | [12] |
| KMH-233 | L-leucine uptake | LAT1/SLC7A5 | 18 µM | [13] |
| 3,5-Diiodo-L-tyrosine | [³H]-gabapentin uptake | HEK-LAT1 cells | 7.9 µM | [14] |
Note: IC₅₀ is the half-maximal inhibitory concentration. BCH is a non-specific inhibitor of system L transporters.
Table 3: Pharmacokinetic Parameters of Representative Cyclic Peptides
| Peptide | Administration | Bioavailability (F%) | T₁/₂ (hours) | Clearance (mL/min/kg) | Reference(s) |
| Cyclo-[Leu]₅ | Oral (rat) | 4.0 ± 1.7% | - | - | [15] |
| Cyclo-[(l-Leu)₅(d-Leu)] | Oral (rat) | 8.5 ± 1.1% | - | 24.1 | [15] |
| N-methylated cyclic hexapeptide 1 | Oral (rat) | ~28% | 2.8 | 4.5 | [15] |
Note: This data is for representative cyclic peptides to illustrate general pharmacokinetic trends and is not specific to cycloleucine-containing peptides for which public data is limited.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound (or its analogs) is typically achieved by protecting the amino group of the corresponding free amino acid. The following protocol is adapted from the synthesis of a similar compound, N-Boc-1-aminocyclobutanecarboxylic acid, and can be applied to 1-aminocyclopentanecarboxylic acid.[12]
Materials:
-
1-Aminocyclopentanecarboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 1-aminocyclopentanecarboxylic acid (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
-
Base Addition: Cool the solution to 0°C in an ice bath. Add sodium bicarbonate (approx. 3 equivalents) or an equivalent amount of NaOH solution.
-
Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2-1.5 equivalents) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-15 hours.
-
Workup (Impurity Removal): Wash the reaction mixture with ethyl acetate to remove unreacted (Boc)₂O and other nonpolar impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1N HCl.
-
Extraction: Extract the acidified aqueous layer with dichloromethane (2-3 times).
-
Washing and Drying: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter the solution and evaporate the solvent under reduced pressure to yield the product, this compound, typically as a white solid.
-
Purification (Optional): If necessary, the crude product can be purified by silica gel column chromatography.
Expected Yield: Yields for this type of reaction are typically in the range of 75-90%.[12]
Incorporation into a Peptide via Boc-SPPS
This compound can be incorporated into a peptide sequence using standard Boc-based solid-phase peptide synthesis (SPPS).
General SPPS Cycle:
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) to which the first amino acid is attached.
-
Boc Deprotection: Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% TFA/DCM) to remove the N-terminal Boc group.[15] This is followed by washing.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base, typically diisopropylethylamine (DIEA) in DCM, to generate the free amine.[11] This is followed by extensive washing.
-
Coupling of this compound:
-
Activate this compound (2-4 equivalents) in a suitable solvent like DMF or DCM using a coupling reagent (e.g., HBTU, HATU) and a base (DIEA).
-
Add the activated this compound solution to the resin and agitate until the coupling is complete (as monitored by a ninhydrin test). Due to the steric hindrance of the cycloleucine, a double coupling or extended coupling time may be necessary.
-
-
Washing: Thoroughly wash the resin to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage: Once the synthesis is complete, treat the resin with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the side-chain protecting groups. This step requires specialized equipment and safety precautions.
LAT1 Inhibition Assay (Cis-Inhibition)
This protocol determines the ability of a test compound (e.g., a cycloleucine-containing peptide) to inhibit the transport of a known radiolabeled LAT1 substrate.[3][14]
Materials:
-
Cells overexpressing human LAT1 (e.g., HEK-LAT1 cells)
-
Poly-D-lysine coated 24-well plates
-
Sodium-free choline buffer (pH 7.4)
-
Radiolabeled LAT1 substrate (e.g., [³H]-L-leucine or [³H]-gabapentin)
-
Unlabeled LAT1 substrate
-
Test compound (inhibitor)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed HEK-LAT1 cells in poly-D-lysine coated 24-well plates and grow to 80-90% confluence.
-
Washing: Gently wash the cells with pre-warmed (37°C) sodium-free choline buffer.
-
Incubation: Incubate the cells for a defined period (e.g., 3-5 minutes) at 37°C in 0.3 mL of pre-warmed choline buffer containing:
-
A fixed concentration of radiolabeled substrate (e.g., 10 nM [³H]-gabapentin).
-
A fixed concentration of unlabeled substrate (e.g., 1 µM gabapentin).
-
Varying concentrations of the test compound.
-
-
Termination: Terminate the uptake by rapidly washing the cells twice with 1.0 mL of ice-cold choline buffer.
-
Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in medicinal chemistry. Its ability to impart conformational rigidity has proven invaluable in the design of peptidomimetics with improved pharmacological profiles. Furthermore, its recognition by the LAT1 transporter has opened avenues for the development of novel cancer diagnostics and targeted therapies. The continued exploration of peptides and peptidomimetics containing this compound and other constrained amino acids will undoubtedly lead to the discovery of new therapeutic agents for a range of diseases. As synthetic methodologies become more advanced, the precise control over peptide conformation offered by building blocks like this compound will remain a critical strategy in the rational design of next-generation therapeutics.
References
- 1. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cyclic peptide drugs approved in the last two decades (2001–2021) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00154J [pubs.rsc.org]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Form and function in cyclic peptide natural products: a pharmacokinetic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of Novel Oral Cyclic Peptide: Ingenta Connect [ingentaconnect.com]
- 10. Recent Advances in Understanding Amino Acid Sensing Mechanisms that Regulate mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. BJOC - Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives [beilstein-journals.org]
- 13. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 14. L-Type Amino Acid Transporter 1 (LAT1) Promotes PMA-Induced Cell Migration through mTORC2 Activation at the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Significance of Cycloleucine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cycloleucine, a non-metabolizable cyclic amino acid analogue, and its derivatives have emerged as significant molecules in biochemical research and drug development. Their unique structural properties, primarily the constrained cyclic backbone, confer enhanced stability and bioactivity, making them valuable tools for probing and modulating biological systems. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted significance of cycloleucine derivatives. It delves into their mechanisms of action, focusing on the inhibition of amino acid transport and the disruption of methylation processes, and explores their therapeutic potential, particularly in oncology. This document consolidates quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a critical resource for researchers in the field.
Discovery and Core Chemical Properties
Cycloleucine, or 1-aminocyclopentane-1-carboxylic acid, is a synthetic analogue of the amino acid leucine.[1] Unlike its linear counterpart, its cyclic structure prevents it from being metabolized by the body, making it a stable probe for studying amino acid transport and metabolism.[2][3] The α-carbon of cycloleucine is not a stereocenter, simplifying its chemical synthesis and biological interpretation.[4] The core structure of cycloleucine has been a foundational scaffold for the synthesis of a diverse range of derivatives, where modifications to the cyclopentane ring or the addition of functional groups have been explored to modulate biological activity and target specificity.
Key Mechanisms of Action
The biological effects of cycloleucine and its derivatives are primarily attributed to two key mechanisms: inhibition of amino acid transport and interference with S-adenosylmethionine (SAM)-dependent methylation reactions.
Inhibition of Amino Acid Transport
Cycloleucine is a competitive inhibitor of neutral amino acid transport systems, most notably the L-type amino acid transporter 1 (LAT1/SLC7A5).[5][6][7] LAT1 is a crucial transporter for large neutral amino acids, including leucine, and is frequently overexpressed in cancer cells to meet their high metabolic demands.[5][7] By competing with natural amino acids for uptake through LAT1, cycloleucine derivatives can induce amino acid starvation in cancer cells, leading to the inhibition of protein synthesis and cell growth.[5][7] This targeted inhibition of a transporter highly active in malignant tissues forms the basis of their application as anti-cancer agents.
Inhibition of Methylation Processes
Cycloleucine acts as a competitive inhibitor of methionine adenosyltransferase (MAT), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM).[8] SAM is the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, and proteins.[8][9] By depleting intracellular SAM levels, cycloleucine and its derivatives can disrupt these critical epigenetic and post-translational modifications, leading to a cascade of downstream effects, including the induction of apoptosis.[8][9]
Impact on Cellular Signaling Pathways
The dual mechanisms of action of cycloleucine derivatives have profound effects on key cellular signaling pathways, most notably the mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism.
The mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) signaling pathway is highly sensitive to amino acid availability, particularly leucine.[10][11][12][13] The inhibition of leucine uptake by cycloleucine derivatives leads to the inactivation of mTOR complex 1 (mTORC1).[5] This inactivation results in the dephosphorylation of its downstream effectors, such as the ribosomal protein S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately leading to a global reduction in protein synthesis and cell cycle arrest.[5]
References
- 1. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Cycloleucine (1-amino-cyclopentane carboxylic acid): tubular reabsorption and inhibitory effect on amino acid transport in the rat kidney. (Microperfusion experiments) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Novel therapeutic approaches targeting L-type amino acid transporters for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Depletion of S-adenosyl-l-methionine with cycloleucine potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Depletion of S-adenosyl-L-methionine with cycloleucine potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 13. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Boc-Cycloleucine for Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers and scientists engaged in peptide synthesis, with a particular focus on the incorporation of the non-proteinogenic amino acid, Boc-cycloleucine. This document provides a thorough overview of its properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and insights into the potential biological implications of peptides containing this unique building block.
Introduction to this compound
This compound, chemically known as N-tert-butoxycarbonyl-1-aminocyclopentane-1-carboxylic acid, is a valuable derivative of the unnatural amino acid cycloleucine. The presence of the cyclopentane ring fused to the α-carbon imposes significant conformational constraints on the peptide backbone. This rigidity is a desirable trait in medicinal chemistry and drug design, as it can lead to peptides with enhanced metabolic stability, increased receptor affinity and selectivity, and the ability to mimic or stabilize specific secondary structures such as β-turns. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function makes it fully compatible with the well-established Boc/Bzl strategy of solid-phase peptide synthesis.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is crucial for its effective use in the laboratory. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Name | N-tert-butoxycarbonyl-1-aminocyclopentane-1-carboxylic acid |
| Synonyms | Boc-1-aminocyclopentane-1-carboxylic acid, N-Boc-cycloleucine |
| CAS Number | 35264-09-6 |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 130-135 °C |
| Purity (HPLC) | ≥98% |
| Solubility | Soluble in organic solvents such as DMF, DCM, and alcohols. |
Experimental Protocols: Incorporation of this compound via Boc-SPPS
The incorporation of this compound into a growing peptide chain follows the general principles of Boc-based solid-phase peptide synthesis. However, due to the steric hindrance of the cyclic side chain, certain modifications to standard protocols are recommended to ensure efficient coupling.
Materials and Reagents
-
Resin: Merrifield resin or PAM resin pre-loaded with the C-terminal amino acid.
-
Boc-amino acids: Standard protected amino acids and this compound.
-
Deprotection Reagent: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF.
-
Coupling Reagents:
-
N,N'-Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt).
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) with DIEA.
-
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Washing Solvents: DCM, DMF, IPA.
-
Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole, p-cresol). Caution: HF is extremely corrosive and toxic. Handle with appropriate safety precautions in a specialized apparatus.
-
Precipitation/Washing Solvent: Cold diethyl ether.
Step-by-Step Synthesis Cycle for Incorporating this compound
The following protocol outlines a single cycle for adding this compound to the peptide chain.
1. Resin Swelling:
-
Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
2. Boc Deprotection:
-
Drain the DCM.
-
Add 25-50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the TFA solution.
-
Add a fresh portion of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DCM (3x).
3. Neutralization:
-
Add 10% DIEA in DCM or DMF to the resin and agitate for 5 minutes.
-
Repeat the neutralization step one more time.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
4. Coupling of this compound (HBTU/HATU Activation):
-
In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HBTU or HATU (3-4 equivalents), and HOBt (if using HBTU, 3-4 equivalents) in a minimal amount of DMF.
-
Add DIEA (6-8 equivalents) to the solution to pre-activate the amino acid for 5-10 minutes.
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of cycloleucine, a longer coupling time or double coupling may be necessary.
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling is recommended.
5. Capping (Optional):
-
If the coupling is incomplete after a second attempt, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences. This can be achieved by treating the resin with acetic anhydride and DIEA in DMF.
6. Washing:
-
After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (1x).
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
1. Resin Preparation:
-
After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin thoroughly with DCM and methanol, and dry it under vacuum.
2. HF Cleavage:
-
CRITICAL SAFETY WARNING: This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add appropriate scavengers (e.g., anisole, p-cresol, thioanisole) to protect sensitive amino acid side chains from side reactions.
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
3. Peptide Precipitation and Purification:
-
Wash the resin residue with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration and wash it several times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry and analytical HPLC.
Visualizing the Workflow and Potential Biological Context
Boc-SPPS Workflow for this compound Incorporation
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for incorporating a Boc-protected amino acid like cycloleucine.
Caption: A schematic of the Boc-SPPS cycle for incorporating this compound.
Conceptual Signaling Pathway: Constrained Peptides and GPCRs
Peptides containing conformationally constrained amino acids like cycloleucine are of great interest for their potential to modulate the activity of G-protein coupled receptors (GPCRs). The rigid structure can enhance binding affinity and selectivity. The following diagram illustrates a generalized GPCR signaling cascade that could be influenced by such a peptide.
Caption: A generalized GPCR signaling pathway potentially modulated by a cycloleucine peptide.
Challenges and Considerations in Using this compound
The primary challenge in utilizing this compound is its steric bulk. This can lead to:
-
Slower Coupling Kinetics: The sterically hindered nature of the α-carbon can slow down the rate of peptide bond formation. To overcome this, extended coupling times, double coupling, or the use of more potent coupling reagents like HATU are recommended.
-
Incomplete Coupling: In difficult sequences, incomplete coupling can lead to the formation of deletion peptides. Careful monitoring of the reaction progress using the ninhydrin test is crucial.
-
Aggregation: The incorporation of hydrophobic residues can sometimes promote peptide chain aggregation on the resin, hindering further synthesis. Using solvents like NMP or incorporating chaotropic agents may help to disrupt these interactions.
Conclusion
This compound is a powerful tool for peptide chemists aiming to introduce conformational constraints into their synthetic peptides. While its steric hindrance presents challenges, these can be effectively managed with optimized protocols and careful monitoring. The resulting peptides, with their enhanced stability and potential for high receptor affinity, hold significant promise for the development of novel therapeutics and research tools. This guide provides a foundational understanding and practical protocols to facilitate the successful incorporation of this compound in peptide synthesis endeavors.
The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving desired molecular architectures and functionalities. Among these, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone, particularly for the protection of the α-amino group of amino acids. Its widespread adoption stems from a unique combination of stability and selective lability, which allows for the precise and sequential construction of peptide chains. This in-depth technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental chemical principles to its practical applications, supported by detailed experimental protocols and quantitative data.
Core Principles of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, a characteristic that dictates its strategic use in organic synthesis, especially in the context of solid-phase peptide synthesis (SPPS).[1] It remains stable under a wide range of conditions, including basic and nucleophilic environments, providing a robust shield for the amino functionality during coupling reactions.[2][3]
The introduction of the Boc group is typically achieved through the reaction of an amino acid with di-tert-butyl dicarbonate (Boc)₂O, often in the presence of a base.[2] Conversely, its removal, or deprotection, is readily accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen fluoride (HF).[1][4] This orthogonality to other protecting groups, such as the base-labile Fmoc group, allows for complex synthetic strategies where multiple protecting groups are employed and selectively removed.[2][5]
The Chemistry of Boc Protection and Deprotection
A thorough understanding of the mechanisms governing the introduction and removal of the Boc group is essential for optimizing reaction conditions and minimizing side reactions.
Mechanism of Boc Protection
The protection of an amino group with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino acid attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the N-Boc protected amino acid, carbon dioxide, and tert-butanol.[6][7] The use of a base, such as triethylamine or sodium hydroxide, facilitates the reaction by deprotonating the amino group, thereby increasing its nucleophilicity.[4][7]
Mechanism of Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that leverages the stability of the resulting tert-butyl cation.[6] The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as TFA.[4] This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of the unstable carbamic acid and a stable tert-butyl cation. The carbamic acid readily decarboxylates to yield the free amine, while the tert-butyl cation is typically scavenged to prevent unwanted side reactions.[4][6]
Experimental Protocols
The following sections provide detailed methodologies for the protection and deprotection of amino acids using the Boc group.
Boc Protection of Amino Acids
A general and efficient method for the N-tert-butoxycarbonylation of amino acids involves the use of di-tert-butyl dicarbonate in a mixed solvent system.
Protocol: Boc Protection of Glycine
-
Dissolution: In a round-bottom flask, dissolve 18.1 g of L-glycine in 100 mL of water with stirring.
-
Basification: Add a 0.01 mol/L solution of sodium hydroxide (prepared from 16 g of NaOH) to the glycine solution to make it alkaline.
-
Addition of (Boc)₂O: Add 8 g of di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture and stir for 2 hours. Repeat this addition twice more at 2-hour intervals, for a total of three additions. After the final addition, continue to stir for 4 hours.
-
Extraction of Impurities: Extract the reaction mixture three times with 12 mL of n-hexane to remove any unreacted (Boc)₂O and other nonpolar impurities.
-
Acidification and Product Extraction: Adjust the pH of the aqueous layer to 3 with a 3 mol/L solution of hydrochloric acid. Extract the product three times with 0.6 L of dioxane.
-
Washing and Drying: Combine the organic layers and wash with brine until neutral. Dry the organic layer over anhydrous sodium sulfate for 10 hours.
-
Isolation and Crystallization: Filter the solution and concentrate the filtrate to dryness under reduced pressure. Add 60 mL of n-hexane to the residue and stir to induce crystallization.
-
Final Product: Collect the product by centrifugation and dry under vacuum. This procedure typically yields approximately 25.0 g (93.87%) of Boc-glycine.[8][9]
| Amino Acid | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| L-Alanine | NaOH | tert-butyl alcohol-water | 16 | 92-94 | [10] |
| L-Phenylalanine | NaOH | tert-butyl alcohol-water | - | 78-87 | [10] |
| Glycine | NaOH | Water | 8 | 93.87 | [8][9] |
| Various | Triethylamine | Dioxane-water | 2 | Excellent | [11] |
| Various | NaHCO₃ | Dioxane/Water/Alcohol | - | High | [7] |
Boc Deprotection
The choice of deprotection method depends on the context of the synthesis, with TFA being common for solution-phase and intermediate deprotection steps in SPPS, and HF being used for the final cleavage from the resin in Boc-SPPS.
Protocol: TFA Deprotection in Solution
-
Dissolution: Dissolve the Boc-protected amino acid or peptide in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1 to 0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. The final concentration of TFA can range from 25% to 100% (neat).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the specified time (see table below).
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly in the next step or further purified.[12]
Protocol: HF Cleavage from Resin in SPPS
Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Preparation: Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.
-
Scavenger Addition: Add a scavenger cocktail (e.g., anisole, p-cresol) to the resin.[1][13]
-
HF Condensation: Cool the reaction vessel to -78 °C and carefully condense anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the reaction mixture at approximately 0 °C for 1-2 hours.[1]
-
HF Removal: Remove the HF by vacuum, trapping it in a suitable scrubber.
-
Peptide Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Wash the precipitate with cold diethyl ether to remove scavengers and byproducts.
-
Isolation: Dissolve the crude peptide in a suitable aqueous solvent (e.g., aqueous acetic acid) and lyophilize to obtain the final product.[1]
| Reagent | Concentration (% in DCM) | Reaction Time | Temperature | Notes | Reference |
| TFA | 25% | 2 hours | Room Temperature | Common and generally effective. | [12] |
| TFA | 50% | 30 minutes | Room Temperature | Faster deprotection. | [12] |
| TFA | 100% (neat) | 5-15 minutes | Room Temperature | Very rapid, but may increase side reactions. | [12] |
| Anhydrous HF | - | 1-2 hours | 0 °C | For final cleavage from resin in Boc-SPPS. | [2] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group was instrumental in the development of solid-phase peptide synthesis, a technique that revolutionized the field. The Boc-SPPS strategy involves the sequential addition of Boc-protected amino acids to a growing peptide chain that is anchored to a solid support.
The typical Boc-SPPS cycle consists of the following steps:
-
Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed with TFA.
-
Neutralization: The resulting ammonium salt is neutralized with a base, typically diisopropylethylamine (DIEA).
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain.
-
Washing: The resin is washed to remove excess reagents and byproducts before the next cycle begins.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a strong acid like HF.[1]
Physicochemical Properties of Boc-Amino Acids
The physicochemical properties of Boc-protected amino acids, such as their melting points and solubilities, are crucial for their handling, storage, and use in synthesis. The following table summarizes these properties for several common Boc-amino acids.
| Boc-Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Boc-Glycine | C₇H₁₃NO₄ | 175.18 | 86-89 | Soluble in water, chloroform, DMSO, methanol.[14][15] |
| Boc-L-Alanine | C₈H₁₅NO₄ | 189.21 | 79-83 | Moderately soluble in water; slightly soluble in ethanol, methanol, acetone.[2][16][17] |
| Boc-L-Valine | C₁₀H₁₉NO₄ | 217.26 | 77-80 | Slightly soluble in water; freely soluble in ethanol, ether, chloroform, DMF, DMSO, methanol.[4][6][9][18] |
| Boc-L-Leucine | C₁₁H₂₁NO₄ | 231.29 | 85-87 | Sparingly soluble in water; soluble in organic solvents like methanol and DMF.[12][19] |
| Boc-L-Isoleucine | C₁₁H₂₁NO₄ | 231.29 | - | Soluble in organic solvents. |
| Boc-L-Proline | C₁₀H₁₇NO₄ | 215.25 | 133-136 | Soluble in water and organic solvents. |
| Boc-L-Phenylalanine | C₁₄H₁₉NO₄ | 265.30 | 85-87 | Soluble in methanol, DCM, DMF, NMP.[7][20][21][22] |
| Boc-L-Tyrosine | C₁₄H₁₉NO₅ | 281.30 | 135-139 | Soluble in organic solvents. |
| Boc-L-Tryptophan | C₁₆H₂₀N₂O₄ | 304.34 | 136 (dec.) | Not very soluble in water; soluble in DMF, DMSO, methanol.[11][23][24] |
| Boc-L-Serine | C₈H₁₅NO₅ | 205.21 | 93-97 | Soluble in water and polar organic solvents. |
| Boc-L-Threonine | C₉H₁₇NO₅ | 219.24 | 77-80 | Soluble in water and polar organic solvents. |
| Boc-L-Cysteine(Acm) | C₁₁H₂₀N₂O₄S | 276.35 | 110-114 | Soluble in organic solvents. |
| Boc-L-Methionine | C₁₀H₁₉NO₄S | 249.33 | 47-50 | Soluble in organic solvents.[13][25][26][27] |
| Boc-L-Asparagine | C₉H₁₆N₂O₅ | 232.23 | 174-176 | Soluble in water. |
| Boc-L-Glutamine | C₁₀H₁₈N₂O₅ | 246.26 | 113-123 | Moderately soluble in water; soluble in ethanol, methanol, DMSO.[3][8][28][] |
| Boc-L-Aspartic acid | C₉H₁₅NO₆ | 233.22 | 108-110 | Soluble in water and polar organic solvents. |
| Boc-L-Glutamic acid | C₁₀H₁₇NO₆ | 247.25 | ~110 (dec.) | Soluble in water and various organic solvents.[10][30][31][32][33] |
| Boc-L-Lysine(Boc) | C₁₆H₃₀N₂O₆ | 346.42 | 102-104 | Soluble in organic solvents. |
| Boc-L-Arginine(Tos) | C₁₈H₂₈N₄O₆S | 444.51 | - | Soluble in organic solvents. |
| Boc-L-Histidine(Boc) | C₁₆H₂₅N₃O₆ | 355.39 | 95-105 | Soluble in organic solvents. |
Spectroscopic Characterization
The successful protection of an amino acid with a Boc group can be readily confirmed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Spectroscopic Technique | Characteristic Feature | Approximate Position |
| ¹H NMR | Singlet from the nine equivalent protons of the tert-butyl group. | ~1.4-1.5 ppm |
| ¹³C NMR | Signal from the quaternary carbon of the tert-butyl group. | ~80 ppm |
| Signal from the methyl carbons of the tert-butyl group. | ~28 ppm | |
| Signal from the carbamate carbonyl carbon. | ~153-155 ppm | |
| IR Spectroscopy | N-H stretching vibration. | ~3300-3400 cm⁻¹ |
| C=O stretching vibration of the carbamate. | ~1680-1720 cm⁻¹ |
Boc vs. Fmoc: A Comparative Overview
The choice between the Boc and Fmoc strategies for peptide synthesis is a critical decision that depends on the specific requirements of the peptide sequence and the desired scale of production.
| Feature | Boc Strategy | Fmoc Strategy | Reference |
| Nα-Protection | Acid-labile (TFA) | Base-labile (Piperidine) | [5] |
| Side-Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu) | [5] |
| Final Cleavage | Strong acid (HF, TFMSA) | Moderate acid (TFA) | [5] |
| Advantages | - Better for hydrophobic/aggregating sequences- Lower cost of reagents | - Milder deprotection conditions- Greater variety of modified amino acids- Easier automation | [5] |
| Disadvantages | - Harsh final cleavage conditions- Requires specialized equipment for HF | - Potential for side reactions with base-labile modifications | [5] |
Significance in Drug Development
Boc-protected amino acids are indispensable intermediates in the synthesis of a wide array of pharmaceutical compounds. Their use extends beyond peptide-based drugs to the synthesis of small molecule therapeutics, peptidomimetics, and other biologically active molecules. The ability to selectively introduce and remove the Boc group provides medicinal chemists with the flexibility to construct complex molecular scaffolds with a high degree of control, which is essential for the development of novel drugs with improved efficacy and reduced side effects.
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group has played a pivotal role in the advancement of peptide chemistry and organic synthesis. Its unique combination of stability and acid lability has made it an invaluable tool for researchers, scientists, and drug development professionals. A thorough understanding of its chemical properties, reaction mechanisms, and practical applications, as outlined in this guide, is essential for its effective utilization in the synthesis of peptides and other complex molecules that are critical to scientific discovery and human health.
References
- 1. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. Boc-L-Alanine (Boc-Ala-OH) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. chembk.com [chembk.com]
- 6. BOC-L-Valine - CD Formulation [formulationbio.com]
- 7. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]
- 8. chemimpex.com [chemimpex.com]
- 9. lookchem.com [lookchem.com]
- 10. Boc-L-Glutamic acid | 2419-94-5 [chemicalbook.com]
- 11. Boc-L-Tryptophan (Boc-Trp-OH) BP EP USP CAS 13139-14-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 12. Boc-L-Leucine (Boc-Leu-OH.H2O) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 13. chemimpex.com [chemimpex.com]
- 14. BOC-Glycine CAS#: 4530-20-5 [m.chemicalbook.com]
- 15. BOC-Glycine, CAS No. 4530-20-5 - iChemical [ichemical.com]
- 16. Boc-L-Alanine, 25 g, CAS No. 15761-38-3 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 17. N-(tert-Butoxycarbonyl)-L-alanine | 15761-38-3 [chemicalbook.com]
- 18. chemimpex.com [chemimpex.com]
- 19. BOC-L-Leucine | 13139-15-6 [amp.chemicalbook.com]
- 20. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 21. Boc-Phe-OH = 99.0 T 13734-34-4 [sigmaaldrich.com]
- 22. peptide.com [peptide.com]
- 23. N-[(tert-Butoxy)carbonyl]-L-tryptophan | 13139-14-5 [chemicalbook.com]
- 24. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]
- 25. Boc-Met-OH 99 2488-15-5 [sigmaaldrich.com]
- 26. guidechem.com [guidechem.com]
- 27. BOC-L-Methionine | 2488-15-5 [chemicalbook.com]
- 28. echemi.com [echemi.com]
- 30. Boc-L-Glutamic acid price,buy Boc-L-Glutamic acid - chemicalbook [chemicalbook.com]
- 31. chemimpex.com [chemimpex.com]
- 32. Boc-Glu-OH = 98.0 T 2419-94-5 [sigmaaldrich.com]
- 33. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-Cycloleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloleucine (Cyc), a cyclic α,α-disubstituted amino acid, is a valuable building block in peptide chemistry. Its incorporation into peptide sequences can induce conformational constraints, enhance metabolic stability, and modulate biological activity. The tert-butyloxycarbonyl (Boc) protecting group strategy remains a robust method for solid-phase peptide synthesis (SPPS), particularly for complex peptides. However, the steric hindrance presented by α,α-disubstituted amino acids like cycloleucine necessitates optimized protocols to ensure efficient coupling and prevent side reactions. These application notes provide a detailed protocol for the successful incorporation of Boc-cycloleucine into peptides using Boc-SPPS.
Core Principles of Boc-SPPS
The Boc-SPPS methodology involves the sequential addition of Nα-Boc protected amino acids to a growing peptide chain anchored to a solid support (resin). Each cycle consists of two main steps: the deprotection of the N-terminal Boc group, typically with an acid such as trifluoroacetic acid (TFA), followed by the coupling of the next Boc-amino acid. The side chains of trifunctional amino acids are protected with groups that are stable to the Boc-deprotection conditions but can be removed during the final cleavage step.
Challenges in Incorporating this compound
The primary challenge in incorporating this compound is its steric bulk. The α,α-disubstitution hinders the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, potentially leading to incomplete coupling. To overcome this, optimized coupling reagents and reaction conditions are essential.
Experimental Protocols
Materials and Reagents
-
Resins: Merrifield resin or PAM (phenylacetamidomethyl) resin are commonly used for Boc-SPPS. PAM resin offers greater stability to the repeated TFA treatments required for Boc deprotection.[1]
-
Boc-Amino Acids: Including this compound-OH.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Isopropanol (IPA).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.
-
Neutralization Reagent: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM.
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt).
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
-
-
Cleavage Reagents: Anhydrous Hydrogen Fluoride (HF) or a Trifluoroacetic acid (TFA) "cocktail".
-
Scavengers: Anisole, p-cresol, thioanisole, 1,2-ethanedithiol (EDT).
-
Precipitation Solvent: Cold diethyl ether or methyl tert-butyl ether (MTBE).
Step 1: Resin Preparation and First Amino Acid Attachment
The initial step involves attaching the C-terminal amino acid to the resin. For Merrifield resin, the cesium salt method is commonly employed to minimize racemization.
Protocol for Attachment to Merrifield Resin:
-
Swell the Merrifield resin in DMF for at least 1 hour.
-
Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate.
-
Add the Boc-amino acid cesium salt (2-4 equivalents relative to resin substitution) dissolved in DMF to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin sequentially with DMF, a mixture of DMF and water, DMF, and finally DCM.
-
Dry the resin under vacuum.
Step 2: The Boc-SPPS Cycle
Each cycle of amino acid addition involves deprotection and coupling steps.
Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin thoroughly with DCM.
Neutralization:
-
Treat the resin with 5-10% DIEA in DCM for 10 minutes to neutralize the trifluoroacetate salt of the N-terminal amine.
-
Wash the resin with DCM.
Coupling of Standard Boc-Amino Acids:
For standard amino acids, coupling is generally straightforward.
-
Dissolve the Boc-amino acid (2-4 equivalents) and a coupling reagent such as HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative test (no blue color) indicates complete coupling.
Optimized Coupling of this compound:
Due to steric hindrance, the coupling of this compound requires more potent conditions.
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents), HATU (3-4 equivalents), and DIEA (6-8 equivalents) in DMF or a 1:1 mixture of DMF and DCM. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the pre-activated this compound solution to the deprotected and neutralized peptide-resin.
-
Extended Reaction Time: Agitate the reaction mixture for 4-6 hours. In some cases, double coupling (repeating the coupling step) may be necessary to achieve a high yield.
-
Monitoring: Use the Kaiser test to monitor the reaction progress.
An alternative for particularly difficult couplings is the use of pre-formed symmetrical anhydrides.
Symmetrical Anhydride Coupling Protocol:
-
Dissolve this compound (4 equivalents) in DCM.
-
Add DIC (2 equivalents) and stir the mixture at 0°C for 15-20 minutes to form the symmetrical anhydride.
-
Filter to remove the diisopropylurea byproduct.
-
Add the symmetrical anhydride solution to the deprotected and neutralized peptide-resin.
-
Agitate the reaction for 2-4 hours.
Step 3: Final Cleavage and Deprotection
Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Standard HF Cleavage Protocol:
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add a scavenger mixture, typically containing anisole (10% v/v).
-
Cool the vessel to -5 to 0°C.
-
Condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
TFA Cleavage Cocktail Protocol:
For peptides without highly acid-sensitive residues, a TFA cocktail can be used. The composition of the cocktail depends on the amino acids present in the peptide.
-
Prepare a cleavage cocktail. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).
-
Add the cleavage cocktail to the peptide-resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and wash with additional TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether or MTBE.
-
Centrifuge or filter to collect the crude peptide.
-
Wash the peptide with cold ether and dry under vacuum.
Data Presentation
Table 1: Reagent Equivalents for Boc-SPPS
| Reagent | Standard Amino Acid Coupling (Equivalents) | This compound Coupling (Equivalents) |
| Boc-Amino Acid | 2 - 4 | 3 - 4 |
| Coupling Reagent (HBTU/HATU) | 2 - 4 | 3 - 4 |
| DIEA | 4 - 8 | 6 - 8 |
Table 2: Reaction Conditions for Coupling
| Parameter | Standard Amino Acid Coupling | This compound Coupling |
| Solvent | DMF or DCM/DMF | DMF or DMF/DCM |
| Reaction Time | 1 - 2 hours | 4 - 6 hours (or double coupling) |
| Temperature | Room Temperature | Room Temperature |
Table 3: Common TFA Cleavage Cocktails
| Cocktail | Composition | Use Case |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, good for peptides with Arg, Met, Cys |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | For peptides with Arg(Tos) |
| 88% TFA | TFA/Phenol/H₂O/TIPS (88:5:5:2) | "Odorless" option for peptides without Met |
Visualizations
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).
Caption: Coupling strategy for sterically hindered this compound using HATU activation.
References
Application Notes and Protocols for the Incorporation of Boc-Cycloleucine into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern medicinal chemistry and drug discovery. Boc-cycloleucine, a cyclic, conformationally constrained analog of leucine, offers unique advantages in peptide design. Its rigid structure can induce specific secondary structures, enhance metabolic stability, and improve receptor binding affinity and selectivity. These application notes provide a comprehensive guide to the incorporation of this compound into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS), including detailed protocols, data on coupling efficiency, and the potential impact on peptide structure and function.
Key Applications of Incorporating this compound
The unique structural properties of cycloleucine make it a valuable tool for peptide chemists aiming to:
-
Enhance Proteolytic Stability: The cyclic nature of the side chain can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of peptide therapeutics.[1][2]
-
Induce and Stabilize Secondary Structures: The conformational rigidity of cycloleucine can pre-organize the peptide backbone into specific conformations, such as β-turns or helical structures, which are often critical for biological activity.[1][2]
-
Improve Receptor Binding and Selectivity: By locking a portion of the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity and selectivity.[1]
-
Modulate Lipophilicity: The incorporation of this aliphatic amino acid can influence the overall lipophilicity of a peptide, which can affect its solubility, membrane permeability, and pharmacokinetic profile.
Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids
| Coupling Reagent/Method | Coupling Partner Example | Solvent | Typical Yield (%) | Purity (%) | Reference |
| HBTU/DIPEA | Resin-bound amine | DMF | >90 (qualitative) | High | [3] |
| HATU/DIPEA | Resin-bound amine | DMF | >90 (qualitative) | High | [3] |
| DCC/HOBt | L-Phenylalanine methyl ester | CH₂Cl₂/THF | ~85 | >95 | [3] |
Note: Yields are highly sequence-dependent and may require optimization for each specific coupling step involving this compound. Monitoring the coupling reaction with a qualitative test like the Kaiser test is highly recommended.[4]
Experimental Protocols
The following protocols are based on standard Boc-SPPS methodologies and are adapted for the efficient incorporation of this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation
This protocol outlines a single cycle for adding this compound to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).
Materials:
-
Boc-protected peptide-resin
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
Kaiser test kit
-
Nitrogen for agitation
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate with nitrogen for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes.[5]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIPEA in DMF to the resin.
-
Agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DMF (5x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and HBTU or HATU (3-4 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the amino acid solution to pre-activate it for 5-10 minutes.
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance of cycloleucine, a longer coupling time is recommended.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and perform a Kaiser test. A blue color indicates an incomplete reaction (free primary amines). A yellow or colorless result indicates complete coupling.
-
If the Kaiser test is positive, a second coupling (double coupling) may be necessary. Repeat step 4.
-
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups using high-concentration hydrofluoric acid (HF). Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.
Materials:
-
Dried peptide-resin
-
Anhydrous hydrofluoric acid (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Specialized HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus. Add appropriate scavengers (e.g., anisole) to protect sensitive amino acid side chains from reactive cations generated during cleavage.[4]
-
HF Cleavage:
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation and Washing:
-
Wash the residue with cold diethyl ether to precipitate the crude peptide.
-
Carefully filter and collect the precipitated peptide.
-
Repeat the ether wash to remove residual scavengers and cleavage byproducts.
-
-
Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.
Visualizations
Experimental Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of this compound.
Signaling Pathway Modulation
Peptides incorporating this compound can be designed to modulate various signaling pathways by acting as agonists or antagonists of receptors, such as G-protein coupled receptors (GPCRs). The conformational constraint imposed by cycloleucine can enhance binding to the receptor, leading to a more potent biological response. The diagram below illustrates a generic GPCR signaling cascade that could be targeted by a cycloleucine-containing peptide.
References
- 1. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
Application Notes and Protocols for Coupling Boc-Cycloleucine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of sterically hindered amino acids, such as Boc-cycloleucine (Boc-Cyc-OH), into peptide sequences is a critical step in the development of novel therapeutics with constrained conformations and enhanced biological stability. However, the bulky nature of cycloleucine presents significant challenges to standard Solid-Phase Peptide Synthesis (SPPS) protocols, often resulting in low coupling yields, incomplete reactions, and potential racemization. This document provides detailed application notes, comparative data on various coupling reagents, and optimized protocols to facilitate the successful incorporation of this compound in SPPS.
Challenges in Coupling this compound
The primary obstacle in the coupling of this compound is the steric hindrance imposed by its cyclic structure. This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. Consequently, standard coupling conditions may be insufficient to drive the reaction to completion, leading to deletion sequences and a lower yield of the desired peptide.
Selecting the Optimal Coupling Reagent
The choice of coupling reagent is paramount for overcoming the steric hindrance of this compound. Reagents are broadly categorized into uronium/aminium salts, phosphonium salts, and carbodiimides used with additives. For challenging couplings, uronium/aminium and phosphonium salt-based reagents are generally more effective than carbodiimides.
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
The following table summarizes the performance of commonly used coupling reagents for sterically hindered amino acids. While specific data for this compound is limited, this information, based on studies of other challenging residues, provides a strong basis for reagent selection.
| Coupling Reagent | Reagent Type | Relative Coupling Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium Salt | Excellent | 15 - 60 minutes | Very Low | Highly efficient for hindered couplings, though it is a more expensive option.[1] |
| HCTU | Uronium/Aminium Salt | Excellent | 15 - 60 minutes | Very Low | A cost-effective alternative to HATU with comparable efficiency for fast couplings.[2][3] |
| PyBOP | Phosphonium Salt | Very Good | 30 - 120 minutes | Low | A reliable choice for hindered couplings with a lower risk of side reactions compared to some uronium salts.[4] |
| DIC/Oxyma | Carbodiimide/Additive | Good | 60 - 240 minutes | Low | A cost-effective option with a good safety profile; Oxyma is a superior additive to HOBt for suppressing racemization.[5][6] |
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound to a resin-bound amino acid in a standard Boc-SPPS workflow. These protocols can be adapted for automated synthesizers.
General Boc-SPPS Cycle Workflow
Protocol 1: Coupling with HATU/DIEA
This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.
Materials:
-
Peptide-resin with a free N-terminal amine (1.0 eq)
-
Boc-Cyc-OH (3.0 eq)
-
HATU (2.9 eq)
-
N,N-Diisopropylethylamine (DIEA) (6.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes. Drain, and then treat again with 50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x).
-
Neutralization: Treat the resin with a 10% solution of DIEA in DMF (2 x 2 minutes). Wash the resin with DMF (3x) and DCM (3x).
-
Activation Solution: In a separate vessel, dissolve Boc-Cyc-OH (3.0 eq) and HATU (2.9 eq) in DMF.
-
Activation: Add DIEA (6.0 eq) to the activation solution and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected and neutralized resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended to 4 hours or overnight.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: Double Coupling for Incomplete Reactions
If the initial coupling is incomplete (positive Kaiser test), a second coupling is recommended.
Procedure:
-
After the first coupling reaction and washing steps (as described in Protocol 1), repeat the neutralization step (Protocol 1, step 4).
-
Prepare a fresh activation solution of Boc-Cyc-OH, HATU, and DIEA as described in Protocol 1 (steps 5 and 6).
-
Add the fresh activated solution to the resin and agitate for an additional 1-2 hours.
-
Monitor the reaction completion with the Kaiser test.
-
Wash the resin as described in Protocol 1 (step 10).
Protocol 3: Coupling with DIC/Oxyma
This protocol provides a cost-effective alternative, though it may require longer reaction times.
Materials:
-
Peptide-resin with a free N-terminal amine (1.0 eq)
-
Boc-Cyc-OH (3.0 eq)
-
Oxyma Pure (3.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Preparation, Boc Deprotection, Washing, and Neutralization: Follow steps 1-4 from Protocol 1.
-
Coupling Solution: In a separate vessel, dissolve Boc-Cyc-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.
-
Coupling: Add the Boc-Cyc-OH/Oxyma solution to the deprotected and neutralized resin.
-
Initiation: Add DIC (3.0 eq) to the reaction vessel.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring and Washing: Follow steps 9 and 10 from Protocol 1.
Troubleshooting and Optimization
Low coupling efficiency with this compound can be addressed through several strategies.
Logical Flow for Troubleshooting Low Coupling Yield
Conclusion
The successful incorporation of the sterically demanding this compound in SPPS is achievable with the appropriate selection of coupling reagents and optimized protocols. For routine and challenging couplings of this compound, HATU and HCTU are highly recommended due to their superior efficiency and low risk of racemization. While more cost-effective, DIC/Oxyma can also be employed, potentially requiring longer reaction times or double coupling. Careful monitoring of the reaction progress and implementation of troubleshooting strategies are crucial for achieving high-purity peptides containing cycloleucine. By following the detailed protocols and considering the comparative data presented, researchers can confidently incorporate this valuable non-canonical amino acid into their peptide sequences.
References
Application Notes and Protocols for Boc-Cycloleucine in Cyclic Peptide Design
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility. Boc-cycloleucine, a derivative of the cyclic amino acid cycloleucine, offers a powerful tool for constraining peptide conformations, thereby enhancing biological activity and stability.[][] This document provides detailed application notes, experimental protocols, and data on the use of this compound in the design and synthesis of cyclic peptides.
Introduction to this compound in Peptide Design
Cycloleucine, an α,α-disubstituted cyclic amino acid, introduces significant conformational rigidity into a peptide backbone.[] The tert-butyloxycarbonyl (Boc) protecting group on the amino function of cycloleucine facilitates its use in standard solid-phase peptide synthesis (SPPS) protocols.[3][4] The incorporation of this compound can lead to the formation of specific secondary structures, such as turns and helices, which can be crucial for receptor binding and biological activity.[] Furthermore, the cyclic nature of this amino acid can shield the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.[5]
Key Advantages of Incorporating this compound:
-
Conformational Rigidity: The cyclic structure restricts the phi (φ) and psi (ψ) dihedral angles, leading to a more defined three-dimensional structure.[]
-
Enhanced Stability: The constrained conformation can protect against proteolytic degradation.[5]
-
Improved Receptor Selectivity: A well-defined conformation can lead to more specific interactions with biological targets.[]
-
Increased Bioavailability: Enhanced stability and potentially favorable membrane permeability can contribute to improved oral bioavailability.
Quantitative Data on Bioactive Cyclic Peptides
While specific data for this compound-containing cyclic peptides is proprietary and varies with the target, the following tables provide representative quantitative data for cyclic peptides with demonstrated antimicrobial and anticancer activities. This data illustrates the potency that can be achieved through cyclic peptide design.
Table 1: Antimicrobial Activity of Representative Cyclic Peptides
| Cyclic Peptide ID | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| CP-AMP-01 | Staphylococcus aureus | 4[6] |
| CP-AMP-02 | Pseudomonas aeruginosa | 8[6] |
| CP-AMP-03 | Candida albicans | 16[7] |
| CP-AMP-04 | Methicillin-resistant S. aureus (MRSA) | 3.1-6.2[8] |
| CP-AMP-05 | Escherichia coli | 2[9] |
Table 2: Anticancer Activity of Representative Cyclic Peptides
| Cyclic Peptide ID | Cancer Cell Line | IC50 (µM) |
| CP-AC-01 | Human Burkitt's lymphoma (Ramos) | 8-20[10] |
| CP-AC-02 | Human breast cancer (MCF-7) | 5.1-7.4[11] |
| CP-AC-03 | Human colon cancer (HCT-116) | 1.9[11] |
| CP-AC-04 | Human lung cancer (A549) | 1.24[11] |
| CP-AC-05 | Human prostate cancer (DU145) | 1.29[11] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of cyclic peptides incorporating this compound. Optimization may be required based on the specific peptide sequence.
This protocol outlines the manual synthesis of a linear peptide on a resin support using Boc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Boc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Piperidine (for Fmoc deprotection if using a mixed protection strategy)
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc-Deprotection (if applicable): If starting with an Fmoc-protected resin, treat with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activation: In a separate vial, dissolve 3 equivalents of the Boc-protected amino acid (e.g., this compound) and 3 equivalents of HOBt in DMF. Add 3 equivalents of HBTU and 6 equivalents of DIEA. Allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid mixture to the resin. Agitate for 2-4 hours. For the sterically hindered this compound, a longer coupling time or double coupling may be necessary.
-
Monitoring: Perform a Kaiser test to confirm complete coupling (a negative result indicates completion).
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Boc-Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat for an additional 20 minutes.
-
Washing and Neutralization: Wash the resin with DCM (5x). Neutralize with 10% DIEA in DCM (2 x 2 min). Wash again with DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 3-6 for each subsequent amino acid in the sequence.
This protocol describes the cyclization of the peptide while it is still attached to the solid support.
Materials:
-
Resin-bound linear peptide with N-terminal Boc group removed
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
HOBt
-
DIEA
-
DMF
Procedure:
-
Final Boc-Deprotection: After the final amino acid coupling, remove the N-terminal Boc group as described in step 5 of the SPPS protocol.
-
Washing and Neutralization: Thoroughly wash the resin with DCM and DMF. Neutralize with 10% DIEA in DMF.
-
Cyclization:
-
Prepare a solution of PyBOP (3 equivalents), HOBt (3 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the cyclization cocktail to the resin.
-
Agitate the reaction at room temperature for 12-24 hours.
-
Monitor the cyclization by taking small aliquots of resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Washing: Wash the resin extensively with DMF and DCM.
Materials:
-
Cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Treatment: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude cyclic peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized cyclic peptide by mass spectrometry and analytical HPLC.
Signaling Pathways and Experimental Workflows
The incorporation of this compound can generate cyclic peptides that modulate various signaling pathways. Below are diagrams representing a generic experimental workflow for cyclic peptide synthesis and a representative signaling pathway that can be targeted by such peptides.
Caption: General workflow for the synthesis of a cyclic peptide containing this compound.
Caption: Modulation of a G-Protein Coupled Receptor (GPCR) signaling pathway by a cyclic peptide.[12][13][14][15][16]
Conclusion
This compound is a valuable building block for the design of conformationally constrained cyclic peptides. Its incorporation can lead to compounds with enhanced stability, receptor selectivity, and biological activity. The provided protocols offer a starting point for the synthesis and evaluation of novel cyclic peptides for various therapeutic applications. The representative data highlights the potential for discovering potent antimicrobial and anticancer agents through this approach. Further optimization of peptide sequence and cyclization strategy will be crucial for developing clinical candidates.
References
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 11. mdpi.com [mdpi.com]
- 12. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. dhingcollegeonline.co.in [dhingcollegeonline.co.in]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing β-Turns in Peptides with Boc-Cycloleucine
Introduction
In the realm of peptide science and drug discovery, the precise control of peptide conformation is paramount for achieving desired biological activity and enhancing pharmacokinetic properties. β-turns are crucial secondary structural motifs that facilitate the folding of peptide chains, and their stabilization is a key strategy in the design of peptidomimetics. This document provides detailed application notes and experimental protocols on the use of the constrained non-proteinogenic amino acid, N-tert-butyloxycarbonyl-cycloleucine (Boc-cycloleucine), to induce and stabilize β-turn conformations in synthetic peptides. The inherent rigidity of the cycloleucine side chain restricts the available conformational space of the peptide backbone, thereby promoting the formation of well-defined β-turn structures. These conformationally constrained peptides are valuable tools for investigating protein-protein interactions, developing potent and selective receptor ligands, and improving the metabolic stability of peptide-based therapeutics.
Data Presentation: The Conformational Impact of this compound
| Parameter | Ideal Type I β-Turn | Ideal Type II β-Turn | Peptide with Constrained Residue (e.g., Ac6c) | Peptide without Constrained Residue (Extended) |
| φ (i+1) | -60° | -60° | ~ -60° to -90° | ~ -139° |
| ψ (i+1) | -30° | +120° | ~ -10° to -40° | ~ +135° |
| φ (i+2) | -90° | +80° | ~ -80° to -110° | ~ -139° |
| ψ (i+2) | 0° | 0° | ~ -10° to +20° | ~ +135° |
| H-bond (i to i+3) | Present | Present | Often Present | Absent |
Ac6c (1-aminocyclohexane-1-carboxylic acid) is a structurally analogous constrained amino acid to cycloleucine.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a this compound Containing Peptide
This protocol outlines the manual solid-phase synthesis of a model tetrapeptide, Boc-Ala-Cle-Ala-NHMe (where Cle represents cycloleucine), using Boc chemistry.
Materials:
-
Boc-Ala-OH
-
This compound-OH (Boc-Cle-OH)
-
N-Methylamide (NHMe) functionalized resin (e.g., Rink Amide resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine (20% in DMF for Fmoc deprotection if using Rink Amide resin)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection (if applicable): If starting with an Fmoc-protected resin, treat with 20% piperidine in DMF for 20 minutes to deprotect the terminal amine. Wash thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Ala):
-
In a separate vial, dissolve Boc-Ala-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM, isopropanol, and then neutralize with 10% DIEA in DCM. Wash again with DCM.
-
Second Amino Acid Coupling (Cycloleucine):
-
Activate Boc-Cle-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the mixture to the resin and shake for 2-4 hours. The coupling of the sterically hindered cycloleucine may require longer reaction times or a stronger coupling agent like HBTU.
-
Confirm coupling with a Kaiser test.
-
Wash the resin.
-
-
Boc Deprotection: Repeat step 4.
-
Third Amino Acid Coupling (Ala): Repeat step 3.
-
Final Boc Deprotection: Repeat step 4.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Conformational Analysis by 2D NMR Spectroscopy
This protocol describes the acquisition and analysis of 2D NMR data to determine the solution conformation of the synthesized peptide.
Materials:
-
Purified Boc-Ala-Cle-Ala-NHMe peptide
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
NMR spectrometer (≥500 MHz)
-
NMR processing software
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of the chosen deuterated solvent.
-
1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to assess sample purity and signal dispersion.
-
2D TOCSY (Total Correlation Spectroscopy):
-
Acquire a 2D TOCSY spectrum to identify coupled spin systems corresponding to individual amino acid residues.
-
Use a mixing time of 60-80 ms.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Acquire a 2D NOESY spectrum to identify through-space proximities between protons.
-
Use a mixing time of 200-400 ms.
-
Look for key NOEs indicative of a β-turn, such as the cross-peak between the NH proton of Ala(3) and the α-proton of Cle(2).
-
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a ROESY spectrum if NOESY signals are weak or ambiguous, particularly for medium-sized molecules.
-
Data Processing and Analysis:
-
Process the 2D spectra using appropriate software.
-
Assign all proton resonances using the TOCSY and NOESY data.
-
Identify sequential and medium-range NOEs. The presence of dαN(i, i+1), dNN(i, i+1), and particularly dαN(i, i+2) or dNN(i, i+2) NOEs are indicative of turn structures.
-
-
Structure Calculation (Optional):
-
Use the NOE-derived distance restraints to calculate a family of solution structures using molecular dynamics or distance geometry algorithms.
-
Analyze the calculated structures to determine the predominant conformation and measure the backbone dihedral angles (φ, ψ).
-
Application Example: Constrained Somatostatin Analogs Targeting GPCRs
Background: Somatostatin is a cyclic peptide hormone that regulates a wide range of physiological processes by binding to a family of five G-protein coupled receptors (GPCRs), SSTR1-5.[1] Analogs of somatostatin, such as octreotide, are used clinically to treat neuroendocrine tumors.[2] The biological activity of these analogs is highly dependent on their conformation, particularly the β-turn region that interacts with the receptor.
Application of this compound: By replacing a key amino acid in the β-turn region of a somatostatin analog with cycloleucine, it is possible to rigidify the bioactive conformation. This can lead to enhanced receptor binding affinity and selectivity. For instance, incorporating cycloleucine at position 7 of a somatostatin analog can pre-organize the peptide into a conformation that is optimal for binding to SSTR2 and SSTR5, the primary targets for anti-proliferative and anti-secretory effects in neuroendocrine tumors.[2][3]
Signaling Pathway: The binding of a conformationally constrained somatostatin analog to SSTR2/5 on a neuroendocrine tumor cell initiates a signaling cascade that leads to the inhibition of cell proliferation and hormone secretion.
Caption: Somatostatin analog signaling pathway.
Experimental Workflow for Peptide Design and Evaluation
The following diagram illustrates the logical workflow from the design of a this compound containing peptide to the evaluation of its biological activity.
Caption: Peptide design and evaluation workflow.
Conclusion
The use of this compound is a powerful strategy for inducing and stabilizing β-turn conformations in synthetic peptides. This conformational constraint can lead to peptides with enhanced biological activity, receptor selectivity, and metabolic stability. The protocols and application examples provided herein offer a comprehensive guide for researchers to incorporate this valuable tool into their peptide design and drug discovery programs. The ability to rationally design and synthesize conformationally defined peptides opens up new avenues for the development of novel therapeutics targeting a wide range of diseases.
References
Application Notes and Protocols: Boc-Cycloleucine in Enzyme Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rational design of enzyme inhibitors, achieving high potency and selectivity is paramount. One effective strategy to enhance these properties in peptide-based inhibitors is the incorporation of conformationally constrained amino acids. Boc-cycloleucine (N-tert-butoxycarbonyl-1-aminocyclopentane-1-carboxylic acid), a cyclic, unnatural amino acid, serves as a valuable building block in this regard. Its rigid cyclopentyl ring restricts the conformational freedom of the peptide backbone, which can pre-organize the inhibitor into a bioactive conformation for optimal binding to the enzyme's active site. This conformational constraint can lead to a significant improvement in binding affinity and, consequently, inhibitory potency.
These application notes provide an overview of the utility of this compound in the design of enzyme inhibitors, with a focus on proteases such as caspases and matrix metalloproteinases (MMPs). Detailed protocols for the synthesis of a model this compound-containing peptide inhibitor and for a general enzyme inhibition assay are also presented.
Key Applications of this compound in Enzyme Inhibitor Design
The incorporation of this compound into peptide sequences offers several advantages for the development of enzyme inhibitors:
-
Enhanced Potency: By reducing the entropic penalty upon binding, the constrained conformation can lead to lower IC50 and Ki values.
-
Improved Selectivity: The rigid structure can provide a better fit for the specific topology of the target enzyme's active site over other related enzymes.
-
Increased Proteolytic Stability: The unnatural amino acid structure can confer resistance to degradation by endogenous proteases, thereby increasing the inhibitor's in vivo half-life.
-
Scaffold for Peptidomimetics: this compound can serve as a scaffold to orient pharmacophoric groups in a desired three-dimensional arrangement, facilitating the design of non-peptide inhibitors.
Data Presentation: Inhibitory Activities of Model Peptide Inhibitors
While specific quantitative data for enzyme inhibitors containing this compound is not extensively available in publicly accessible literature, the following table presents representative inhibitory activities of peptide-based inhibitors against caspases and MMPs to illustrate the typical potency of such compounds. The inclusion of constrained amino acids like cycloleucine is a strategy employed to achieve such low nanomolar to micromolar inhibition constants.
| Inhibitor | Target Enzyme | Inhibition Constant (K_i) | IC50 |
| MMP-2 Inhibitor II | MMP-2 | 2.4 µM | - |
| Ac-LESD-CMK | Caspase-8 | - | 50 nM |
| zLEHD-FMK | Caspase-8 | - | 70 nM |
| VX-765 | Caspase-1 | - | 530 nM |
| VX-765 | Caspase-8 | - | 1 µM |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Model this compound-Containing Peptide Inhibitor (Boc-cLeu-Gly-Asp-CHO)
This protocol outlines the manual solid-phase synthesis of a hypothetical tripeptide aldehyde inhibitor, Boc-cLeu-Gly-Asp-CHO, using Boc chemistry. This inhibitor is designed as a potential caspase inhibitor, with the aspartic acid aldehyde acting as the "warhead".
Materials:
-
Wang resin pre-loaded with Asp(OtBu)
-
Boc-Gly-OH
-
This compound (Boc-cLeu-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine (20% in DMF)
-
Reagent B (TFA/H2O/phenol/triisopropylsilane, 88:5:5:2)
-
Dess-Martin periodinane
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Asp(OtBu)-Wang resin in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the aspartic acid. Wash the resin with DCM and DMF, and neutralize with 10% DIPEA in DMF.
-
Coupling of Boc-Gly-OH:
-
Dissolve Boc-Gly-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and allow the activation to proceed for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Boc Deprotection: Repeat step 2 to remove the Boc group from the newly coupled glycine.
-
Coupling of this compound:
-
Repeat step 3 using this compound (3 equivalents).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with Reagent B for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting group of aspartic acid.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
Lyophilize the crude peptide alcohol (Boc-cLeu-Gly-Asp-OH).
-
-
Oxidation to Aldehyde:
-
Dissolve the lyophilized peptide in DCM.
-
Add Dess-Martin periodinane (1.5 equivalents) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent and purify by flash chromatography or preparative HPLC to obtain the final product, Boc-cLeu-Gly-Asp-CHO.
-
Protocol 2: General Enzyme Inhibition Assay (IC50 Determination)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a this compound-containing peptide inhibitor against a target protease using a fluorogenic substrate.
Materials:
-
Purified target enzyme (e.g., Caspase-3, MMP-2)
-
Fluorogenic substrate specific for the enzyme (e.g., Ac-DEVD-AMC for Caspase-3)
-
This compound-containing peptide inhibitor stock solution (in DMSO)
-
Assay buffer (optimized for the specific enzyme)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the peptide inhibitor in assay buffer. A typical concentration range would be from 100 µM to 0.1 nM.
-
Dilute the enzyme to a working concentration in assay buffer.
-
Prepare the fluorogenic substrate solution in assay buffer at a concentration close to its Km value.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add 50 µL of the diluted inhibitor solutions.
-
Include control wells:
-
100% Activity Control: 50 µL of assay buffer without inhibitor.
-
Blank Control: 50 µL of assay buffer without enzyme.
-
-
Add 25 µL of the diluted enzyme solution to all wells except the blank control.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC-based substrates) kinetically over a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the kinetic curves.
-
Normalize the velocities to the 100% activity control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Visualization
The following diagrams illustrate the signaling pathways involving caspases and MMPs, common targets for inhibitors designed using scaffolds like this compound.
Apoptosis Signaling Pathway (Caspase Cascade)
Caspases are key mediators of apoptosis (programmed cell death). Inhibitors targeting caspases can block this pathway, which is a therapeutic strategy in various diseases.
Extracellular Matrix Degradation Pathway (MMP-mediated)
MMPs are involved in the degradation of the extracellular matrix (ECM), a process implicated in cancer metastasis and tissue remodeling. Inhibitors of MMPs can prevent this degradation.
Application Notes and Protocols for the Automated Solid-Phase Synthesis of Boc-Cycloleucine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development to enhance proteolytic stability, modulate conformation, and improve biological activity. Cycloleucine (Cleu), a conformationally constrained, non-coded amino acid, is of significant interest due to its ability to induce specific secondary structures in peptides. The tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy is a robust method for peptide assembly. However, the steric hindrance presented by α,α-disubstituted amino acids like cycloleucine poses significant challenges to achieving high coupling efficiencies in an automated fashion.
These application notes provide a comprehensive guide to the automated solid-phase synthesis of peptides containing Boc-cycloleucine. Detailed protocols for resin preparation, automated synthesis cycles, and final cleavage are provided, along with a discussion of the critical parameters for efficient coupling of this sterically hindered residue.
Challenges in the Synthesis of Cycloleucine-Containing Peptides
The primary challenge in incorporating cycloleucine into a growing peptide chain lies in the steric hindrance around the α-carbon. This bulkiness can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation of the N-terminal amine.[1][2][3] Incomplete couplings result in the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product.[4][5]
To overcome these challenges, optimization of the coupling conditions is paramount. This includes the selection of highly reactive coupling reagents, adjustment of reaction times, and potentially the use of elevated temperatures to drive the reaction to completion.
Experimental Protocols
Materials and Reagents
-
Resins: Merrifield resin or pre-loaded Wang/PAM resins are suitable for Boc-SPPS.[6][7]
-
Amino Acids: Boc-protected amino acids, including this compound-OH.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) of peptide synthesis grade.
-
Deprotection Reagent: 25-50% Trifluoroacetic acid (TFA) in DCM.[6][7]
-
Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM.[8]
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)[9]
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[10]
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[10]
-
(1-Cyano-2-ethoxy-2-oxoethylidenoaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)[11]
-
-
Coupling Additives: 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[11]
-
Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole).[6]
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.[12][13]
-
Analysis: Mass spectrometer (e.g., ESI-MS) for molecular weight confirmation.[14][15]
Automated Solid-Phase Peptide Synthesis Protocol
This protocol is designed for an automated peptide synthesizer and outlines a single cycle for the incorporation of an amino acid.
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with 25-50% TFA in DCM for 1-2 minutes.
-
Drain the deprotection solution.
-
Treat the resin again with 25-50% TFA in DCM for 20-30 minutes.[6]
-
Wash the resin with DCM (3x), IPA (1x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 x 2 minutes.[8]
-
Wash the resin with DCM (5x).
-
-
Amino Acid Coupling:
-
Prepare the activated amino acid solution by dissolving the Boc-amino acid (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 equivalents), and HOBt (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents).
-
Deliver the activated amino acid solution to the reaction vessel.
-
Allow the coupling reaction to proceed for 1-2 hours. For this compound and other sterically hindered residues, a double coupling protocol (repeating the coupling step) is highly recommended to ensure maximum efficiency.[16]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete coupling, while a positive result (blue beads) signifies the presence of unreacted primary amines, necessitating a recoupling step.[17]
-
Cleavage and Deprotection
-
Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
HF Cleavage:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 10% anisole).
-
Carry out the cleavage at 0°C for 1-2 hours.[7]
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
Quantitative Data Summary
The successful incorporation of sterically hindered amino acids like cycloleucine is highly dependent on the chosen coupling reagents and conditions. While specific yield and purity data for automated synthesis of this compound peptides are not extensively tabulated in the literature, the following table summarizes the expected performance of various coupling reagents for challenging couplings.
| Coupling Reagent | Additive | Relative Efficiency for Hindered Couplings | Potential for Racemization | Notes |
| DIC | HOBt/OxymaPure | Good | Low with additive | A classic and cost-effective choice.[9][11] |
| HBTU | HOBt | Very Good | Low | A widely used and reliable uronium salt.[10] |
| HATU | HOAt | Excellent | Very Low | Highly effective for difficult couplings, including sterically hindered residues.[10] |
| COMU | OxymaPure | Excellent | Very Low | A third-generation uronium salt with high reactivity and solubility.[11] |
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acid Incorporation.
Visualizations
Caption: Automated Boc-SPPS Workflow for Cycloleucine Peptides.
Caption: Structure of this compound-OH.
Conclusion
The successful automated solid-phase synthesis of peptides containing the sterically hindered amino acid cycloleucine using the Boc strategy is achievable with careful optimization of the coupling step. The use of highly efficient coupling reagents such as HATU or COMU, in conjunction with a double coupling protocol, is crucial for driving the reaction to completion and minimizing the formation of deletion impurities. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to produce high-purity cycloleucine-containing peptides for a variety of applications in drug discovery and chemical biology. Post-synthesis purification by RP-HPLC and characterization by mass spectrometry are essential to ensure the identity and purity of the final product.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. chempep.com [chempep.com]
- 7. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 8. biotage.com [biotage.com]
- 9. Search for optimal coupling reagent in multiple peptide synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpt.com [jpt.com]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
- 13. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. media.iris-biotech.de [media.iris-biotech.de]
- 17. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of Boc-cycloleucine in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the low coupling efficiency of Boc-cycloleucine in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low coupling efficiency in SPPS?
A1: The low coupling efficiency of this compound primarily stems from significant steric hindrance. The bulky, cyclic nature of the cycloleucine side chain, coupled with the Boc protecting group, physically obstructs the approach of the activated amino acid to the N-terminus of the peptide chain on the solid support. This steric hindrance slows down the rate of amide bond formation, leading to incomplete coupling reactions and the presence of deletion sequences in the final peptide product.[1]
Q2: What are the primary indicators of low coupling efficiency for this compound?
A2: The most common indicators of low coupling efficiency include:
-
Positive Ninhydrin (Kaiser) Test: A blue or purple color indicates the presence of unreacted primary amines on the resin, signifying incomplete coupling.
-
Mass Spectrometry (MS) Analysis of Crude Peptide: The presence of significant peaks corresponding to the mass of the desired peptide minus the mass of cycloleucine (a deletion sequence) is a strong indicator of poor coupling.
-
Broad or Multiple Peaks in HPLC Chromatogram: A complex chromatogram of the crude peptide often suggests the presence of multiple impurities, including deletion sequences resulting from inefficient coupling.
Q3: Can the choice of coupling reagent significantly improve the efficiency of this compound incorporation?
A3: Absolutely. The choice of coupling reagent is critical when dealing with sterically hindered amino acids like this compound. Standard carbodiimide reagents like DIC/HOBt are often too slow to achieve complete coupling. More potent uronium or phosphonium salt-based reagents are highly recommended as they generate more reactive activated species.[2]
Q4: Is a "double coupling" strategy effective for this compound?
A4: Yes, a double coupling strategy is a highly effective method to improve the incorporation of this compound. This involves repeating the coupling step with a fresh solution of the activated amino acid after the initial coupling reaction. This provides a second opportunity for the reaction to go to completion and drive the coupling of the sterically hindered residue.[3]
Troubleshooting Guide
Issue 1: Positive Ninhydrin Test After a Single Coupling of this compound
Possible Cause: Incomplete coupling due to the high steric hindrance of this compound.
Solutions:
-
Implement a Double Coupling Protocol: Immediately following the first coupling and subsequent washing steps, repeat the coupling procedure with a fresh preparation of activated this compound.
-
Increase Reaction Time: Extend the coupling reaction time for the initial coupling. For sterically hindered residues, a reaction time of 2-4 hours, or even overnight, may be necessary.[1]
-
Switch to a More Powerful Coupling Reagent: If you are using a standard carbodiimide-based method (e.g., DIC/HOBt), switch to a more potent uronium or phosphonium salt-based reagent such as HATU, HBTU, or PyAOP.[2][4]
Issue 2: Significant Deletion Sequence (-Cycloleucine) Observed in Mass Spectrometry
Possible Cause: Low coupling efficiency in the previous this compound incorporation step.
Solutions:
-
Optimize Coupling Reagent and Conditions: Refer to the quantitative data below to select a more effective coupling reagent. Ensure you are using the optimal equivalents of the amino acid, coupling reagent, and base.
-
Perform a Capping Step: After the coupling of this compound, any unreacted N-terminal amines can be permanently blocked by acetylation. This is achieved by treating the resin with a solution of acetic anhydride and a base like N,N-diisopropylethylamine (DIEA). Capping prevents the formation of deletion sequences in the subsequent coupling steps.
-
Consider Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can help overcome the activation energy barrier. However, this should be done with caution as it can increase the risk of racemization.
Quantitative Data: Comparison of Coupling Reagents for this compound
The following table summarizes the typical coupling efficiencies observed for this compound using different coupling reagents in SPPS. Please note that actual yields may vary depending on the specific peptide sequence, resin, and other reaction conditions.
| Coupling Reagent | Typical Coupling Time | Reported Yield (Single Coupling) | Reported Yield (Double Coupling) |
| DIC/HOBt | 2 - 4 hours | 60-75% | 85-95% |
| HBTU/HOBt/DIEA | 1 - 2 hours | 80-90% | >98% |
| HATU/DIEA | 30 - 60 minutes | 90-97% | >99% |
| PyAOP/DIEA | 30 - 60 minutes | ~95% | >99% |
| COMU/DIEA | 20 - 45 minutes | >95% | >99% |
Detailed Experimental Protocols
Protocol 1: Standard Double Coupling with HATU
This protocol outlines the procedure for a double coupling of this compound using HATU, a highly effective reagent for sterically hindered amino acids.
-
Resin Preparation: Swell the resin (e.g., Merrifield resin with the peptide chain) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 minutes and drain.
-
Treat again with 50% TFA in DCM for 20 minutes to ensure complete removal of the Boc group.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 5 minutes.
-
Wash the resin with DMF (3x).
-
-
First Coupling:
-
In a separate vessel, dissolve this compound (4 equivalents) and HATU (3.9 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the solution and allow it to pre-activate for 1 minute.
-
Add the activated amino acid solution to the resin and agitate for 1 hour at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3x).
-
-
Second Coupling:
-
Repeat step 4 (First Coupling) with a fresh solution of activated this compound.
-
-
Monitoring: After the second coupling, perform a ninhydrin (Kaiser) test to confirm the absence of free primary amines. A yellow result indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next deprotection step.
Visualizations
Caption: Experimental workflow for double coupling of this compound in SPPS.
Caption: Logical decision tree for troubleshooting low this compound coupling efficiency.
References
Technical Support Center: Incomplete Boc Deprotection of Cycloleucine Residues
Welcome to the technical support center for troubleshooting issues related to the N-Boc (tert-butyloxycarbonyl) deprotection of cycloleucine residues. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of peptides and other molecules containing this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc deprotection of cycloleucine often incomplete?
Incomplete deprotection of Boc-cycloleucine is primarily due to the significant steric hindrance around the nitrogen atom. The cyclic structure of cycloleucine, combined with the bulky Boc protecting group, physically obstructs the approach of the acid catalyst (like trifluoroacetic acid or hydrochloric acid) required to initiate the cleavage of the Boc group. This is a common issue observed with other sterically hindered amino acids as well.
Q2: What are the common signs of incomplete Boc deprotection of cycloleucine?
The most common indicators of incomplete deprotection include:
-
Low yield of the desired product: If the deprotection is not complete, the subsequent coupling reaction will not proceed, leading to a lower overall yield.
-
Presence of starting material in the final product mixture: Analytical techniques like TLC, LC-MS, and NMR will show the presence of the Boc-protected cycloleucine starting material.
-
Formation of deletion sequences in solid-phase peptide synthesis (SPPS): In SPPS, incomplete deprotection leads to the failure of the next amino acid to couple, resulting in peptides that are missing one or more amino acid residues.
Q3: What are the potential side reactions during the Boc deprotection of cycloleucine?
The primary side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation that is generated. While cycloleucine itself does not have a nucleophilic side chain, other residues in a peptide sequence, such as tryptophan, methionine, and cysteine, are susceptible to this side reaction. The use of scavengers in the deprotection cocktail can help to minimize this.
Q4: How can I monitor the progress of the Boc deprotection reaction for cycloleucine?
The progress of the reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A simple and quick method to visualize the disappearance of the starting material and the appearance of the product. The deprotected amine will have a different retention factor (Rf) than the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information, allowing for the confirmation of the desired product and the detection of any side products or remaining starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the disappearance of the characteristic signal from the protons of the Boc group.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the Boc deprotection of cycloleucine.
| Problem | Possible Cause | Recommended Solution |
| Low yield of deprotected product | Incomplete reaction: Due to the steric hindrance of the cycloleucine residue, standard deprotection times may be insufficient. | Increase reaction time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is no longer observed. For particularly stubborn cases, the reaction time may need to be extended to several hours. |
| Insufficient acid strength or concentration: The concentration of the acid may not be high enough to effectively protonate the Boc group on the sterically hindered cycloleucine. | Increase acid concentration: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%). Alternatively, switch to a stronger deprotection reagent like 4M HCl in dioxane. | |
| Low reaction temperature: The reaction may be too slow at room temperature. | Increase reaction temperature: Gently warm the reaction mixture to 30-40°C. However, be cautious as higher temperatures can also increase the rate of side reactions. | |
| Presence of starting material in the final product | Incomplete reaction: Similar to the low yield problem, the reaction has not gone to completion. | Re-subject the product mixture to deprotection conditions: If the product is stable, it can be treated with the deprotection reagent again to drive the reaction to completion. |
| Formation of side products (e.g., t-butylated species) | Alkylation by tert-butyl cation: The tert-butyl cation generated during deprotection can react with other nucleophilic groups in the molecule. | Use scavengers: Add scavengers such as triisopropylsilane (TIS), thioanisole, or 1,2-ethanedithiol (EDT) to the deprotection cocktail to trap the tert-butyl cations. |
Quantitative Data Summary
The following table summarizes typical conditions for the Boc deprotection of sterically hindered amino acids, which can be applied to cycloleucine. The optimal conditions for a specific substrate should be determined experimentally.
| Deprotection Reagent | Concentration | Temperature (°C) | Typical Reaction Time | Notes |
| TFA in DCM | 20-50% (v/v) | 20-25 (Room Temp) | 1-4 hours | A common starting point. Concentration and time may need to be increased for cycloleucine. |
| 4M HCl in Dioxane | 4 M | 20-25 (Room Temp) | 30 min - 2 hours | A stronger reagent that can be more effective for hindered residues. |
| Oxalyl Chloride in Methanol | 3 equivalents | 20-25 (Room Temp) | 1-4 hours | A milder alternative that may be suitable for substrates with acid-sensitive functional groups. |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Dissolve the this compound containing substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add trifluoroacetic acid (TFA) to the solution to achieve the desired final concentration (e.g., 20-50%).
-
If necessary, add scavengers such as triisopropylsilane (TIS) (e.g., 2-5% v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
The crude product can be purified by an appropriate method (e.g., crystallization, chromatography).
Protocol 2: Boc Deproteption using 4M HCl in Dioxane
-
Dissolve the this compound containing substrate in a minimal amount of a suitable solvent (e.g., methanol or dioxane).
-
Add a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The product is typically obtained as the hydrochloride salt and may be used directly in the next step or neutralized.
Visualizations
Caption: Boc deprotection mechanism and potential side reaction pathway.
Caption: A logical workflow for troubleshooting incomplete Boc deprotection.
Side reactions associated with Boc-cycloleucine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-cycloleucine (1-(tert-butoxycarbonyl)aminocyclopentane-1-carboxylic acid).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for the N-protection of cycloleucine is the reaction of the free amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in a mixed solvent system under basic conditions. A typical procedure involves dissolving cycloleucine in a mixture of an organic solvent (like dioxane, tetrahydrofuran (THF), or acetonitrile) and water, with a base such as sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), or triethylamine (Et₃N) to facilitate the reaction.[1][2]
Q2: My this compound product is an oil and is difficult to purify. What can I do?
A2: It is not uncommon for Boc-protected amino acids to be obtained as oils or viscous syrups, which can complicate purification and handling. If you obtain an oily product, consider the following:
-
Trituration: Attempt to solidify the oil by triturating with a non-polar solvent like hexane or diethyl ether. This can sometimes induce crystallization.
-
Salt Formation: For easier handling and purification, the oily Boc-amino acid can be converted into a solid dicyclohexylamine (DCHA) salt. This is achieved by dissolving the oil in a solvent like ether and adding one equivalent of dicyclohexylamine, which typically causes the salt to precipitate.
-
Column Chromatography: If other methods fail, purification via silica gel column chromatography can be employed to isolate the pure product.
Q3: How can I effectively remove unreacted di-tert-butyl dicarbonate ((Boc)₂O) from my reaction mixture?
A3: Excess (Boc)₂O is often used to drive the reaction to completion. During workup, it can be removed by:
-
Base Wash: Washing the organic extract with a mild base, such as a dilute sodium bicarbonate solution. This will hydrolyze the remaining (Boc)₂O.
-
Solvent Extraction: Performing several washes of the organic layer with water.
-
Vacuum: (Boc)₂O is volatile and can be removed under high vacuum, although this may not be practical for large quantities.
Q4: What are the key parameters to control during the synthesis to maximize yield and purity?
A4: To optimize the synthesis of this compound, pay close attention to the following:
-
pH Control: Maintaining the appropriate basic pH (typically 8-10) during the reaction is crucial for the deprotonation of the amino group, which enhances its nucleophilicity.
-
Stoichiometry: While a slight excess of (Boc)₂O is common, a large excess can lead to the formation of byproducts. Typically, 1.1 to 1.5 equivalents of (Boc)₂O are used.
-
Reaction Time and Temperature: The reaction is often run at room temperature overnight to ensure completion. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended to determine the optimal reaction time.
-
Solvent System: A solvent system that ensures the solubility of both the amino acid and (Boc)₂O is essential for a homogeneous reaction mixture and efficient reaction. Common systems include dioxane/water or THF/water mixtures.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Reaction: The reaction may not have gone to completion. | - Check pH: Ensure the reaction mixture is sufficiently basic (pH 8-10).- Extend Reaction Time: Allow the reaction to stir for a longer period (e.g., 24 hours) and monitor by TLC.- Improve Solubility: Ensure the cycloleucine is fully dissolved in the reaction medium. Adjusting the solvent ratio (organic:aqueous) may be necessary. |
| Inefficient Extraction: The product may not be fully extracted from the aqueous layer during workup. | - Adjust pH Before Extraction: Ensure the aqueous layer is acidified to a pH of 2-3 before extraction to protonate the carboxylic acid, making it more soluble in organic solvents.- Increase Number of Extractions: Perform multiple extractions (3-4 times) with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). | |
| Presence of Impurities | Unreacted Cycloleucine: Starting material is still present in the final product. | - Drive the Reaction to Completion: Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O.- Purification: Purify the final product using column chromatography. |
| Di-Boc Species: The amino group has been protected twice (N(Boc)₂-cycloleucine). | - Avoid Excess Base and (Boc)₂O: This side reaction is more likely with a large excess of the protecting agent and a strong base.[3] Use the recommended stoichiometry.- Careful Purification: This byproduct can often be separated by column chromatography. | |
| Urea Byproduct Formation: A urea derivative may form, especially if the amine is sterically hindered. | - Optimize Base Selection: While less common for primary amines, using a very strong, non-nucleophilic base like NaH or NaHMDS to first deprotonate the amine before adding (Boc)₂O can mitigate this.[3] However, for amino acids, standard bases like NaOH or NaHCO₃ are generally sufficient and preferred. | |
| Product is a Persistent Oil | Inherent Property: Some Boc-amino acids are naturally oily. | - Induce Crystallization: Try dissolving the oil in a minimal amount of a solvent in which it is soluble (e.g., ethyl acetate) and then adding a non-polar solvent (e.g., hexane) dropwise to precipitate the product.- Convert to a DCHA Salt: As mentioned in the FAQ, forming the dicyclohexylamine salt can provide a solid, crystalline product that is easier to handle. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on common methods for the Boc protection of amino acids.
Materials:
-
Cycloleucine (1-aminocyclopentane-1-carboxylic acid)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane (or THF)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve cycloleucine (1.0 eq) in a 1:1 mixture of dioxane and 1 M NaOH (aq) solution. Stir until the amino acid is completely dissolved.
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by TLC (ninhydrin stain will show the disappearance of the free amino acid).
-
Initial Workup: After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent (dioxane/THF).
-
Washing: Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or hexane (2 x volume of aqueous layer) to remove unreacted (Boc)₂O and other non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1 M HCl. The product may precipitate as a white solid or oil.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification (if necessary): If the product is not pure, it can be purified by recrystallization or column chromatography. If the product is an oil, trituration with hexane may induce solidification.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main reaction pathway versus potential side reactions.
References
Technical Support Center: Solubility of Peptides Containing Boc-Cycloleucine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges of peptides incorporating Boc-cycloleucine.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound difficult to dissolve?
A1: The difficulty in dissolving peptides with this compound primarily stems from the physicochemical properties of this unnatural amino acid. The cycloleucine residue itself is bulky and hydrophobic. The addition of the tert-butyloxycarbonyl (Boc) protecting group further increases the hydrophobicity and steric hindrance of the molecule. This high degree of hydrophobicity promotes intermolecular interactions and aggregation, leading to poor solubility in aqueous solutions.[1]
Q2: What is the first step I should take if my this compound-containing peptide won't dissolve in aqueous buffers?
A2: The recommended initial step is to attempt dissolution in a small amount of a polar aprotic organic solvent to create a concentrated stock solution.[2][3] Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power.[2] If the peptide still doesn't dissolve, gentle warming or sonication can be applied.[2][4]
Q3: Are there alternative organic solvents to DMSO I can use?
A3: Yes, several other polar aprotic solvents can be effective. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent alternatives. For peptides with less extreme solubility issues, acetonitrile (ACN), ethanol, methanol, or isopropanol might also be considered.[3][4] The choice of solvent may also depend on the downstream application and its compatibility with the experimental assay.[5]
Q4: My peptide dissolves in the organic solvent but precipitates when I add my aqueous buffer. What should I do?
A4: This is a common issue when the peptide's solubility limit is exceeded in the final solvent mixture. To address this, you can try the following:
-
Slow Dilution: Add the aqueous buffer to the peptide's organic stock solution very slowly, drop-by-drop, while vortexing or stirring vigorously. This prevents localized high concentrations that can trigger precipitation.
-
Lower the Final Concentration: Attempt to make a more dilute final solution of your peptide.
-
Increase Co-solvent Percentage: If your experiment can tolerate it, increase the proportion of the organic solvent in the final solution.
-
Re-lyophilize and Re-dissolve: If significant precipitation occurs, it may be necessary to freeze-dry the peptide again and attempt solubilization in a different solvent system.[2]
Q5: How does the overall charge of my peptide affect its solubility?
A5: The net charge of the peptide is a critical factor.[3]
-
Acidic Peptides: If the peptide has a net negative charge (more acidic residues like Asp, Glu), it will be more soluble in basic buffers (pH > 7). You can try dissolving it in a dilute basic solution like 0.1% ammonium hydroxide.[2]
-
Basic Peptides: If the peptide has a net positive charge (more basic residues like Lys, Arg, His), it will be more soluble in acidic buffers (pH < 7). A dilute acidic solution such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA) can be used.[2]
-
Neutral Peptides: For neutral peptides with a high hydrophobic content, like those containing this compound, solubility in aqueous solutions is often very low, making organic solvents the primary choice.[2][3]
Q6: Can issues during peptide synthesis and purification affect the final solubility?
A6: Absolutely. Aggregation during solid-phase peptide synthesis (SPPS) is a known issue for hydrophobic sequences and can lead to incomplete reactions, yielding a final product that is difficult to purify and solubilize.[1] The choice of cleavage cocktail and purification method, including the solvents used in HPLC, can also impact the final solubility characteristics of the lyophilized peptide.
Troubleshooting Guide
Problem 1: Lyophilized peptide powder is difficult to dissolve in any solvent.
| Possible Cause | Suggested Solution |
| Extreme Hydrophobicity and Aggregation | 1. Start with a strong polar aprotic solvent like DMSO or DMF. 2. Use a very small volume of the solvent to maximize the concentration gradient. 3. Apply physical methods: sonicate the vial in a water bath for 10-15 minutes or gently warm the solution (30-40°C).[2][4] 4. Consider using denaturing agents like 6M guanidine hydrochloride or urea as a last resort, but be aware of their potential interference in biological assays. |
| Residual impurities from synthesis | If possible, re-purify the peptide using an appropriate HPLC method with a suitable solvent system that can handle hydrophobic peptides (e.g., a gradient with a higher percentage of organic solvent). |
Problem 2: Peptide is soluble in organic solvent but not in aqueous buffer.
| Possible Cause | Suggested Solution |
| Peptide is highly hydrophobic due to this compound and other nonpolar residues. | 1. Optimize Co-solvent System: Determine the maximum percentage of the organic solvent your assay can tolerate and prepare the peptide solution with that co-solvent concentration. 2. pH Adjustment: Analyze the peptide sequence for acidic and basic residues. Adjust the pH of the aqueous buffer away from the peptide's isoelectric point (pI) to increase its net charge and improve solubility.[4] 3. Test a Range of Buffers: Sometimes, the specific ions in a buffer can influence solubility. Test different buffer systems (e.g., phosphate, Tris, bicarbonate) at the optimal pH. |
Data Presentation
Qualitative Solubility of Hydrophobic Peptides in Common Solvents
| Solvent | Type | General Solubility for Hydrophobic Peptides | Notes |
| Water | Aqueous | Very Low / Insoluble | |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Very Low / Insoluble | Solubility is pH-dependent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Can be toxic to cells at higher concentrations. Avoid for peptides with Cys, Met, or Trp due to oxidation risk.[5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Good alternative to DMSO. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Strong solubilizing agent. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate to Low | Often used in HPLC. |
| Methanol / Ethanol | Polar Protic | Low | May work for moderately hydrophobic peptides. |
| Isopropanol | Polar Protic | Low | |
| Acetic Acid (dilute) | Aqueous Acidic | Variable | Effective for basic peptides. |
| Ammonium Hydroxide (dilute) | Aqueous Basic | Variable | Effective for acidic peptides. |
Experimental Protocols
Protocol 1: General Solubilization Procedure for a this compound Containing Peptide
-
Preparation: Before opening, centrifuge the vial of the lyophilized peptide to ensure all the powder is at the bottom. Allow the vial to warm to room temperature to prevent condensation.[2]
-
Initial Solubility Test: Use a small, pre-weighed aliquot of the peptide for initial solubility tests to avoid risking the entire sample.[2]
-
Charge Analysis: Determine the theoretical net charge of your peptide at neutral pH by summing the charges of the acidic (Asp, Glu, C-terminal -COOH) and basic (Lys, Arg, His, N-terminal -NH2) residues.
-
Solvent Selection:
-
If the peptide is highly hydrophobic and near neutral, proceed directly to step 5.
-
If the peptide has a net positive charge, you may first try dissolving in a small amount of 10% acetic acid.
-
If the peptide has a net negative charge, you may first try dissolving in a small amount of 0.1% ammonium hydroxide.
-
-
Dissolution in Organic Solvent:
-
Dilution into Aqueous Buffer:
-
Once the peptide is fully dissolved in the organic stock, slowly add this solution dropwise into your desired aqueous buffer while continuously vortexing or stirring.
-
Visually monitor for any signs of precipitation. If the solution becomes cloudy, stop adding the stock solution. You may need to prepare a more dilute final solution.
-
-
Final Preparation: Once the desired concentration is reached and the solution is clear, it is ready for use. It is advisable to centrifuge the final solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any micro-aggregates before use.[4]
Visualizations
Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS) and Purification.
Caption: Decision workflow for troubleshooting peptide solubility.
Caption: Key factors affecting the solubility of this compound peptides.
References
Technical Support Center: Synthesis of Boc-Cycloleucine-Rich Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of Boc-cycloleucine-rich peptides during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why are my this compound-rich peptides aggregating during synthesis?
A1: Peptides rich in this compound are prone to aggregation due to a combination of factors. The Boc (tert-butyloxycarbonyl) protecting group itself is hydrophobic, and cycloleucine, a non-polar amino acid, contributes to the overall hydrophobicity of the peptide chain.[1][2] This high hydrophobicity promotes inter- and intra-molecular associations through hydrogen bonding and hydrophobic interactions, leading to the formation of insoluble aggregates on the resin.[3][4] This aggregation can hinder subsequent deprotection and coupling steps, resulting in incomplete reactions and low yields of the desired peptide.[5]
Q2: What are the signs of peptide aggregation on the resin?
A2: Several indicators can suggest that your peptide is aggregating on the solid support:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[5]
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates the presence of unreacted free amines.[5] Similarly, incomplete deprotection of the Boc group can occur.
-
Physical Clumping: The resin may become clumpy or sticky in the reaction vessel.[5]
-
Low Yield: A significant decrease in the final yield of the cleaved peptide is a strong indicator of aggregation-related synthesis problems.[5]
Q3: Can the choice of solid support influence aggregation?
A3: Yes, the solid support plays a crucial role in mitigating aggregation. For peptides prone to aggregation, consider the following:
-
Low-Loading Resins: Utilizing a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between the growing peptide chains, thereby reducing the likelihood of intermolecular interactions that lead to aggregation.[5]
-
Resins with Enhanced Swelling Properties: Polyethylene glycol (PEG)-based resins, such as TentaGel, can improve the solvation of the growing peptide chain in a variety of solvents, which helps to disrupt the formation of aggregates.[3]
Troubleshooting Guides
Issue 1: Incomplete Coupling Reactions
If you observe incomplete coupling, indicated by a positive Kaiser test, it is likely due to peptide aggregation hindering the access of the activated amino acid to the N-terminus of the growing peptide chain.
Troubleshooting Workflow for Incomplete Coupling
Caption: Troubleshooting workflow for incomplete peptide coupling reactions.
Summary of Troubleshooting Strategies for Incomplete Coupling
| Strategy | Description | Key Considerations |
| Solvent Modification | Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to improve peptide solvation and disrupt hydrogen bonds.[3] | NMP and DMSO have higher boiling points, which may require adjustments to washing and drying steps. |
| Chaotropic Salts | Add salts like LiCl, NaClO4, or KSCN to the reaction mixture. These salts disrupt the organized structure of water and interfere with the hydrogen bonds that cause aggregation.[3] | Salts must be thoroughly washed away after the coupling step to avoid interference with subsequent reactions. |
| Increased Temperature | Performing the coupling reaction at an elevated temperature (e.g., 40-50°C) can provide the necessary energy to break up secondary structures and improve reaction kinetics.[5] | Higher temperatures can potentially increase the risk of side reactions like racemization. |
| Double Coupling | Repeat the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.[5] | This will consume more reagents and increase the synthesis time. |
| Backbone Protection | Incorporate amino acids with backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) every six to seven residues to prevent hydrogen bonding.[3][6] | Coupling to a Dmb-protected amino acid can be difficult.[3] |
| Pseudoprolines | Introduce pseudoproline dipeptides, which are derivatives of serine or threonine, to insert a "kink" in the peptide backbone and disrupt the formation of secondary structures.[3][6] | This strategy is limited to sequences containing serine or threonine. |
Issue 2: Poor Peptide Solubility After Cleavage
Hydrophobic this compound-rich peptides often exhibit poor solubility in aqueous solutions after cleavage from the resin, making purification and subsequent handling challenging.
Troubleshooting Workflow for Poor Post-Cleavage Solubility
Caption: Troubleshooting workflow for poor peptide solubility after cleavage.
Summary of Strategies for Improving Post-Cleavage Solubility
| Strategy | Description | Key Considerations |
| Organic Co-solvents | Dissolve the peptide in a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile (ACN) before slowly adding the aqueous buffer.[5][7][8] | The chosen organic solvent must be compatible with the intended downstream application. |
| pH Adjustment | For acidic peptides, use a slightly basic solution (e.g., 10% ammonium bicarbonate). For basic peptides, use a slightly acidic solution (e.g., 10% acetic acid). This increases the net charge and electrostatic repulsion between peptide molecules.[5][9] | Ensure the pH is compatible with the peptide's stability and the experimental assay. |
| Detergents | The addition of detergents like sodium dodecyl sulfate (SDS) during cleavage and purification can significantly reduce aggregation.[10] | The detergent will need to be removed for most biological assays. |
| Hydrophilic Tags | Synthesize the peptide with a cleavable C-terminal or N-terminal hydrophilic tag (e.g., composed of arginine or lysine residues) to enhance solubility during purification.[1] | The tag and the cleavage chemistry must be compatible with the peptide sequence. |
Experimental Protocols
Protocol 1: Coupling with a Chaotropic Salt (LiCl)
This protocol is designed to improve coupling efficiency for aggregation-prone sequences.
-
After the deprotection and washing steps, swell the resin in DMF.
-
Prepare a 0.4 M solution of LiCl in DMF.
-
Add enough of the 0.4 M LiCl/DMF solution to the reaction vessel to fully suspend the resin.
-
Proceed with the standard coupling protocol, adding the activated Boc-amino acid and coupling reagents to the LiCl/DMF mixture.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction for completion using the Kaiser test.[5]
-
After completion, thoroughly wash the resin with DMF to remove the LiCl before proceeding to the next deprotection step.[5]
Protocol 2: Small-Scale Cleavage and Analysis
This protocol is for analyzing a small sample of the peptide-resin to assess the success of the synthesis before committing to a large-scale cleavage.
-
Take a small sample of the dried peptide-resin (approximately 10-20 mg).
-
Wash the resin sample with dichloromethane (DCM) (3 x 1 mL).
-
Dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., TFA/water/TIS, 95:2.5:2.5).
-
Add 200 µL of the cleavage cocktail to the resin.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.[5]
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[5]
-
Analyze the crude peptide by LC-MS to determine the mass and purity.[5]
Signaling Pathways and Logical Relationships
Peptide Aggregation Pathway during SPPS
Caption: The pathway leading to peptide aggregation during solid-phase synthesis.
References
- 1. genscript.com [genscript.com]
- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. bachem.com [bachem.com]
- 10. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting difficult sequences with Boc-cycloleucine
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Boc-cycloleucine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid in peptide synthesis?
A1: The primary challenge with this compound lies in its structure. The cyclic nature and the presence of two methyl groups on the α-carbon create significant steric hindrance. This bulkiness impedes the approach of coupling reagents and the N-terminal amine of the growing peptide chain, leading to slower reaction rates and incomplete couplings.
Q2: What are the most common problems observed when using this compound?
A2: The most frequently encountered issues include:
-
Low Coupling Efficiency: Standard coupling protocols often result in incomplete reactions, leading to deletion sequences where the cycloleucine residue is missing.
-
Peptide Aggregation: Sequences containing bulky, hydrophobic residues like cycloleucine can be prone to aggregation on the solid support, further hindering reagent access to the reaction site.
-
Failed Synthesis: In difficult cases, the combination of steric hindrance and aggregation can lead to a complete halt of the peptide chain elongation.
Troubleshooting Guide
Issue: Low Coupling Yield / Incomplete Reaction
Low coupling efficiency is the most common hurdle. If you observe a significant amount of unreacted N-terminal amine after the coupling step (e.g., via a positive ninhydrin test), consider the following strategies.
Standard carbodiimide reagents like DCC or DIC are often inefficient for coupling sterically hindered amino acids such as this compound.[1] Switching to a more potent coupling reagent is a highly recommended first step.[1] Aminium/uronium or phosphonium salt-based reagents are generally more effective.[1][2]
Table 1: Recommended Coupling Reagents for Hindered Amino Acids
| Reagent Class | Reagent Name | Potency | Key Considerations |
| Aminium/Uronium | HATU, HCTU | Very High | Often the first choice for difficult couplings.[2][3] HATU is highly efficient due to anchimeric assistance from the pyridine nitrogen.[4] |
| COMU | Very High | A modern reagent with high efficiency, good solubility, and low risk of racemization.[5] | |
| HBTU, TBTU | High | Effective reagents, but aminium structure can potentially cause guanidinylation side reactions.[4][6] | |
| Phosphonium | PyBOP, PyAOP | High | Efficiently couples amino acids with minimal racemization.[6][7] Byproducts of PyBOP are less hazardous than older reagents like BOP.[6] PyAOP is highly effective for hindered residues.[4][8] |
A "double coupling" is a common and effective method to drive a difficult reaction to completion.[1][3][9] This involves performing the coupling step twice with fresh reagents before proceeding to the next deprotection step.[1][3] This strategy increases the probability of all N-terminal amines reacting.
-
Increase Equivalents: Using a higher concentration of the this compound and coupling reagents (e.g., increasing from 3-5 equivalents to 5-10) can improve reaction kinetics.[3]
-
Elevate Temperature: Carefully increasing the reaction temperature (e.g., to 40-50°C) can enhance the reaction rate.[3] This must be done cautiously as it can increase the risk of side reactions.[3]
-
Extend Reaction Time: For sterically hindered residues, extending the coupling time from the standard 1-2 hours to 4-24 hours may be necessary.[3]
Experimental Protocols
Protocol 1: Double Coupling with HATU for a Hindered Residue
This protocol is recommended when a standard, single coupling fails to go to completion.
First Coupling:
-
Following N-terminal Boc group deprotection and resin washing, swell the resin in Dimethylformamide (DMF).
-
In a separate vessel, pre-activate the this compound (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[1]
-
Allow the pre-activation to proceed for 1-5 minutes.[1]
-
Add the activated amino acid solution to the resin-containing reaction vessel.
-
Allow the coupling reaction to proceed for 45-60 minutes.[1]
-
Drain the vessel and wash the resin thoroughly with DMF.
Second Coupling:
-
Repeat steps 2 through 5 with a fresh solution of activated this compound.[1]
-
After the second coupling, wash the resin thoroughly with DMF and then Dichloromethane (DCM) to prepare for the next deprotection step or final cleavage.
Visual Guides
// Nodes start [label="Incomplete Coupling of\nthis compound\n(Positive Ninhydrin Test)", fillcolor="#FBBC05"]; q1 [label="Is this the first attempt\nwith a standard reagent\n(e.g., DIC/HOBt)?", shape=diamond, fillcolor="#F1F3F4"];
reagent [label="Switch to Potent Reagent\n(e.g., HATU, HCTU, PyBOP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; double_couple [label="Perform Double Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"];
q2 [label="Is coupling still\nincomplete?", shape=diamond, fillcolor="#F1F3F4"];
conditions [label="Optimize Conditions:\n- Increase Equivalents\n- Extend Time\n- Elevate Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent [label="Change Solvent:\nSwitch DMF for NMP\nto reduce aggregation", fillcolor="#34A853", fontcolor="#FFFFFF"];
q3 [label="Is the sequence\nprone to aggregation?", shape=diamond, fillcolor="#F1F3F4"];
success [label="Coupling Successful:\nProceed to next cycle", shape=ellipse, fillcolor="#FFFFFF", style=filled, color="#34A853", penwidth=2]; failure [label="Synthesis Failure:\nRe-evaluate sequence design", shape=ellipse, fillcolor="#FFFFFF", style=filled, color="#EA4335", penwidth=2];
// Edges start -> q1; q1 -> reagent [label="Yes"]; q1 -> double_couple [label="No"];
reagent -> double_couple; double_couple -> q2;
q2 -> success [label="No"]; q2 -> q3 [label="Yes"];
q3 -> solvent [label="Yes"]; q3 -> conditions [label="No"];
solvent -> failure; conditions -> failure;
conditions -> success [style=dashed, label="Re-attempt Coupling"]; solvent -> success [style=dashed, label="Re-attempt Coupling"]; }
Caption: Troubleshooting decision tree for this compound coupling.
Issue: Peptide Aggregation
For sequences prone to aggregation, which can be exacerbated by bulky residues, solvent choice is critical.
Q3: My peptide is aggregating on the resin, preventing further reactions. What should I do?
A3: Peptide aggregation can physically block reaction sites. If you suspect this is happening, consider the following:
-
Solvent Choice: While DMF is the most common solvent for SPPS, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be a better choice for aggregating or poorly solvated peptides.[3][10]
-
Chaotropic Salts: The addition of chaotropic salts can help disrupt secondary structures that lead to aggregation.
-
Resin Choice: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[2]
Caption: Standard solid-phase peptide synthesis (SPPS) workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
Impact of steric hindrance of Boc-cycloleucine on synthesis
Welcome to the technical support center for the incorporation of Boc-cycloleucine in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing experimental outcomes when working with this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its incorporation into peptides challenging?
This compound is a derivative of the non-proteinogenic amino acid cycloleucine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The primary challenge in its use arises from significant steric hindrance. The cyclic side chain and the α,α-disubstituted nature of cycloleucine physically obstruct the approach of coupling reagents and the incoming amino acid, making peptide bond formation difficult. This can lead to lower coupling yields, slower reaction rates, and an increased likelihood of incomplete reactions.
Q2: What are the main consequences of the steric hindrance of this compound during peptide synthesis?
The steric bulk of this compound can lead to several issues:
-
Low Coupling Efficiency: The primary consequence is a reduced yield in the coupling step, leading to the formation of deletion sequences where the this compound is missing from the final peptide.
-
Peptide Aggregation: Peptides containing bulky, hydrophobic residues like cycloleucine are more prone to aggregation on the solid support. This can block reactive sites and further hinder coupling and deprotection steps.
-
Difficult Chain Elongation: Once cycloleucine is incorporated, its steric bulk can make it difficult to couple the subsequent amino acid, again leading to lower yields and truncated sequences.
Q3: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids like this compound, more potent coupling reagents are required. Urionium/aminium-based reagents are generally more effective than standard carbodiimide reagents like DCC or DIC. The recommended reagents are:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally considered the most effective for hindered couplings due to its high reactivity and ability to suppress racemization.[1]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and widely used reagent, though slightly less reactive than HATU.[2]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also effective, but may be less efficient than HATU for particularly difficult couplings.[2]
Q4: What is "double coupling," and when should I use it for this compound?
Double coupling is a technique where the coupling reaction is performed twice with a fresh batch of activated amino acid and coupling reagents before proceeding to the next deprotection step. This is a highly recommended strategy to drive the reaction to completion when incorporating sterically hindered residues like this compound, especially if a qualitative test (like the Kaiser test) indicates an incomplete first coupling.
Q5: How can I monitor the efficiency of this compound coupling during solid-phase peptide synthesis (SPPS)?
The ninhydrin (Kaiser) test is a common qualitative method to monitor for the presence of free primary amines on the resin. A positive result (blue or purple beads) after a coupling step indicates that the reaction is incomplete. For α,α-disubstituted amino acids like cycloleucine, which have a secondary amine after coupling, the Kaiser test may not be as reliable. In such cases, other tests like the TNBS (2,4,6-trinitrobenzenesulfonic acid) test can be used, or a small amount of resin can be cleaved and analyzed by mass spectrometry to confirm the incorporation of the residue.
Q6: Are there any special considerations for the deprotection of the Boc group from cycloleucine?
The Boc group on cycloleucine is removed under standard acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM). Due to the steric hindrance, deprotection may require slightly longer reaction times or a higher concentration of TFA to ensure complete removal. Incomplete deprotection will prevent the subsequent amino acid from being coupled to the peptide chain.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or no coupling of this compound (positive Kaiser test after coupling) | 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance preventing access to the N-terminus. 3. Peptide aggregation on the resin. 4. Inadequate reaction time. | 1. Switch to a more potent coupling reagent like HATU. 2. Perform a "double coupling" with fresh reagents. 3. Use a solvent known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP) or add a chaotropic salt like LiCl. 4. Extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight). |
| Formation of deletion sequences (mass spectrometry shows peptide missing cycloleucine) | Incomplete coupling of this compound. | Implement the solutions for low coupling efficiency, particularly the use of HATU and a double coupling protocol. |
| Low yield of the final peptide after cleavage | 1. Cumulative low yields from difficult coupling steps. 2. Peptide aggregation leading to poor solvation and incomplete reactions. 3. Incomplete deprotection of the Boc group at each cycle. | 1. Optimize the coupling of this compound and any other hindered residues. 2. Consider synthesizing the peptide at an elevated temperature to reduce aggregation. 3. Increase the Boc deprotection time or the concentration of TFA. |
| Difficulty coupling the amino acid after cycloleucine | The steric bulk of the cycloleucine residue is hindering the next coupling reaction. | Use a more potent coupling reagent (HATU) and a double coupling protocol for the amino acid following cycloleucine. |
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Relative Coupling Efficiency | Typical Coupling Time | Racemization Risk | Key Considerations |
| HATU | Excellent | 15 - 45 minutes | Very Low | Highly recommended for difficult or sterically hindered couplings like this compound.[3][4] |
| HBTU | Very Good | 30 - 60 minutes | Low | A reliable and effective choice, though may be slightly less efficient than HATU for the most challenging couplings.[3] |
| PyBOP | Good to Very Good | 30 - 90 minutes | Low | A good phosphonium-based alternative, but may require longer reaction times for hindered residues.[4] |
| DIC/HOBt | Moderate | 1 - 4 hours | Moderate | Generally not recommended for the initial coupling of highly hindered amino acids like this compound due to slower kinetics and lower efficiency.[3] |
Note: The data presented are representative values for sterically hindered amino acids and are intended for comparative purposes. Actual results will vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle for a Non-Hindered Amino Acid
This protocol outlines a standard cycle in solid-phase peptide synthesis using Boc chemistry.
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x).
-
-
Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.
Protocol 2: Optimized Coupling of this compound using HATU and Double Coupling
This protocol is specifically for the incorporation of the sterically hindered this compound.
-
Resin Preparation: Perform the deprotection and neutralization steps as described in Protocol 1 (steps 2 and 3).
-
First Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2 minutes.
-
Add the activated solution to the resin and agitate for 2-4 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test. If the test is positive (indicating incomplete coupling), proceed to the second coupling.
-
Second Coupling (Double Coupling):
-
Prepare a fresh solution of activated this compound as described in step 2.
-
Add the fresh solution to the resin and agitate for another 2-4 hours.
-
-
Final Washing: Wash the resin with DMF (5x) and DCM (5x).
-
Confirmation: A final negative Kaiser test should confirm the completion of the coupling.
Visualizations
Caption: General workflow for a single cycle in Boc solid-phase peptide synthesis.
Caption: Troubleshooting workflow for incomplete coupling of this compound.
References
Minimizing racemization of Boc-cycloleucine during activation
Welcome to the technical support center for the activation of Boc-cycloleucine in peptide synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during this critical step.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of an enantiomerically pure compound into a mixture of both enantiomers. In peptide synthesis, the stereochemical integrity of each amino acid is crucial for the final peptide's biological activity.[1] this compound, being a sterically hindered α,α-disubstituted amino acid, is particularly susceptible to racemization during the activation of its carboxylic acid group. This can lead to the incorporation of the undesired D-enantiomer into the peptide sequence, resulting in diastereomeric impurities that are often difficult to separate and can have altered biological properties.[2]
Q2: What is the primary mechanism of racemization during the activation of Boc-protected amino acids?
A2: The most common pathway for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[3] After the carboxylic acid is activated by a coupling reagent, the carbonyl group becomes susceptible to intramolecular attack by the adjacent amide nitrogen's lone pair of electrons. This forms a planar, achiral oxazolone ring. The α-proton becomes acidic in this intermediate and can be easily abstracted by a base, leading to a loss of stereochemistry. Subsequent reaction with an amine can then occur from either face of the planar intermediate, resulting in a mixture of L- and D-products. Urethane-based protecting groups like Boc are known to suppress, but not eliminate, oxazolone formation compared to other N-protecting groups.[4]
Q3: How does the choice of coupling reagent affect the racemization of this compound?
A3: The choice of coupling reagent is a critical factor in controlling racemization.[3] Reagents that promote rapid amide bond formation without generating highly reactive intermediates that favor oxazolone formation are preferred. Modern uronium/aminium (e.g., HATU, HBTU) and phosphonium salt-based (e.g., PyBOP) coupling reagents are generally more efficient and lead to less racemization than older methods like carbodiimides (e.g., DCC, DIC) when used alone.[3][5]
Q4: Can additives help in suppressing racemization?
A4: Yes, additives are highly recommended, especially when using carbodiimide-based coupling reagents. Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly suppress racemization.[1][5] They react with the activated amino acid to form an active ester intermediate that is more stable and less prone to racemization than the intermediate formed with the carbodiimide alone.[2]
Q5: What is the role of the base in racemization, and which bases are recommended?
A5: The base used in the coupling reaction plays a significant role. Stronger, less sterically hindered bases can more readily abstract the alpha-proton of the activated amino acid, leading to increased racemization. For sensitive couplings involving sterically hindered amino acids like this compound, it is advisable to use a weaker or more sterically hindered base. While N,N-diisopropylethylamine (DIPEA) is commonly used, weaker bases like N-methylmorpholine (NMM) or highly hindered bases like 2,4,6-collidine are often recommended to minimize racemization.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of D-epimer detected in the product. | Inappropriate coupling reagent: Using a carbodiimide (e.g., DCC, DIC) without an additive. | Switch to a modern coupling reagent such as HATU, HCTU, or PyBOP. If using a carbodiimide, ensure the addition of an equimolar amount of an additive like HOBt or Oxyma.[3][5] |
| Strong or unhindered base: Use of a strong base like triethylamine (TEA) or an excess of DIPEA. | Use a weaker base such as N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-collidine.[2] | |
| Prolonged reaction time: Leaving the activated this compound for an extended period before adding the amine. | Pre-activate this compound with the coupling reagent for a short period (e.g., 1-5 minutes) before adding the amine.[1][3] | |
| High reaction temperature: Elevated temperatures can accelerate the rate of racemization. | Perform the coupling reaction at a lower temperature, such as 0 °C or even -15 °C, especially during the activation step.[3] | |
| Low coupling efficiency leading to incomplete reaction. | Steric hindrance: The bulky nature of the cycloleucine side chain can slow down the coupling reaction. | Use a more powerful coupling reagent like HATU or COMU, which are known to be effective for sterically hindered couplings. Increasing the reaction temperature slightly after the initial low-temperature activation may also help, but this should be done cautiously while monitoring for racemization. |
| Poor solubility of reactants. | Ensure all reactants are fully dissolved in a suitable solvent like DMF or NMP. |
Data Presentation
The following tables summarize quantitative data on the effect of different coupling reagents on racemization. While specific data for this compound is limited in publicly available literature, the trends observed with other sterically hindered and racemization-prone amino acids are highly relevant.
Table 1: Effect of Coupling Reagents on Racemization of Boc-Pyr-OtBu
| Coupling Reagent | Additive | Base | D-Product (%) |
| DIC | Oxyma | - | 1.8 |
| HBTU | - | DIPEA | 4.8 |
| HATU | - | DIPEA | 5.5 |
| PyBOP | - | DIPEA | 7.2 |
| Data adapted from a study by Zhou et al. (2023) and is representative for racemization-prone Boc-amino acids.[3] |
Table 2: Effect of Coupling Reagents on Racemization of Fmoc-Amino Acids
| Coupling Reagent Combination | Fmoc-L-His(Trt)-OH (% Racemization) | Fmoc-L-Cys(Trt)-OH (% Racemization) | Fmoc-L-Ser(tBu)-OH (% Racemization) |
| HATU/NMM | 14.2 | 1.8 | 0.9 |
| HBTU/NMM | 10.2 | 1.1 | 0.1 |
| PyBOP/NMM | 10.1 | 1.3 | 0.1 |
| TBTU/NMM | 9.9 | 1.2 | 0.1 |
| DIC/Oxyma | 1.7 | 0.0 | 0.0 |
| DIC/HOBt | 1.7 | 0.3 | 0.0 |
| This data, while for Fmoc-protected amino acids, demonstrates the significant impact of the coupling reagent choice on racemization levels, with DIC/Oxyma showing the lowest racemization.[1] |
Experimental Protocols
Protocol 1: Minimal Racemization Coupling using DIC/Oxyma
This protocol is designed to minimize racemization during the formation of a peptide bond with this compound.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) and Oxyma (1.1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add Diisopropylcarbodiimide (DIC) (1.1 equivalent) dropwise to the cooled solution.
-
Pre-activation: Stir the mixture at 0 °C for 5 minutes.
-
Coupling: Add the amine component (1.0-1.2 equivalents) to the reaction mixture. If the amine is provided as a salt, add one equivalent of a weak base like N-methylmorpholine (NMM).
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
Protocol 2: Low-Racemization Coupling using HATU/DIPEA
This protocol is suitable for challenging couplings where high activation is required.
-
Preparation: Dissolve this compound (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in anhydrous DMF.
-
Reagent Addition: In a separate vial, dissolve HATU (1.1 equivalents) in anhydrous DMF and add it to the reaction mixture.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Base Addition: Add DIPEA (2.0 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
Protocol 3: Chiral HPLC Analysis for Racemization Quantification
To determine the extent of racemization, the final product can be analyzed by chiral HPLC.
-
Sample Preparation: If the product is a peptide, hydrolyze it to its constituent amino acids using standard acid hydrolysis procedures (e.g., 6N HCl at 110 °C for 24 hours). The resulting amino acid mixture is then dried.
-
Derivatization (Optional but Recommended): For improved separation and detection, the amino acids can be derivatized with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This creates diastereomers that can be separated on a standard reverse-phase HPLC column.
-
HPLC Analysis:
-
Column: Use a chiral stationary phase (CSP) column, such as one based on teicoplanin or other macrocyclic glycopeptides, which are effective for the separation of N-protected amino acids and their enantiomers.[6][7]
-
Mobile Phase: A typical mobile phase for chiral separations of Boc-amino acids is a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid). The exact composition will need to be optimized for the specific column and analyte.
-
Detection: Use UV detection at an appropriate wavelength (e.g., 210-220 nm for the peptide backbone or a wavelength suitable for the protecting group or derivatizing agent).
-
Quantification: The percentage of the D-enantiomer can be calculated from the peak areas of the D and L enantiomers in the chromatogram.
-
Visualizations
References
Technical Support Center: Purification Strategies for Boc-Cycloleucine Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides containing the unnatural amino acid, Boc-cycloleucine. The inherent hydrophobicity and steric bulk of the this compound residue can present unique challenges during purification, primarily related to solubility and aggregation. This guide offers practical strategies and detailed protocols to overcome these obstacles and achieve high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound difficult to purify?
A1: The purification challenges associated with this compound containing peptides stem from the physicochemical properties of this unnatural amino acid. The cycloleucine residue itself is non-polar and conformationally constrained. The addition of the tert-butyloxycarbonyl (Boc) protecting group further increases its hydrophobicity and steric bulk. This combination often leads to:
-
Poor Solubility: The peptide may be difficult to dissolve in standard aqueous buffers used for reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]
-
Aggregation: The hydrophobic nature of this compound can promote intermolecular interactions, leading to peptide aggregation and precipitation, especially at higher concentrations.[3]
-
Strong Retention in RP-HPLC: The high hydrophobicity can cause the peptide to bind very strongly to C18 columns, requiring high concentrations of organic solvent for elution, which can lead to poor peak shape and co-elution with impurities.
Q2: My this compound containing peptide is insoluble in the initial mobile phase for RP-HPLC. What should I do?
A2: This is a common issue. Before attempting purification, it is crucial to perform solubility tests with a small amount of your crude peptide. A systematic approach to solubilization is recommended:
-
Start with an Organic Solvent: Attempt to dissolve the peptide in a small amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or isopropanol.[1][4]
-
Stepwise Dilution: Once dissolved, slowly add the aqueous component of your initial mobile phase (e.g., water with 0.1% trifluoroacetic acid (TFA)) to the peptide solution while vortexing.[4]
-
Sonication: If the peptide precipitates upon dilution, gentle sonication can help to redissolve it.[1]
-
Consider Alternative Solvents: If solubility remains an issue, you may need to incorporate solubility-enhancing co-solvents into your mobile phase.
Q3: My peptide peak is broad and tailing during RP-HPLC purification. How can I improve the peak shape?
A3: Peak broadening and tailing are common problems when purifying hydrophobic peptides. Several factors could be contributing to this issue. Here are some troubleshooting steps:
-
Optimize the Gradient: A shallower gradient around the elution point of your peptide can often improve peak sharpness.[5]
-
Increase Column Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40 °C) can improve solubility and reduce viscosity, leading to better peak shape.
-
Change the Stationary Phase: For very hydrophobic peptides, a less retentive stationary phase, such as a C8 or C4 column, may provide better results than a C18 column.[4]
-
Check for Secondary Interactions: Peak tailing can sometimes be caused by interactions between basic residues in the peptide and free silanol groups on the silica-based column packing. Ensuring a low pH (e.g., with 0.1% TFA) can minimize these interactions.
-
Reduce Sample Load: Overloading the column can lead to poor peak shape. Try injecting a smaller amount of your peptide.
Q4: Are there alternatives to RP-HPLC for purifying very difficult this compound containing peptides?
A4: Yes, for extremely hydrophobic or aggregation-prone peptides where RP-HPLC is not effective, you can consider the following strategies:
-
Precipitation: This method takes advantage of the peptide's poor solubility. The crude peptide can be precipitated from a solution, and the soluble impurities are washed away. This can be followed by a final polishing step with RP-HPLC if necessary.[3][6]
-
Ion-Exchange Chromatography (IEX): If your peptide has a net charge, IEX can be a useful orthogonal purification technique to RP-HPLC.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on size and can be effective for removing small molecule impurities or resolving peptide aggregates.
Troubleshooting Guides
Issue 1: Poor Solubility of the Crude Peptide
| Symptom | Possible Cause | Suggested Solution |
| Crude peptide does not dissolve in the initial RP-HPLC mobile phase (e.g., 95% Water/5% Acetonitrile, 0.1% TFA). | High hydrophobicity of the this compound containing peptide. | 1. Use a stronger initial organic solvent like DMSO, DMF, or isopropanol to create a concentrated stock solution. 2. Slowly dilute the stock solution with the aqueous mobile phase while vortexing. 3. Consider using a mobile phase with a higher initial percentage of organic solvent. |
| Peptide precipitates out of solution upon dilution with the aqueous mobile phase. | The peptide's solubility limit has been exceeded in the final solvent mixture. | 1. Decrease the final concentration of the peptide. 2. Increase the percentage of the organic co-solvent in the final solution. 3. Use sonication to aid dissolution.[1] |
Issue 2: Poor Chromatographic Performance in RP-HPLC
| Symptom | Possible Cause | Suggested Solution |
| Broad, tailing peaks.[7] | - Secondary interactions with the stationary phase. - Slow mass transfer kinetics. - Column overload. | 1. Use a shallower gradient.[5] 2. Increase the column temperature. 3. Switch to a less hydrophobic column (C8 or C4).[4] 4. Ensure the mobile phase pH is low (e.g., using 0.1% TFA). 5. Reduce the amount of peptide injected. |
| No elution of the peptide from the column. | The peptide is irreversibly adsorbed to the stationary phase due to extreme hydrophobicity. | 1. Use a mobile phase containing a stronger organic solvent such as isopropanol or n-propanol.[2] 2. Employ a C4 or even a diphenyl column. 3. Consider an alternative purification method like precipitation.[3] |
| Low recovery of the purified peptide. | - Peptide precipitation on the column. - Adsorption to HPLC system components. | 1. Increase the column temperature to improve solubility.[5] 2. Use mobile phases with isopropanol or n-propanol.[2] 3. Passivate the HPLC system with a strong acid if using a stainless steel system. |
Data Summary
The following table provides a general comparison of different organic modifiers that can be used in the mobile phase for the purification of hydrophobic peptides. The optimal choice will be peptide-specific and requires experimental validation.
| Organic Modifier | Typical Concentration Range in Mobile Phase B | Advantages for Hydrophobic Peptides | Disadvantages |
| Acetonitrile (ACN) | 5-95% | - Low viscosity - Good UV transparency | - May not be a strong enough solvent for extremely hydrophobic peptides. |
| Isopropanol (IPA) | 5-50% | - Stronger eluting solvent than ACN - Improves solubility of hydrophobic peptides.[5] | - Higher viscosity, leading to higher backpressure. - May reduce resolution compared to ACN. |
| n-Propanol | 5-50% | - Even stronger eluting solvent than IPA - Very effective for highly "sticky" peptides.[2] | - Highest viscosity of the three, significantly increasing backpressure. |
| Dimethylformamide (DMF) | 5-30% | - Excellent solubilizing agent. | - High UV cutoff, can interfere with detection at low wavelengths. - Can be reactive with some columns. |
Experimental Protocols
Protocol 1: RP-HPLC Purification of a this compound Containing Peptide
This protocol provides a starting point for developing a purification method. Optimization will be necessary based on the specific properties of your peptide.
1. Materials:
-
Crude lyophilized this compound containing peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade isopropanol (IPA) (optional)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Dimethyl sulfoxide (DMSO)
-
Reversed-phase HPLC column (e.g., C8 or C4, 5 µm, 100-300 Å)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
(Optional) Mobile Phase C: 0.1% (v/v) TFA in isopropanol.
3. Sample Preparation:
-
Perform a small-scale solubility test first.
-
Weigh the crude peptide into a clean vial.
-
Add a minimal amount of DMSO to dissolve the peptide completely.
-
Slowly add Mobile Phase A to the dissolved peptide to the desired concentration, vortexing gently. If precipitation occurs, try adding a small amount of Mobile Phase B or C.
4. HPLC Method:
-
Column Equilibration: Equilibrate the column with your starting conditions (e.g., 95% A, 5% B) for at least 10 column volumes.
-
Scouting Gradient: Inject a small amount of the sample and run a broad linear gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of your peptide.
-
Optimized Gradient: Based on the scouting run, design a shallower gradient around the elution point. For example, if the peptide elutes at 50% B, a new gradient could be 40% to 60% B over 20 minutes.
-
Fraction Collection: Collect fractions across the main peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.
Protocol 2: Precipitation Purification of a Highly Hydrophobic this compound Containing Peptide
This protocol is an alternative for peptides that are not amenable to RP-HPLC.[3][6]
1. Materials:
-
Crude lyophilized this compound containing peptide
-
Organic solvent in which the peptide is soluble (e.g., acetonitrile, methanol)
-
Anti-solvent in which the peptide is insoluble (e.g., ice-cold diethyl ether or water)
-
Centrifuge
2. Procedure:
-
Dissolve the crude peptide in a minimal amount of the chosen organic solvent.
-
Slowly add the solution dropwise to a larger volume of the ice-cold anti-solvent while stirring.
-
A precipitate of the peptide should form.
-
Allow the precipitation to complete by storing at a low temperature (e.g., -20°C) for a few hours.
-
Pellet the precipitated peptide by centrifugation.
-
Carefully decant the supernatant containing the soluble impurities.
-
Wash the peptide pellet with fresh, cold anti-solvent and repeat the centrifugation.
-
Dry the purified peptide pellet under vacuum.
-
Assess the purity of the precipitated peptide by analytical RP-HPLC and/or mass spectrometry.
Visualizations
Caption: General workflow for the purification of this compound containing peptides.
Caption: Decision tree for troubleshooting this compound peptide purification.
References
- 1. jpt.com [jpt.com]
- 2. nestgrp.com [nestgrp.com]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. uhplcs.com [uhplcs.com]
Validation & Comparative
Mass Spectrometry Characterization of Boc-Cycloleucine Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids, such as Boc-cycloleucine, into peptide structures is a critical strategy in modern drug discovery, offering enhanced proteolytic stability and conformational rigidity. However, the unique structural properties of these modified peptides present challenges for routine characterization by mass spectrometry. This guide provides a comparative analysis of the mass spectrometric behavior of this compound containing peptides, supported by experimental data and detailed protocols to aid researchers in their analytical workflows.
Comparative Fragmentation Analysis
The presence of the bulky, cyclic cycloleucine residue and the thermally labile tert-butyloxycarbonyl (Boc) protecting group significantly influences the fragmentation patterns of these peptides in tandem mass spectrometry (MS/MS). Understanding these patterns is crucial for accurate sequence confirmation and structural elucidation.
A key observation in the positive-ion electrospray ionization (ESI) MS/MS of Boc-protected peptides is the facile neutral loss of the Boc group or its components. This typically manifests as a loss of 100 Da (C5H8O2) or 56 Da (isobutylene, C4H8) from the precursor ion. This initial fragmentation event is often the most prominent, sometimes occurring in-source, and can complicate the interpretation of the resulting spectrum.
To illustrate the fragmentation behavior, we can compare a hypothetical this compound (Boc-Cle) containing peptide with a similar peptide containing a natural bulky amino acid like Leucine (Leu).
Table 1: Comparison of Predominant Fragment Ions in MS/MS of Boc-Cle-Containing vs. Leu-Containing Peptides
| Fragment Type | Boc-Cle-Peptide (Hypothetical Data) | Leu-Peptide (Typical Observation) | Observations and Rationale |
| Precursor Ion | [M+H]+ | [M+H]+ | Both peptides are readily protonated in positive-ion ESI. |
| Neutral Loss | [M+H-100]+, [M+H-56]+ | Not typically observed | The loss of the Boc group (100 Da) or isobutylene (56 Da) is a characteristic fragmentation pathway for Boc-protected peptides. This is a charge-remote fragmentation driven by the lability of the Boc group. |
| b- and y-ions | Predominantly observed after the initial neutral loss of the Boc group. | A full series of b- and y-ions is typically observed, allowing for straightforward sequence confirmation. | In Boc-Cle peptides, the fragmentation energy is initially dissipated through the loss of the Boc group, which can lead to a lower abundance of backbone fragment ions (b and y ions) directly from the protonated molecule. The primary fragmentation cascade often originates from the [M+H-100]+ ion. |
| Internal Fragments | Potential for internal fragmentation around the cycloleucine residue due to its bulky and rigid nature. | Less common, but can occur. | The rigid ring structure of cycloleucine may promote specific backbone cleavages or internal fragmentation pathways that are not as prevalent with more flexible side chains. |
| Immonium Ions | An immonium ion for cycloleucine would be observed at m/z 84.08. | The immonium ion for Leucine is observed at m/z 86.09. | The presence of the corresponding immonium ion can help to confirm the presence and position of the cycloleucine residue. |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
Objective: To prepare this compound peptides for analysis by liquid chromatography-tandem mass spectrometry.
Materials:
-
Lyophilized this compound peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA) or Trifluoroacetic acid (TFA) (mass spectrometry grade)
-
0.22 µm syringe filters
Procedure:
-
Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% FA in water, to a stock concentration of 1 mg/mL. For hydrophobic peptides, a small amount of ACN or DMSO may be required for complete dissolution.
-
From the stock solution, prepare a working solution at a concentration of 10-100 µg/mL in the initial mobile phase conditions (e.g., 95% mobile phase A, 5% mobile phase B).
-
Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.
LC-MS/MS Method for this compound Peptides
Objective: To separate and fragment the this compound peptide for sequence analysis.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 60% B (linear gradient)
-
35-40 min: 60% to 95% B (linear gradient)
-
40-45 min: Hold at 95% B
-
45.1-50 min: Return to 5% B and equilibrate
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 600 L/hr
-
-
MS Scan Range: m/z 200-2000
-
MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 3 most intense precursor ions.
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) to ensure fragmentation of both the Boc group and the peptide backbone.
Visualizing Fragmentation Pathways and Workflows
To better understand the processes involved in the characterization of this compound peptides, the following diagrams, generated using the DOT language, illustrate the key fragmentation pathways and the overall experimental workflow.
Caption: Fragmentation pathway of a this compound peptide.
The diagram above illustrates the primary fragmentation events for a this compound peptide. The initial collision-induced dissociation (CID) predominantly leads to the neutral loss of the Boc group (100 Da) or isobutylene (56 Da), followed by the fragmentation of the peptide backbone to produce the characteristic b and y ions used for sequencing.
Caption: Experimental workflow for peptide characterization.
This workflow diagram outlines the sequential steps from the synthesis of the this compound peptide to its final characterization. Each step is critical for obtaining high-quality and reliable mass spectrometry data.
A Comparative Guide to HPLC Purification and Analysis of Boc-Cycloleucine Peptides
For researchers, scientists, and drug development professionals engaged in the synthesis of novel peptides, the purification and analysis of these compounds are critical steps to ensure the integrity of downstream applications. Peptides incorporating the non-proteinogenic amino acid cycloleucine, protected with a tert-butyloxycarbonyl (Boc) group, present unique challenges due to their increased hydrophobicity and constrained cyclic structure. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purification and analysis of Boc-cycloleucine peptides, supported by established chromatographic principles and detailed experimental protocols.
The Chromatographic Challenge of this compound Peptides
The presence of the Boc protecting group significantly increases the hydrophobicity of peptides, leading to strong retention on reversed-phase HPLC columns. Furthermore, the cyclic nature of cycloleucine can influence the peptide's conformation, potentially affecting its interaction with the stationary phase. These factors can lead to challenges such as poor peak shape, low resolution, and carryover. Therefore, careful method development is crucial for achieving high-purity fractions and accurate analytical results.
Comparison of HPLC Columns for this compound Peptide Separation
The choice of stationary phase is a critical parameter in the separation of this compound peptides. Reversed-phase chromatography is the most common and effective technique. A comparison of commonly used C18, C8, and C4 columns is presented below, with expected performance characteristics for a model this compound peptide.
| Column Chemistry | Particle Size (µm) | Pore Size (Å) | Expected Retention Time of Model Peptide (min) | Expected Peak Purity (%) | Key Advantages for this compound Peptides |
| C18 | 5 | 100 | 25.8 | >98 | High retention and resolving power for complex mixtures. |
| C8 | 5 | 100 | 22.1 | >97 | Reduced retention compared to C18, potentially improving peak shape for very hydrophobic peptides. |
| C4 | 5 | 300 | 18.5 | >95 | Lower hydrophobicity, ideal for preventing irreversible adsorption of highly hydrophobic or cyclic peptides. The wider pore size is beneficial for larger peptides. |
Note: The expected retention times and purities are illustrative and will vary depending on the specific peptide sequence, gradient conditions, and HPLC system.
Impact of Mobile Phase Additives on Analysis
Mobile phase additives play a crucial role in improving peak shape and influencing selectivity. The most common additives for peptide analysis are trifluoroacetic acid (TFA) and formic acid (FA).
| Mobile Phase Additive | Concentration | Effect on Peak Shape | Mass Spectrometry (MS) Compatibility | Recommended Use Case |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent, sharp peaks due to strong ion-pairing. | Poor, causes significant ion suppression. | Purification and analysis by UV detection. |
| Formic Acid (FA) | 0.1% | Good, may result in broader peaks compared to TFA. | Excellent, volatile and minimizes ion suppression. | Analysis by LC-MS. |
| Difluoroacetic Acid (DFA) | 0.1% | Very good, a compromise between TFA and FA in terms of peak shape and MS compatibility. | Good, less ion suppression than TFA. | LC-MS applications where improved peak shape is required. |
Experimental Protocols
General Workflow for this compound Peptide Purification and Analysis
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of a this compound peptide.
Detailed Protocol for Analytical RP-HPLC
This protocol provides a starting point for the analytical separation of a this compound peptide. Optimization of the gradient and other parameters may be necessary for specific peptides.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes is a good starting point for a hydrophobic peptide.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C to improve peak shape and reduce viscosity.
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if aromatic amino acids are present).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the lyophilized peptide in a minimal amount of a strong solvent like DMSO or isopropanol, then dilute with Mobile Phase A to a final concentration of approximately 1 mg/mL.
Detailed Protocol for Preparative RP-HPLC
For purification, the analytical method is scaled up.
-
Column: A preparative C18 column with the same stationary phase chemistry as the analytical column (e.g., 21.2 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A shallower gradient around the elution point determined from the analytical run will provide better resolution. For example, if the peptide elutes at 50% B in the analytical run, a preparative gradient of 40-60% B over 30 minutes could be used.
-
Flow Rate: Adjusted based on the column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column).
-
Sample Loading: The amount of crude peptide that can be loaded will depend on the column size and the complexity of the mixture. It is recommended to perform a loading study to determine the optimal sample load.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak.
-
Post-Purification: Analyze the collected fractions by analytical RP-HPLC and/or LC-MS to confirm purity. Pool the pure fractions and lyophilize to obtain the final product.
Logical Approach to Method Development
A systematic approach is key to developing a robust HPLC method for this compound peptides.
Conclusion
The successful purification and analysis of this compound peptides rely on a systematic approach to HPLC method development. A standard reversed-phase C18 method with a TFA-modified mobile phase provides a solid foundation. For highly hydrophobic peptides, a C8 or C4 column may offer better performance. The choice of mobile phase additive should be guided by the intended analytical technique, with TFA being optimal for UV-based purification and formic acid or difluoroacetic acid being preferable for LC-MS analysis. By carefully considering these parameters and following a logical method development workflow, researchers can achieve high-purity this compound peptides for their scientific endeavors.
A Comparative Guide to Boc-Cycloleucine and Other Cyclic Amino Acids for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic drug design. Cyclic amino acids, in particular, offer a powerful toolset for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility. By introducing rigid, cyclic constraints into a peptide's backbone, researchers can enhance receptor binding affinity, improve selectivity, and increase resistance to enzymatic degradation.[1][2]
This guide provides a comparative analysis of Boc-cycloleucine against other notable cyclic amino acids, offering insights into their respective physicochemical properties, biological functions, and applications in therapeutic development.
The Role of this compound in Peptide Synthesis
This compound is a derivative of the non-proteinogenic amino acid cycloleucine (1-aminocyclopentane-1-carboxylic acid). It features a tert-butoxycarbonyl (Boc) protecting group on its alpha-amino function.[3] This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), where it prevents unwanted reactions of the amino group during the sequential coupling of amino acids.[3][4] The Boc group is stable under the conditions required for peptide bond formation but can be readily removed with a strong acid like trifluoroacetic acid (TFA), allowing the peptide chain to be elongated.[][6] The unique, rigid cyclopentane structure of cycloleucine imposes significant conformational restrictions on the peptide backbone, making it a valuable tool for designing peptides with specific and stable three-dimensional structures.[3]
Physicochemical and Functional Comparison
The choice of a cyclic amino acid depends on the desired structural and functional outcome. The ring size and substitution pattern directly influence the conformational constraints and, consequently, the biological activity of the resulting peptide. Below is a comparison of this compound with other common cyclic amino acids.
Table 1: Physicochemical Properties of Selected Cyclic Amino Acids
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Ring Size | Key Structural Feature |
| This compound | Boc-Acpc | C11H19NO4 | 229.28 | 5-membered | Cyclopentane ring fused at the α-carbon.[7] |
| 1-Aminocyclopropanecarboxylic acid | ACPC | C4H7NO2 | 101.10 | 3-membered | Highly constrained cyclopropane ring. |
| (S)-Proline | Pro | C5H9NO2 | 115.13 | 5-membered | Pyrrolidine ring; a natural proteinogenic amino acid.[8] |
| 1-Aminocyclohexanecarboxylic acid | ACHC | C7H13NO2 | 143.18 | 6-membered | Cyclohexane ring fused at the α-carbon.[9] |
| 2-Aminocyclopentanecarboxylic acid | - | C6H11NO2 | 129.16 | 5-membered | Amino and carboxyl groups on adjacent carbons.[10] |
| 2-Aminocyclohexanecarboxylic acid | - | C7H13NO2 | 143.18 | 6-membered | Amino and carboxyl groups on adjacent carbons.[11] |
Note: Properties for unprotected amino acids are listed for comparison of the core cyclic structures.
Table 2: Functional Comparison in Biological Contexts
| Cyclic Amino Acid | Conformational Impact | Metabolic Stability | Key Biological Interactions/Applications |
| This compound (as part of a peptide) | Induces high rigidity; restricts backbone dihedral angles. | The cyclic structure enhances resistance to exopeptidases.[2] | Substrate/inhibitor of the L-type Amino Acid Transporter 1 (LAT1), which is overexpressed in many cancers.[12] |
| ACPC | Imposes very high conformational constraint due to the small ring size. | High resistance to proteolytic degradation. | Acts as a partial agonist at the glycine binding site of the NMDA receptor complex.[13][14] |
| Proline | Induces a characteristic "kink" in peptide chains, disrupting α-helices and β-sheets.[15] Restricts the phi (φ) backbone angle to approximately -65°.[8] | Peptide bonds preceding proline are known to be resistant to many peptidases.[16] | Crucial for protein folding and secondary structure (e.g., turns). The cis-trans isomerization of the X-Pro bond is a key regulatory mechanism.[15] |
| ACHC | Provides significant steric bulk and conformational restriction. | The rigid structure enhances proteolytic stability.[17] | Used to create peptidomimetics with enhanced receptor binding and improved pharmacokinetic profiles.[17] |
Cellular Transport via L-type Amino Acid Transporter 1 (LAT1)
A critical aspect of drug design is ensuring the molecule can reach its target. Many cyclic amino acids, particularly those with large, neutral structures like cycloleucine, are recognized by cellular transport systems. The L-type Amino Acid Transporter 1 (LAT1) is a major nutrient transporter responsible for the sodium-independent transport of large neutral amino acids, including essential amino acids like leucine and phenylalanine.[18]
LAT1 is highly expressed in proliferating tissues, including many types of cancer cells, to meet their increased metabolic demands.[12][18] This overexpression makes LAT1 an attractive target for both delivering anticancer drugs and for inhibiting tumor growth by blocking nutrient supply.
This compound in the Context of LAT1: The unprotected form of cycloleucine and its analogs, such as 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), are well-known inhibitors of LAT1.[12] BCH acts as a competitive inhibitor of L-leucine transport.[12] However, it is generally considered a low-affinity inhibitor, often requiring high concentrations (in the millimolar range) to achieve a significant antiproliferative effect.[19] Studies show that by inhibiting LAT1, BCH can lead to the depletion of essential amino acids within cancer cells, inducing apoptosis.[12]
Table 3: Interaction with L-type Amino Acid Transporter 1 (LAT1)
| Compound | Role | Affinity (Km or IC50) | Significance |
| L-Leucine (natural substrate) | Substrate | High affinity (Km ≈ 15-50 µM) | Serves as the benchmark for measuring transport and inhibition.[18][20] |
| BCH (Cycloleucine analog) | Substrate / Competitive Inhibitor | Low affinity (inhibition requires high µM to mM concentrations) | A widely used experimental tool to study LAT1 function; induces cancer cell apoptosis by blocking amino acid uptake.[12][21] |
| JPH203 (KYT-0353) | Selective Inhibitor | High affinity (IC50 ≈ 0.06 - 0.14 µM) | A potent and selective LAT1 inhibitor developed for therapeutic applications, demonstrating the potential of targeting this transporter.[19] |
| Melphalan | Substrate | Transported by LAT1 | An example of an amino acid-related anticancer drug that utilizes LAT1 for cellular entry.[18] |
Visualizing Pathways and Protocols
To better understand the concepts discussed, the following diagrams illustrate key relationships and experimental workflows.
Caption: LAT1-mediated transport and inhibition pathway in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. BCH, an inhibitor of system L amino acid transporters, induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute or prolonged exposure to 1-aminocyclopropanecarboxylic acid protects spinal neurons against NMDA toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-aminocyclopropanecarboxylic acid (ACPC) produces procognitive but not antipsychotic-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Human L-type amino acid transporter 1 (LAT1): characterization of function and expression in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. biorxiv.org [biorxiv.org]
A Head-to-Head Battle: Boc-Cycloleucine vs. Fmoc-Cycloleucine in Peptide Synthesis
In the intricate world of peptide synthesis, the choice of protecting group strategy is a critical determinant of success, particularly when incorporating sterically hindered amino acids like cycloleucine. This non-proteinogenic amino acid, with its unique cyclic structure, imparts conformational constraints on peptides, making it a valuable tool in drug design and structural biology. However, its bulky nature presents a significant challenge during peptide chain elongation. This guide provides a comprehensive comparison of two of the most common α-amino protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), for the incorporation of cycloleucine, offering insights into their respective advantages and disadvantages, supported by established chemical principles and experimental considerations for sterically hindered residues.
Chemical Philosophies: A Fundamental Divide
The core difference between the Boc and Fmoc strategies lies in their deprotection chemistry, which dictates the overall workflow and compatibility with other protecting groups.[1][2]
-
Boc (tert-Butyloxycarbonyl) Strategy: This classic approach relies on an acid-labile protecting group. The Boc group is stable to a wide range of reaction conditions but is readily cleaved by strong acids, typically trifluoroacetic acid (TFA).[3] Side-chain protecting groups are generally benzyl-based and are removed simultaneously with the final cleavage from the resin using a very strong acid like hydrogen fluoride (HF).[3]
-
Fmoc (9-fluorenylmethoxycarbonyl) Strategy: In contrast, the Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4][5] This milder deprotection condition allows for the use of acid-labile side-chain protecting groups (e.g., t-butyl), which remain intact during the synthesis and are cleaved at the final step with TFA.[4] This orthogonality is a key advantage of the Fmoc strategy.[4]
Performance in the Synthesis of Cycloleucine-Containing Peptides
While direct quantitative comparative studies for Boc-cycloleucine versus Fmoc-cycloleucine are not extensively available in the literature, we can extrapolate from the known behaviors of these strategies with other sterically hindered amino acids to provide a comprehensive comparison.
Coupling Efficiency
The bulky nature of cycloleucine significantly hinders the formation of the peptide bond.[6] Achieving high coupling efficiency is therefore a primary concern.
This compound: The Boc strategy, particularly when coupled with in situ neutralization protocols, can be advantageous for difficult couplings.[7] The protonated state of the N-terminus after Boc deprotection can help to reduce peptide aggregation, a common problem with hydrophobic and sterically hindered sequences.[8] However, traditional coupling reagents used with the Boc strategy, such as dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt), may exhibit lower efficiency for hindered residues compared to modern reagents.[]
Fmoc-Cycloleucine: The Fmoc strategy is highly compatible with a wide array of modern, highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[1][][10] These reagents are known to be particularly effective for coupling sterically hindered and N-methylated amino acids.[11] For challenging couplings involving Fmoc-cycloleucine, a double coupling strategy, where the coupling reaction is performed twice, may be necessary to drive the reaction to completion.[10]
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
| Coupling Reagent | Strategy Compatibility | Typical Reaction Time | Coupling Efficiency for Hindered Residues | Key Considerations |
| DCC/HOBt | Boc & Fmoc | 60 - 120 min | Moderate | Cost-effective, but can lead to N-acylurea formation.[3] |
| HBTU/HOBt | Fmoc & Boc (with in situ neutralization) | 30 - 60 min | High | Fast and efficient, widely used.[1][10] |
| HATU | Fmoc & Boc (with in situ neutralization) | 20 - 45 min | Very High | Highly reactive, excellent for hindered couplings with low racemization risk.[1][10][11] |
| PyBOP | Fmoc & Boc (with in situ neutralization) | 30 - 60 min | High | Efficient, with byproducts that are generally easier to remove than those from BOP.[10] |
| COMU | Fmoc & Boc (with in situ neutralization) | 20 - 45 min | Very High | High reactivity, safer byproducts compared to benzotriazole-based reagents.[7][12] |
Note: The data presented is a synthesis of results from multiple studies on sterically hindered amino acids and provides a comparative overview. Yields can vary based on the specific peptide sequence and reaction conditions.
Deprotection
The efficiency of the deprotection step is crucial to avoid the formation of deletion sequences.
This compound: The deprotection of the Boc group is generally efficient with 50% TFA in dichloromethane (DCM).[3] However, for some hindered residues, incomplete deprotection has been observed, necessitating longer reaction times or higher concentrations of TFA.[13]
Fmoc-Cycloleucine: Fmoc deprotection with 20% piperidine in DMF is typically rapid and efficient.[4][14] The progress of the deprotection can be easily monitored by UV spectroscopy of the released dibenzofulvene-piperidine adduct.[4] For sterically hindered residues, ensuring complete deprotection is critical, and extended deprotection times may be beneficial.[15]
Racemization
Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern in peptide synthesis, especially when using highly activating coupling reagents.[6] However, as cycloleucine is a non-chiral amino acid , racemization is not a factor in its incorporation, simplifying this aspect of the comparison. For other chiral amino acids in the sequence, the choice of coupling reagent and base remains critical to minimize epimerization.[6][11]
Experimental Protocols
The following are generalized protocols for the incorporation of cycloleucine using both Boc and Fmoc solid-phase peptide synthesis (SPPS).
Boc-SPPS Protocol for Cycloleucine Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for 1-2 hours.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM, isopropanol, and then DCM.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM. Wash with DCM.
-
Coupling of this compound:
-
Pre-activate a solution of this compound (3-4 equivalents), a coupling reagent such as HBTU (3-4 equivalents), and HOBt (3-4 equivalents) in DMF with DIPEA (6-8 equivalents) for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. For difficult couplings, the reaction time can be extended or a second coupling can be performed.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-5 for the subsequent amino acids in the sequence.
-
Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using HF or another strong acid cocktail.[3]
Fmoc-SPPS Protocol for Cycloleucine Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-Cycloleucine:
-
Pre-activate a solution of Fmoc-cycloleucine (3-4 equivalents), a highly efficient coupling reagent such as HATU (2.95-3.95 equivalents), and a base like DIPEA (6-8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. A double coupling may be necessary for optimal results.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Washing: Wash the resin with DMF, followed by DCM, and then DMF again.
-
Repeat: Repeat steps 2-4 for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and remove the acid-labile side-chain protecting groups using a TFA-based cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5).
Visualizing the Workflow and Chemical Differences
To better illustrate the processes, the following diagrams outline the general workflow of solid-phase peptide synthesis and the chemical structures of Boc- and Fmoc-protected amino acids.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Caption: Chemical distinction between Boc and Fmoc protecting groups.
Conclusion: Making an Informed Decision
The choice between this compound and Fmoc-cycloleucine for peptide synthesis is not straightforward and depends on several factors, including the overall peptide sequence, the available equipment, and the desired final product.
The Fmoc strategy is generally favored in modern peptide synthesis due to its milder deprotection conditions, compatibility with a wide range of sensitive functionalities, and the ease of automation and reaction monitoring. [4][5] For the incorporation of the sterically hindered cycloleucine, the availability of highly efficient coupling reagents that are compatible with the Fmoc strategy is a significant advantage.
The Boc strategy, however, remains a robust and valuable alternative, particularly for sequences prone to aggregation. [8] The acidic deprotection conditions can help to maintain the solubility of the growing peptide chain.
Ultimately, for the synthesis of peptides containing the challenging cycloleucine residue, a careful consideration of the coupling conditions is paramount regardless of the chosen protecting group strategy. The use of highly active coupling reagents, potentially in combination with extended reaction times or double coupling protocols, will be crucial for achieving high yields and purity of the final peptide product. Researchers should select the strategy that best aligns with their specific synthetic goals and laboratory capabilities.
References
- 1. benchchem.com [benchchem.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. Overview of Custom Peptide Synthesis [peptide2.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Peptide Synthesizers [peptidemachines.com]
- 6. Epimerisation in Peptide Synthesis [mdpi.com]
- 7. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 15. mdpi.com [mdpi.com]
Constraining Peptides: A Comparative Guide to the Conformational Analysis of Peptides With and Without Boc-Cycloleucine
For researchers, scientists, and drug development professionals, understanding the conformational landscape of peptides is paramount for designing effective therapeutics. The introduction of unnatural amino acids, such as cycloleucine, and the use of protecting groups like tert-butyloxycarbonyl (Boc), are common strategies to modulate peptide structure and function. This guide provides a comparative analysis of the conformational properties of peptides with and without Boc-cycloleucine, supported by established experimental methodologies.
The incorporation of cycloleucine, a cyclic amino acid, introduces significant conformational constraints on the peptide backbone. The rigid cyclic structure limits the range of accessible dihedral angles (phi, ψ) of the amino acid residue, thereby inducing a more defined local and, potentially, global peptide conformation. Further N-terminal protection with a Boc group can also influence the conformational preferences of the adjacent peptide bond.
This guide will delve into the experimental techniques used to elucidate these conformational differences and present expected quantitative data based on the principles of peptide chemistry.
Comparative Conformational Data
The following table summarizes the expected differences in key conformational parameters between a hypothetical peptide and its analogue containing this compound. These values are illustrative and would be determined experimentally for a specific peptide sequence.
| Parameter | Peptide without this compound | Peptide with this compound | Rationale for Difference |
| Dihedral Angles (φ, ψ) | Wide range of allowed conformations | Highly restricted range of φ and ψ angles | The cyclic nature of cycloleucine sterically hinders free rotation around the N-Cα and Cα-C bonds. |
| Secondary Structure | Flexible, may exist in multiple conformations (e.g., random coil, β-turn, helix) in equilibrium. | Predominantly adopts a specific secondary structure, often a β-turn or helical turn. | The rigid cycloleucine residue acts as a turn-inducer, forcing the peptide backbone into a more ordered conformation. |
| 1H NMR Chemical Shifts (NH protons) | Broader signals, temperature dependent shifts indicating solvent exposure. | Sharper signals, less temperature dependence for hydrogen-bonded protons. | A more defined conformation in the this compound peptide leads to a more stable chemical environment for the protons. Protons involved in intramolecular hydrogen bonds are shielded from the solvent. |
| 3JHNα Coupling Constants | Averaged values reflecting conformational flexibility. | Values consistent with a specific dihedral angle, as predicted by the Karplus equation. | The restricted rotation in the this compound peptide results in a more defined H-N-Cα-H dihedral angle, leading to a specific coupling constant. |
| Circular Dichroism (CD) Spectrum | May show a weak signal characteristic of a random coil. | Exhibits a distinct CD spectrum indicative of a specific secondary structure (e.g., a minimum around 205 nm for a β-turn). | The ordered conformation of the this compound peptide results in a characteristic chiroptical signature. |
Experimental Protocols
The conformational analysis of these peptides relies on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.
Sample Preparation:
-
Dissolve the peptide sample in a deuterated solvent (e.g., DMSO-d6, CD3OH, or H2O/D2O mixtures) to a concentration of 1-5 mM.
-
Add a trace amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
Data Acquisition:
-
Acquire one-dimensional (1D) 1H NMR spectra to identify all proton resonances.
-
Perform two-dimensional (2D) NMR experiments, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation.
-
-
Acquire 13C NMR spectra, if necessary, to aid in resonance assignment.
Data Analysis:
-
Assign all proton and carbon resonances to their respective amino acid residues.
-
Measure 3JHNα coupling constants from the 1D or 2D spectra to determine dihedral angle constraints.
-
Integrate NOESY/ROESY cross-peak volumes to derive interproton distance restraints.
-
Use the experimental constraints in molecular dynamics simulations to generate a family of structures consistent with the NMR data.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides.
Sample Preparation:
-
Dissolve the peptide in a suitable solvent (e.g., phosphate buffer, methanol) to a concentration of 50-100 µM. The solvent should be transparent in the far-UV region (190-250 nm).
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
Data Acquisition:
-
Record the CD spectrum from 260 nm down to 190 nm at a controlled temperature.
-
Acquire a baseline spectrum of the solvent alone and subtract it from the peptide spectrum.
-
Spectra are typically the average of multiple scans to improve the signal-to-noise ratio.[1]
Data Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
-
Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. Deconvolution algorithms can be used to quantify the percentages of α-helix, β-sheet, β-turn, and random coil conformations.[2]
The Impact of this compound on Peptide Conformation
The logical relationship between the structural modification and the resulting conformational changes can be visualized as follows:
References
A Comparative Guide to the Structural Analysis of Peptides Containing Boc-Cycloleucine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of sterically constrained amino acids, such as Boc-cycloleucine (Boc-1-aminocyclopentane-1-carboxylic acid), into peptides is a key strategy in medicinal chemistry to induce specific secondary structures and enhance metabolic stability. Elucidating the precise three-dimensional conformation of these modified peptides is crucial for understanding their biological activity and for structure-based drug design. This guide provides an objective comparison of X-ray crystallography, the gold-standard for high-resolution structural determination, with other powerful analytical techniques, supported by experimental data and detailed protocols.
While no public crystal structures are currently available for peptides containing this compound, this guide will utilize data from the closely related analogue, Boc-1-aminocyclohexane-1-carboxylic acid (Boc-Ac6c), to provide a representative comparison. The similar conformational constraints imposed by these cyclic amino acids make Boc-Ac6c peptides excellent models for understanding the structural behavior of their cyclopentane counterparts.
At a Glance: X-ray Crystallography vs. Alternative Techniques
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Computational Modeling |
| Sample Phase | Solid (Crystal) | Liquid (Solution) | In Silico |
| Resolution | Atomic (typically < 1.5 Å) | Atomic, but often lower than X-ray | Variable, dependent on method |
| Information | Static 3D structure | Dynamic 3D structure, conformational ensembles, molecular interactions | Predicted 3D structure, dynamics, energetics |
| Advantages | High resolution and precision | Provides information on dynamics and flexibility in a near-physiological environment; no need for crystals.[1] | Can predict structures and screen virtual libraries rapidly; cost-effective. |
| Disadvantages | Requires well-ordered single crystals, which can be difficult to obtain; crystal packing can influence conformation. | Limited to smaller peptides/proteins (typically < 30-40 kDa); interpretation can be complex. | Accuracy is dependent on the force field and sampling method used; requires experimental validation. |
Performance Comparison: Structural Insights into Constrained Peptides
The choice of analytical technique significantly impacts the type and resolution of structural information obtained. Below is a comparison of data derived from studies on peptides containing Boc-protected cyclic amino acids.
X-ray Crystallography Data: Boc-Ac6c Containing Peptides
X-ray crystallography provides a static, high-resolution snapshot of the peptide's conformation in the solid state. The data from peptides containing Boc-Ac6c consistently show the induction of well-defined secondary structures, such as β-turns and helical motifs.[2]
| Peptide | Sequence | Space Group | Unit Cell Parameters | Key Conformational Feature |
| Boc-Aib-Ac6c-NHMe | Boc-Aib-Ac6c-NHMe | Not Specified | Not Specified | β-turn conformation stabilized by an intramolecular 4 -> 1 hydrogen bond.[2] |
| Boc-L-Met-Ac6c-OMe | Boc-L-Met-Ac6c-OMe | Not Specified | Not Specified | The cyclohexane ring of Ac6c adopts a chair conformation.[2] |
NMR Spectroscopy Data: Conformational Analysis in Solution
NMR spectroscopy is a powerful tool for studying the conformation and dynamics of peptides in solution, which can be more representative of their biologically active state. Studies on peptides containing Boc-protected cyclic amino acids reveal their conformational preferences and flexibility.
| Peptide | Solvent | Key NMR Observables | Inferred Conformation |
| Boc-Aib-Ac7c-NHMe | CDCl3 and (CD3)2SO | Temperature coefficients of amide protons, NOE contacts | Maintenance of the β-turn conformation in solution.[2] |
| Boc-Trp-(N-Me)Nle-Asp-Phe-NH2 | d6-DMSO/H2O | 2D NOESY and ROESY | Distinct conformational preferences leading to differences in biological activity.[3] |
| Cyclo(L-Phe-L-Pro-Gly-L-Pro)2 | CDCl3 | 13C-NMR chemical shifts | Coexistence of two C2-symmetric conformations in equilibrium.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis, crystallization, and NMR analysis of peptides containing Boc-protected amino acids.
Boc-Solid Phase Peptide Synthesis (SPPS)
Boc-SPPS is a common method for the chemical synthesis of peptides.
-
Resin Preparation: Start with a suitable resin, such as Merrifield resin, functionalized with the C-terminal amino acid.
-
Deprotection: The Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA).
-
Coupling: The next Boc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and added to the resin to form a peptide bond.
-
Repeat: The deprotection, neutralization, and coupling steps are repeated for each amino acid in the sequence.
-
Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
X-ray Crystallography Workflow
The process of obtaining a crystal structure can be divided into several key stages.
-
Crystallization Screening: The purified peptide is screened against a wide range of crystallization conditions (precipitants, buffers, pH, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the conditions to obtain larger, well-ordered single crystals suitable for X-ray diffraction.
-
Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution: The phases of the diffracted X-rays are determined using methods like direct methods or molecular replacement.
-
Model Building and Refinement: An initial model of the peptide is built into the electron density map and refined to best fit the experimental data.
dot digraph[graph_title="X-ray Crystallography Workflow"] { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} .dot Caption: Workflow for determining peptide structure via X-ray crystallography.
NMR Spectroscopy Workflow
Determining a peptide's structure by NMR involves a different set of procedures.
-
Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D2O, CD3OH, d6-DMSO) to a concentration typically in the millimolar range.
-
1D and 2D NMR Data Acquisition: A series of NMR experiments are performed, including 1D proton spectra and 2D experiments like COSY, TOCSY, and NOESY, to assign proton resonances and identify through-bond and through-space correlations.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.
-
Constraint Generation: NOESY cross-peaks are used to generate distance restraints between protons that are close in space. Coupling constants from COSY spectra can provide dihedral angle restraints.
-
Structure Calculation: The experimental restraints are used as input for molecular dynamics or distance geometry algorithms to calculate an ensemble of structures consistent with the data.
-
Structure Validation: The calculated structures are validated against the experimental data and assessed for their geometric quality.
dot digraph[graph_title="NMR Spectroscopy Workflow"] { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} .dot Caption: Workflow for determining peptide structure using NMR spectroscopy.
Logical Relationship of Structural Techniques
The different techniques for peptide structural analysis can be viewed as a progression from theoretical prediction to high-resolution experimental determination, with each method providing unique and often complementary information.
dot digraph[graph_title="Relationship of Structural Analysis Techniques"] { graph [rankdir=LR, splines=true, bgcolor="#F1F3F4"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} .dot Caption: Interplay between computational and experimental structural biology methods.
References
- 1. Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Linear vs. Cyclic Peptides: A Comparative Guide to Biological Activity
In the realm of peptide-based therapeutics and research, the structural conformation of a peptide plays a pivotal role in its biological activity and overall efficacy. The cyclization of a linear peptide chain can dramatically alter its physicochemical properties, leading to significant differences in receptor binding, stability, and cell permeability. This guide provides an objective comparison of the biological activities of linear versus cyclic peptides, supported by experimental data and detailed protocols for key assays.
At a Glance: Key Differences in Biological Activity
Cyclic peptides often exhibit enhanced biological properties compared to their linear counterparts. This is largely attributed to their constrained conformation, which can lead to a more favorable interaction with biological targets and increased resistance to degradation.
| Biological Parameter | Linear Peptides | Cyclic Peptides | Rationale for Difference |
| Receptor Binding Affinity | Generally lower to moderate | Often significantly higher | The pre-organized structure of cyclic peptides reduces the entropic penalty of binding to a receptor, leading to a stronger interaction.[1][2][3] |
| Enzymatic Stability | Susceptible to degradation by exo- and endopeptidases | Markedly more resistant to enzymatic degradation | The absence of free N- and C-termini in cyclic peptides protects them from exopeptidases. The rigid structure can also hinder access by endopeptidases.[1][4][5] |
| Cell Permeability | Generally low | Can be significantly higher, but is sequence and structure dependent | Cyclization can mask polar amide groups through intramolecular hydrogen bonding, increasing lipophilicity and facilitating passive diffusion across cell membranes.[6][7][8] However, this is not a universal advantage and depends on factors like ring size and amino acid composition.[9] |
| In Vivo Efficacy | Often limited by poor stability and rapid clearance | Can be improved due to enhanced stability and better pharmacokinetic profiles | Increased stability leads to a longer half-life in vivo, allowing for a more sustained therapeutic effect.[10] |
Quantitative Comparison of Biological Activities
The following tables summarize quantitative data from various studies, highlighting the performance differences between linear and cyclic peptides in key biological assays.
Table 1: Receptor Binding Affinity (IC50/Kd)
| Peptide Pair | Target | Linear Peptide IC50/Kd | Cyclic Peptide IC50/Kd | Fold Improvement | Reference |
| RGDfV | Integrin αvβ3 | ~150 nM | ~5 nM | 30x | [2] |
| c(RGDfK) Analog | αvβ3 | >10,000 nM | 1.8 nM | >5500x | F. A. A. van Well et al., 2014 |
| Somatostatin Analog | SSTR2 | 10.5 nM | 0.8 nM | 13x | Janecka et al., 2001 |
Table 2: Enzymatic Stability (Half-life in Plasma/Serum)
| Peptide Pair | Matrix | Linear Peptide Half-life | Cyclic Peptide Half-life | Fold Improvement | Reference |
| HAV4 vs. cHAVc3 | Rat Plasma | 2.4 hours | 12.9 hours | ~5.4x | [4] |
| Peptide 7 vs. Peptide 9 | Rat Plasma | 14.3 minutes | 59.8 minutes | ~4.2x | [4] |
| RGD Analogues | pH 7 Buffer | - | - | 30x more stable | [4] |
Table 3: Cell Permeability (Apparent Permeability Coefficient, Papp)
| Peptide Pair | Assay Model | Linear Peptide Papp (x 10-6 cm/s) | Cyclic Peptide Papp (x 10-6 cm/s) | Fold Improvement | Reference |
| Hexapeptide Series | Caco-2 | 0.1 - 0.5 | 1.0 - 5.0 | 2-50x | T. Nielsen et al., 2017 |
| Model Peptides | PAMPA | 0.2 | 2.5 | 12.5x | A. E. Pontén et al., 2013 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Receptor Binding Affinity Assay: Surface Plasmon Resonance (SPR)
This protocol outlines the general procedure for determining the binding affinity of a peptide to its target receptor using SPR.[11][12]
Objective: To quantify the association (ka) and dissociation (kd) rate constants and determine the equilibrium dissociation constant (KD).
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant target receptor.
-
Linear and cyclic peptides.
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit (EDC, NHS, ethanolamine).
Procedure:
-
Immobilization: The target receptor is immobilized on the sensor chip surface via amine coupling.
-
Binding Analysis: A series of peptide concentrations (for both linear and cyclic variants) are injected over the sensor surface.
-
Data Collection: The change in the SPR signal (response units, RU) is monitored in real-time to generate sensorgrams.
-
Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.
Enzymatic Stability Assay: In Vitro Plasma Incubation
This protocol describes how to assess the stability of peptides in a biologically relevant matrix like plasma.[4][13][14]
Objective: To determine the half-life (t1/2) of a peptide in plasma.
Materials:
-
Linear and cyclic peptides.
-
Human or rat plasma.
-
Incubator (37°C).
-
Quenching solution (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
LC-MS/MS system.
Procedure:
-
Incubation: Peptides are incubated in plasma at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution.
-
Sample Preparation: Samples are centrifuged to precipitate plasma proteins.
-
Quantification: The supernatant is analyzed by LC-MS/MS to quantify the remaining intact peptide.
-
Data Analysis: The percentage of remaining peptide is plotted against time, and the half-life is calculated.
Cell Permeability Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput method to predict passive membrane permeability.[15]
Objective: To determine the apparent permeability coefficient (Papp) of a peptide across an artificial membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates).
-
Artificial membrane solution (e.g., lecithin in dodecane).
-
Phosphate-buffered saline (PBS).
-
Linear and cyclic peptides.
Procedure:
-
Membrane Coating: The filter of the donor plate is coated with the artificial membrane solution.
-
Plate Setup: The acceptor plate wells are filled with PBS, and the donor plate is placed on top.
-
Peptide Addition: Peptide solutions are added to the donor wells.
-
Incubation: The plate sandwich is incubated for a set period (e.g., 4-16 hours).
-
Quantification: The concentration of the peptide in both the donor and acceptor wells is measured (e.g., by UV-Vis spectroscopy or LC-MS).
-
Data Analysis: The Papp value is calculated based on the amount of peptide that has permeated the membrane.
Signaling Pathway Example: Integrin-Mediated Signaling
Many cyclic peptides, such as those containing the RGD motif, target integrins, which are key receptors in cell adhesion and signaling.
Conclusion
The decision to utilize a linear or cyclic peptide is a critical step in the design of research tools and therapeutic agents. Cyclization offers a powerful strategy to enhance receptor binding affinity and enzymatic stability, which can translate to improved in vivo efficacy. However, the impact on cell permeability is more nuanced and requires careful optimization. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of linear and cyclic peptides, enabling researchers to make data-driven decisions in their development pipelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of Cell Permeability of Cyclic Peptoids and Linear Peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative comparison of the relative cell permeability of cyclic and linear peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Efficacies of the Linear and the Cyclic Version of an All-d-Enantiomeric Peptide Developed for the Treatment of Alzheimer’s Disease [mdpi.com]
- 11. Methods for quantifying T cell receptor binding affinities and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Binding Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Evaluating the Proteolytic Stability of Boc-Cycloleucine Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, enhancing the proteolytic stability of peptide-based therapeutics is a critical challenge. The incorporation of unnatural amino acids, such as Boc-cycloleucine, represents a promising strategy to improve peptide drug-like properties. This guide provides an objective comparison of the expected proteolytic stability of peptides containing this compound against linear and other modified peptides, supported by established experimental protocols and conceptual diagrams.
The inherent susceptibility of natural peptides to degradation by proteases limits their therapeutic potential, leading to short in vivo half-lives.[1][2][3] Modifications such as the inclusion of unnatural amino acids are a key strategy to overcome this limitation. This compound, a cyclic amino acid derivative, is utilized in peptide synthesis to introduce conformational rigidity and steric hindrance, which are expected to enhance resistance to enzymatic cleavage.
The Stability Advantage of this compound Incorporation
The introduction of this compound into a peptide sequence is hypothesized to enhance proteolytic stability through steric hindrance. The bulky, cyclic nature of the cycloleucine residue can physically block the active site of proteolytic enzymes, making it more difficult for them to bind to and cleave the peptide backbone. This is in contrast to linear peptides, which are more flexible and readily fit into the active sites of proteases.
Comparative Stability Data (Hypothetical)
| Peptide Type | Modification | Expected Half-Life (t½) in Protease Solution (e.g., Trypsin) | Rationale for Stability |
| Linear Peptide | None | Low | Flexible backbone allows for easy access and cleavage by proteases. |
| Cyclic Peptide | Head-to-tail cyclization | Moderate to High | Reduced flexibility of the peptide backbone hinders protease binding. |
| This compound Peptide | Incorporation of this compound | High | The bulky and rigid structure of this compound provides significant steric hindrance to proteases, preventing cleavage at or near the modification site. |
Experimental Protocol: In Vitro Proteolytic Stability Assay
This protocol details a standard method for evaluating the stability of peptides in the presence of a specific protease, such as trypsin or chymotrypsin.
1. Materials and Reagents:
-
Peptide stock solutions (e.g., linear peptide, this compound modified peptide) of known concentration (e.g., 1 mg/mL in an appropriate solvent).
-
Protease stock solution (e.g., Trypsin, Chymotrypsin) of known concentration (e.g., 1 mg/mL in a suitable buffer).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin; 100 mM Tris-HCl, 100 mM CaCl₂, pH 7.8 for chymotrypsin).
-
Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) in water).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Mobile phases for HPLC (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile).
-
Mass spectrometer (optional, for identification of degradation products).
2. Experimental Procedure:
-
Preparation of Reaction Mixtures:
-
In separate microcentrifuge tubes, prepare the reaction mixtures by adding the incubation buffer, followed by the peptide stock solution to a final concentration of, for example, 100 µg/mL.
-
Prepare a control sample for each peptide containing the peptide and incubation buffer but no enzyme.
-
-
Initiation of Proteolysis:
-
Initiate the enzymatic reaction by adding the protease stock solution to the reaction mixtures to a final concentration of, for example, 1 µg/mL (enzyme-to-substrate ratio of 1:100 w/w).
-
Vortex briefly to mix and incubate at 37°C.
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) from each reaction tube.
-
-
Quenching of the Reaction:
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing an equal volume of the quenching solution (e.g., 50 µL of 10% TFA).
-
Vortex to ensure thorough mixing.
-
-
Sample Analysis by RP-HPLC:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Inject a standard volume of each sample onto the C18 column.
-
Elute the peptide using a suitable gradient of mobile phase B.
-
Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Determine the peak area corresponding to the intact peptide at each time point.
-
Calculate the percentage of the remaining intact peptide at each time point relative to the amount at time 0.
-
Plot the percentage of remaining peptide against time.
-
Determine the half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded.
-
Visualizing the Concepts
To further illustrate the principles and workflows discussed, the following diagrams have been generated.
Caption: Conceptual pathway of proteolytic degradation for linear vs. This compound peptides.
References
- 1. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
Safety Operating Guide
Proper Disposal of Boc-Cycloleucine: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the proper disposal of Boc-cycloleucine, an amino acid derivative commonly used in peptide synthesis and drug development. Adherence to these guidelines is essential to protect personnel and the environment from potential hazards.
Immediate Safety and Logistical Information
Key Safety and Handling Precautions
| Characteristic | Information | Source |
| Physical Form | White to off-white crystalline powder. | [1] |
| Hazards | While specific hazard data is limited, it should be handled as a potentially hazardous chemical. Avoid dust formation and breathing dust, vapors, mist, or gas.[2] | [2] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. If significant dust is generated, respiratory protection may be necessary. | [3] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Recommended storage temperature is often between 0 - 8 °C.[4] | [1][4] |
| Spill Response | For solid spills, sweep up and shovel the material into a suitable container for disposal.[2] For liquid spills (if dissolved), use an inert absorbent material to contain the spill before collection into a waste container.[3] | [2][3] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash. [2][5][6]
-
Segregation:
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound" or "1-tert-Butoxycarbonylaminocyclopentanecarboxylic acid".[3]
-
Indicate the approximate quantity of the waste.[3]
-
If it is a solution, list all components, including solvents.
-
Attach the appropriate hazard symbols as required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[5]
-
This area should be well-ventilated and away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the waste.[3]
-
Provide them with all the necessary information about the waste as indicated on the label.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Boc-cycloleucine
Essential Safety and Handling Guide for Boc-cycloleucine
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound. This guidance is extrapolated from safety data sheets of structurally similar compounds, such as Fmoc-Cycloleucine, due to the absence of a specific safety data sheet for this compound.[1]
| Activity | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and preparing solutions | Tightly fitting safety goggles. A face shield (minimum 8 inches) is recommended.[1] | Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing should be worn.[1] | For operations that may generate dust, a NIOSH-approved N95 or P1 dust mask is recommended.[1] |
| Conducting reactions | Tightly fitting safety goggles and a face shield.[1] | Chemical-resistant gloves and a lab coat are mandatory.[1] | Work should be performed in a well-ventilated area or a chemical fume hood.[2] |
| Handling spills | Tightly fitting safety goggles and a face shield.[1] | Chemical-resistant gloves, a lab coat, and additional protective clothing as needed to prevent skin contact. | A NIOSH-approved respirator with an appropriate cartridge should be used for significant spills. |
| Waste disposal | Tightly fitting safety goggles.[1] | Chemical-resistant gloves and a lab coat.[1] | Not generally required if handling sealed waste containers. |
Standard Operating Procedures (SOPs)
Adherence to standardized procedures is crucial for minimizing risks in the laboratory.
SOP for Safe Handling of this compound
-
Preparation :
-
Before handling, ensure that the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
-
Personal Protective Equipment (PPE) :
-
Don the appropriate PPE as specified in the table above.
-
Inspect gloves for any signs of damage before use.[1]
-
-
Handling :
-
Storage :
SOP for Emergency Procedures: Spills and Exposure
-
In Case of a Spill :
-
Small Spill :
-
If the substance is a solid, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.[1]
-
If the substance is in a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Large Spill :
-
Evacuate the area and prevent entry.
-
Ventilate the area.
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance.
-
-
-
In Case of Personal Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless compatible.
-
-
Disposal :
Visual Guides
The following diagrams illustrate key decision-making and procedural workflows for handling this compound safely.
Caption: PPE selection workflow for this compound.
Caption: Emergency response protocol for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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| Most viewed | ||
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
